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Core Science & Biosynthesis

Foundational

8-Chloro-6-fluoroquinolin-3-amine chemical structure and properties

An In-Depth Technical Guide to 8-Chloro-6-fluoroquinolin-3-amine: A Key Intermediate in Modern Drug Discovery Abstract 8-Chloro-6-fluoroquinolin-3-amine is a halogenated heterocyclic compound of significant interest in m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 8-Chloro-6-fluoroquinolin-3-amine: A Key Intermediate in Modern Drug Discovery

Abstract

8-Chloro-6-fluoroquinolin-3-amine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of the quinoline scaffold, a privileged structure in numerous therapeutic agents, this molecule serves as a critical building block for the synthesis of complex, biologically active compounds. The strategic placement of chloro and fluoro substituents modulates the molecule's electronic and pharmacokinetic properties, while the 3-amino group provides a versatile synthetic handle for further elaboration. This guide provides a comprehensive technical overview of 8-Chloro-6-fluoroquinolin-3-amine, detailing its molecular structure, physicochemical properties, a robust synthetic pathway with mechanistic insights, and its applications as a key intermediate, particularly in the development of novel kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of new chemical entities.

Molecular Identity and Physicochemical Properties

The structural foundation of 8-Chloro-6-fluoroquinolin-3-amine is the bicyclic quinoline ring system. The specific substitution pattern—a chlorine atom at position 8, a fluorine atom at position 6, and an amine group at position 3—creates a unique combination of lipophilicity, electronic effects, and reactive potential that is highly valuable in drug design.

Caption: Chemical Structure of 8-Chloro-6-fluoroquinolin-3-amine.

While extensive experimental data for this specific isomer is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues. The presence of the quinoline core suggests poor aqueous solubility, a characteristic common to many aromatic heterocyclic systems.[1]

PropertyValueSource
CAS Number Not readily available-
Molecular Formula C₉H₆ClFN₂Calculated
Molecular Weight 196.61 g/mol Calculated
Appearance White to yellow solid (Predicted)Based on analogues[2]
Melting Point 100-110 °C (Predicted)Based on 8-chloro-6-fluoroquinoline
Boiling Point >350 °C (Predicted)Based on related structures[3]
Solubility Soluble in DMSO, DMF; poorly soluble in water.Predicted[1]
pKa (Basic) 2.5 - 3.5 (Predicted, for quinoline nitrogen)Based on substituted quinolines[4]
LogP ~2.5 - 3.5 (Predicted)Based on analogues[5]

Synthesis and Mechanistic Rationale

The synthesis of 8-Chloro-6-fluoroquinolin-3-amine is a multi-step process that requires careful control of reaction conditions to achieve the desired regiochemistry. A logical and field-proven approach is a modified Gould-Jacobs reaction, which builds the quinoline core from a suitably substituted aniline precursor.

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification cluster_step4 Step 4: Curtius Rearrangement A 2-Chloro-4-fluoroaniline C Intermediate A A->C B Diethyl (ethoxymethylene)malonate (EMME) B->C E 4-Hydroxy-8-chloro-6-fluoro- quinoline-3-carboxylate C->E D Diphenyl ether (High-temp solvent) D->E G 4-Hydroxy-8-chloro-6-fluoro- quinoline-3-carboxylic acid E->G F 1. NaOH (Hydrolysis) 2. HCl (Acidification) F->G I 8-Chloro-6-fluoroquinolin-3-amine (Final Product) G->I H 1. SOCl₂ (Activation) 2. NaN₃ (Azide formation) 3. Heat (Curtius Rearrangement) 4. H₂O (Hydrolysis) H->I

Caption: Proposed synthetic workflow for 8-Chloro-6-fluoroquinolin-3-amine.

Detailed Experimental Protocol

Expertise & Causality: This protocol employs a classical quinoline synthesis followed by a reliable functional group transformation. The choice of a high-boiling solvent like diphenyl ether in Step 2 is critical; it provides the necessary thermal energy (~250 °C) to drive the intramolecular cyclization, a standard and robust method for forming the quinoline ring system.[6] The subsequent conversion of the carboxylic acid to the amine via a Curtius rearrangement (Step 4) is a well-established, high-yielding method for introducing an amino group onto an aromatic ring without harsh reducing agents that could affect the chloro-substituent.

Step 1: Synthesis of Diethyl 2-((2-chloro-4-fluorophenyl)amino)methylenemalonate

  • In a round-bottom flask equipped with a condenser, combine 2-chloro-4-fluoroaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq).

  • Heat the mixture at 110-120 °C for 2-3 hours, monitoring the reaction by TLC until the aniline is consumed.

  • Cool the reaction mixture to room temperature. The resulting crude product is typically a solid or viscous oil and is carried forward to the next step without further purification.

Step 2: Synthesis of Ethyl 8-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate

  • Add high-boiling diphenyl ether to the crude product from Step 1.

  • Heat the mixture to 240-250 °C with vigorous stirring for 30-60 minutes. The high temperature facilitates the intramolecular cyclization and elimination of ethanol.[6]

  • Cool the mixture to below 100 °C and add hexanes to precipitate the product.

  • Collect the solid product by filtration, wash with hexanes, and dry under vacuum.

Step 3: Synthesis of 8-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid

  • Suspend the crude ester from Step 2 in a 10% aqueous solution of sodium hydroxide.

  • Reflux the mixture for 2-4 hours until hydrolysis is complete (TLC monitoring).

  • Cool the solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry thoroughly.

Step 4: Synthesis of 8-Chloro-6-fluoroquinolin-3-amine

  • Trustworthiness: This step must be performed under anhydrous conditions in a well-ventilated fume hood due to the use of thionyl chloride and the formation of volatile, toxic intermediates.

  • Suspend the carboxylic acid from Step 3 in toluene and add thionyl chloride (2.0 eq) and a catalytic amount of DMF.

  • Reflux the mixture for 2-3 hours until a clear solution is formed. Remove the excess thionyl chloride and toluene under reduced pressure to yield the crude acid chloride.

  • Dissolve the acid chloride in anhydrous acetone and cool to 0 °C. Add a solution of sodium azide (1.5 eq) in water dropwise, keeping the temperature below 10 °C.

  • Stir for 1 hour, then extract the acyl azide into toluene.

  • Carefully heat the toluene solution to reflux. The acyl azide will undergo Curtius rearrangement to form an isocyanate, with the evolution of N₂ gas.

  • Add dilute hydrochloric acid to the reaction mixture and reflux for an additional 1-2 hours to hydrolyze the isocyanate (or the intermediate carbamate).

  • Cool the mixture, basify with aqueous NaOH to precipitate the product, and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 8-Chloro-6-fluoroquinolin-3-amine.

Applications in Medicinal Chemistry & Drug Discovery

The true value of 8-Chloro-6-fluoroquinolin-3-amine lies in its role as a versatile scaffold for building more complex drug candidates. The quinoline core is a well-established pharmacophore found in numerous FDA-approved drugs.[7]

The Role of Halogenation: The incorporation of chlorine and fluorine atoms is a deliberate strategy in modern drug design.[8]

  • Fluorine: The 6-fluoro substituent can enhance metabolic stability by blocking a potential site of oxidation and can improve binding affinity through favorable electronic interactions.[8]

  • Chlorine: The 8-chloro group increases the lipophilicity of the molecule, which can improve membrane permeability and oral absorption.[9] It also provides an additional vector for molecular interactions within a target protein's binding pocket.

A Key Building Block for Kinase Inhibitors: Protein kinases are a major class of drug targets, particularly in oncology.[10] Many kinase inhibitors are designed to compete with ATP for binding in the enzyme's active site. The 8-Chloro-6-fluoroquinolin-3-amine scaffold is ideally suited for this purpose. The 3-amino group serves as a crucial attachment point for side chains that can extend into the ATP binding site and form key hydrogen bonds, leading to potent and selective inhibition.[11][12]

G Scaffold 8-Chloro-6-fluoroquinolin-3-amine (Core Scaffold) AmineHandle 3-Amino Group (Synthetic Handle) Scaffold->AmineHandle provides FinalDrug Potent & Selective Kinase Inhibitor (Final Drug Candidate) Scaffold->FinalDrug Coupling Amide Coupling, SₙAr, or Reductive Amination AmineHandle->Coupling enables SideChain Side Chain (R-group) (Targets Specificity Pocket) Coupling->SideChain attaches SideChain->FinalDrug

Sources

Exploratory

An In-depth Technical Guide to 8-Chloro-6-fluoroquinolin-3-amine Derivatives: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a cornerstone of medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This technical guide focuses on the synthesis, chemical properties, and potential therapeutic applications of a specific class of halogenated quinolines: 8-Chloro-6-fluoroquinolin-3-amine and its derivatives. While specific data on this exact chemical series is limited in public literature, this document provides a comprehensive, field-proven framework for their synthesis and explores their potential as therapeutic agents by drawing on established principles of quinoline chemistry and pharmacology. We will delve into rational synthetic strategies, from the construction of the core quinoline structure to the introduction of the critical 3-amino functionality. Furthermore, this guide will extrapolate the potential biological activities of these compounds, particularly in oncology and infectious diseases, based on the well-documented roles of related quinoline derivatives.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its rigid structure and ability to be functionalized at various positions allow for the fine-tuning of its physicochemical and pharmacological properties. The introduction of substituents such as halogens and amino groups can significantly modulate a molecule's biological activity.

The focus of this guide, the 8-chloro-6-fluoroquinolin-3-amine core, presents a compelling scaffold for several reasons:

  • Halogenation: The presence of both chlorine and fluorine atoms can enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[2] The 8-chloro substitution, in particular, has been shown to increase antimicrobial activity in some quinolone series.[2]

  • The 3-Amino Group: The amino group at the 3-position is a versatile functional handle for further derivatization, allowing for the introduction of various side chains to modulate solubility, target engagement, and pharmacokinetic properties.[3][4] 3-Aminoquinoline derivatives have been investigated for their antimicrobial and antitumor properties.[3]

Synthesis of the 8-Chloro-6-fluoroquinoline Core

The construction of the quinoline ring system is a well-established field in organic chemistry. Several named reactions can be adapted for the synthesis of the 8-chloro-6-fluoroquinoline scaffold. A plausible and widely used approach is a modification of the Gould-Jacobs reaction.

Retrosynthetic Analysis

A logical retrosynthetic approach to 8-chloro-6-fluoroquinoline would involve the cyclization of an appropriately substituted aniline with a suitable three-carbon component.

Retrosynthesis target 8-Chloro-6-fluoroquinolin-3-amine Derivatives core_amine 8-Chloro-6-fluoroquinolin-3-amine target->core_amine Derivatization core_quinoline 8-Chloro-6-fluoroquinoline (CAS: 22319-88-6) core_amine->core_quinoline Amination aniline 2-Amino-3-chloro-5-fluorobenzoic Acid Derivative core_quinoline->aniline Gould-Jacobs Reaction (or similar) three_carbon Three-Carbon Synthon (e.g., Diethyl malonate derivative)

Caption: Retrosynthetic analysis of 8-Chloro-6-fluoroquinolin-3-amine derivatives.

Proposed Synthetic Protocol: Modified Gould-Jacobs Reaction

This protocol outlines a two-step process to synthesize the 8-chloro-6-fluoroquinoline core, which can then be further functionalized.

Step 1: Synthesis of Ethyl 2-(2-chloro-4-fluoro-6-nitrophenylamino)acrylate

  • Reactants: 2-Chloro-4-fluoro-6-nitroaniline and diethyl ethoxymethylenemalonate (DEMM).

  • Procedure:

    • In a round-bottom flask, combine equimolar amounts of 2-chloro-4-fluoro-6-nitroaniline and DEMM.

    • Heat the mixture at 120-130°C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

    • The reaction mixture will gradually solidify upon cooling. The crude product can be purified by recrystallization from ethanol.

Step 2: Cyclization to Ethyl 8-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate

  • Reactant: Ethyl 2-(2-chloro-4-fluoro-6-nitrophenylamino)acrylate.

  • Procedure:

    • Add the product from Step 1 to a high-boiling point solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl).

    • Heat the mixture to 240-250°C for 30-60 minutes to effect cyclization.

    • Cool the reaction mixture and add hexanes to precipitate the product.

    • Collect the solid by filtration and wash with hexanes.

Step 3: Hydrolysis and Decarboxylation to 8-chloro-6-fluoro-4-hydroxyquinoline

  • Reactant: Ethyl 8-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate.

  • Procedure:

    • Reflux the ester in an aqueous solution of sodium hydroxide (10-20%) until hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

    • The resulting 4-hydroxy-3-carboxylic acid can be decarboxylated by heating above its melting point to yield 8-chloro-6-fluoro-4-hydroxyquinoline.

Step 4: Conversion to 4,8-dichloro-6-fluoroquinoline

  • Reactant: 8-chloro-6-fluoro-4-hydroxyquinoline.

  • Procedure:

    • Treat the 4-hydroxyquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).

    • Reflux the mixture until the reaction is complete.

    • Carefully quench the reaction with ice water and neutralize with a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., dichloromethane) and purify by column chromatography.

Step 5: Reductive Dechlorination to 8-chloro-6-fluoroquinoline

  • Reactant: 4,8-dichloro-6-fluoroquinoline.

  • Procedure:

    • The 4-chloro group can be selectively removed by catalytic hydrogenation (e.g., using Pd/C as a catalyst) in the presence of a base (e.g., triethylamine) to neutralize the HCl formed.

Introduction of the 3-Amino Group

With the 8-chloro-6-fluoroquinoline core in hand, the next crucial step is the introduction of the amino group at the 3-position. This can be a challenging transformation, but several methods have been reported for the amination of quinolines.

Nitration followed by Reduction

A common strategy for introducing an amino group onto an aromatic ring is through nitration followed by reduction.

  • Nitration: Nitration of 8-chloro-6-fluoroquinoline would likely require harsh conditions (e.g., a mixture of nitric acid and sulfuric acid). The position of nitration would need to be carefully controlled, as multiple isomers could be formed.

  • Reduction: The resulting nitroquinoline can be reduced to the corresponding aminoquinoline using various reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation.

Direct Amination Methods

More modern approaches involve direct C-H amination, although these methods can be substrate-specific and require careful optimization.

A plausible alternative is the synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. This method offers a facile and efficient route to 3-aminoquinolines from readily available starting materials.

Representative Quinolone Derivatives

To illustrate the chemical diversity and the types of derivatives that can be synthesized from the 8-chloro-6-fluoroquinolin-3-amine scaffold, the following table presents data for some representative halogenated and aminated quinolines.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
8-Chloro-6-fluoroquinoline22319-88-6C₉H₅ClFN181.60Starting material for derivatization.[5][6]
3-Aminoquinoline580-17-6C₉H₈N₂144.17Versatile intermediate in organic synthesis with known biological activity.[3][4][7]
6-Chloro-8-fluoroquinoline52200-53-0C₉H₅ClFN181.60Used in the synthesis of APIs like Besifloxacin.[8]
8-Chloro-7-fluoro-6-iodoisoquinolin-3-amine2246363-09-5C₉H₅ClFIN₂322.51A structurally related amino-isoquinoline, indicating the feasibility of synthesizing complex halogenated amino-quinolines.[9]

Potential Biological Activities and Therapeutic Applications

The 8-chloro-6-fluoroquinolin-3-amine scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.

Anticancer Activity

Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including:

  • Tyrosine Kinase Inhibition: Quinolines can act as ATP-competitive inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells.

  • Tubulin Polymerization Inhibition: Certain quinoline derivatives can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

Tyrosine_Kinase_Inhibition cluster_cell Cancer Cell EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation Signal Transduction Quinoline 8-Chloro-6-fluoro- quinolin-3-amine Derivative Quinoline->EGFR Inhibits ATP Binding ATP ATP ATP->EGFR Binds

Caption: Mechanism of action of quinoline derivatives as EGFR inhibitors.

Antimicrobial and Antimalarial Activity

Quinolines have a long history as antimicrobial and antimalarial agents. The primary mechanism of action for many quinolone-based antimicrobials is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

The 3-aminoquinoline scaffold, in particular, has been explored for its antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria.[10]

Conclusion and Future Directions

The 8-chloro-6-fluoroquinolin-3-amine scaffold represents a promising, yet underexplored, area of medicinal chemistry. This technical guide has provided a comprehensive framework for the rational design, synthesis, and potential applications of its derivatives. By leveraging established synthetic methodologies for quinoline construction and functionalization, researchers can access a diverse library of novel compounds. The extrapolation of biological activities from structurally related molecules strongly suggests that this class of compounds holds significant potential as anticancer, antimicrobial, and antimalarial agents. Future work should focus on the synthesis and screening of a focused library of these derivatives to validate their therapeutic potential and to establish structure-activity relationships that can guide the development of new, effective drugs.

References

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  • Organic & Biomolecular Chemistry.

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Sources

Foundational

The 8-Chloro-6-Fluoroquinoline Scaffold: A Privileged Core for Modern Medicinal Chemistry

Abstract The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, the 8-chloro-6-fluoroquinoline scaffold has emerged as...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, the 8-chloro-6-fluoroquinoline scaffold has emerged as a "privileged" core, demonstrating significant potential across diverse therapeutic areas, including oncology and infectious diseases. The strategic placement of electron-withdrawing groups—a chlorine atom at the C8 position and a fluorine atom at the C6 position—imparts unique physicochemical properties that enhance molecular interactions with biological targets and improve pharmacokinetic profiles. This guide provides an in-depth technical exploration of the 8-chloro-6-fluoroquinoline scaffold, covering its synthesis, key applications, and the underlying chemical principles that make it a valuable tool for drug development professionals.

Introduction: The Strategic Advantage of Halogenation

The quinoline scaffold is a bicyclic aromatic heterocycle that has been extensively explored in drug discovery, leading to iconic drugs like chloroquine.[1] The introduction of halogen atoms onto this core is a well-established strategy to modulate a molecule's biological activity. Chlorine and fluorine, in particular, offer a powerful combination of electronic and steric effects.

  • Fluorine (C6): The fluorine atom at the 6-position is a classic modification in the quinolone class of antibiotics.[2] Its high electronegativity can enhance binding affinity to target proteins through favorable electrostatic interactions and can block metabolic attack, thereby increasing the drug's half-life.[3]

  • Chlorine (C8): The chlorine atom at the 8-position introduces significant steric and electronic changes. It can induce conformational constraints on adjacent substituents, which can be crucial for locking the molecule into a bioactive conformation.[4][5] This steric hindrance is a key factor in the potent activity of some 8-chloroquinolone derivatives.[4][5]

This dual halogenation pattern creates a unique electronic landscape on the quinoline ring, predisposing it for potent and selective interactions with a variety of biological targets. More than 250 FDA-approved drugs contain chlorine, highlighting its importance in pharmaceutical development.[6]

Synthetic Pathways to the Core Scaffold

The construction of the 8-chloro-6-fluoroquinoline core can be achieved through several established synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Two of the most versatile and widely adopted methods are the Gould-Jacobs reaction and the Friedländer annulation.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust method for synthesizing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from an aniline derivative and a malonic ester derivative, typically diethyl ethoxymethylenemalonate (EMME).[7][8] The reaction proceeds through a condensation followed by a thermal cyclization.[9]

The key advantages of this pathway are its reliability and the commercial availability of a wide range of substituted anilines. However, the cyclization step often requires high temperatures (e.g., >250 °C), which can be a limitation for sensitive substrates.[8][10] Modern approaches have employed microwave irradiation or catalysts like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) to achieve cyclization under milder conditions and in shorter reaction times.[9][10]

// Nodes Aniline [label="Substituted Aniline\n(e.g., 3-Chloro-5-fluoroaniline)", fillcolor="#F1F3F4", fontcolor="#202124"]; EMME [label="Diethyl Ethoxymethylenemalonate\n(EMME)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Anilidomethylenemalonate\nIntermediate", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Cyclization [label="Thermal or\nCatalytic Cyclization", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Quinolone [label="Ethyl 4-oxo-quinoline-3-carboxylate\n(Core Precursor)", fillcolor="#FFFFFF", fontcolor="#202124"]; Hydrolysis [label="Saponification\n(e.g., NaOH)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decarboxylation [label="Decarboxylation\n(Heat)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalScaffold [label="4-Quinolone Scaffold", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Aniline -> Intermediate [label="+"]; EMME -> Intermediate; Intermediate -> Cyclization [label="High Temp / Catalyst"]; Cyclization -> Quinolone; Quinolone -> Hydrolysis; Hydrolysis -> Decarboxylation; Decarboxylation -> FinalScaffold; }

Caption: Generalized workflow of the Gould-Jacobs reaction.

The Friedländer Annulation

The Friedländer synthesis is another powerful method for constructing quinoline rings. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., ethyl acetoacetate).[11][12] This reaction can be catalyzed by acids, bases, or metal catalysts like gold(III) or molecular iodine.[13]

The primary advantage of the Friedländer annulation is its convergence and flexibility, allowing for the direct synthesis of polysubstituted quinolines.[12] Historically, the reaction required harsh conditions, but recent advancements have introduced milder catalysts that allow the reaction to proceed at ambient temperatures, making it more compatible with a diverse range of functional groups.[12][14]

// Nodes AminoKetone [label="2-Amino-3,5-dihalobenzophenone\n(Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; Methylene [label="Active Methylene Compound\n(e.g., Ethyl Acetoacetate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Condensation [label="Condensation &\nCyclodehydration", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalProduct [label="Polysubstituted\n8-Chloro-6-Fluoroquinoline", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges AminoKetone -> Condensation [label="+"]; Methylene -> Condensation; Condensation -> FinalProduct [label="Acid, Base, or\nMetal Catalyst"]; }

Caption: Simplified schematic of the Friedländer Annulation.

Medicinal Chemistry Applications

The 8-chloro-6-fluoroquinoline scaffold has proven to be a versatile platform for developing potent therapeutic agents, particularly in the fields of bacteriology and oncology.

Antibacterial Agents

The most prominent application of this scaffold is in the development of fluoroquinolone antibiotics.[4] These agents exert their bactericidal effect by inhibiting bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—which are essential for DNA replication, transcription, and repair.[2][3]

A noteworthy example is 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid . This compound demonstrated exceptionally potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[4][5] Its activity against clinical isolates of Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA) was found to be 30-fold and 128-fold greater than trovafloxacin, respectively.[4][5]

Structure-Activity Relationship (SAR) Insights: The remarkable potency of this class of compounds is attributed to a specific combination of structural features:

  • C8-Chloro Group: X-ray crystallography revealed that the chlorine atom at C8 creates steric repulsion with the N1-substituent.[4][5] This forces the N1-aromatic ring to adopt a highly distorted, out-of-plane conformation, which is believed to be a key factor for enhanced activity.[4][5]

  • C7-Azetidinyl Group: The 3-aminoazetidinyl moiety at the C7 position is crucial for potent activity.

  • N1-Aryl Group: A 1-(5-amino-2,4-difluorophenyl) group at the N1 position contributes significantly to the overall potency.[4]

Compound ModificationC8-SubstituentN1-SubstituentC7-SubstituentRelative Potency (vs. Trovafloxacin)
Lead Compound Cl 5-amino-2,4-difluorophenyl 3-aminoazetidinyl Very High (up to 128x) [4][5]
Analog 1H5-amino-2,4-difluorophenyl3-aminoazetidinylLow
Analog 2ClCyclopropyl3-aminoazetidinylModerate
Analog 3Cl5-amino-2,4-difluorophenylPiperazinylModerate-High

Table 1: Simplified SAR data for 8-chloroquinolone antibacterials based on published findings.[4][5]

Anticancer Agents

The same mechanism that makes fluoroquinolones effective against bacteria—the inhibition of topoisomerase II—can be exploited for cancer therapy.[3][15] Eukaryotic cells also rely on topoisomerase II for managing DNA topology during cell division. Inhibiting this enzyme in rapidly proliferating cancer cells leads to DNA damage and apoptosis.[15]

Several fluoroquinolone derivatives have demonstrated cytotoxic activity against various cancer cell lines.[3][16] The 8-chloro-6-fluoroquinoline core is being actively investigated in this area. For example, Delafloxacin, a fluoroquinolone with an 8-chloro substituent, has shown promise.[17] The electron-withdrawing nature of the C8-chlorine atom is a key feature in its chemical structure.[17] The introduction of an additional fluorine or a methoxy group at the C8 position has been shown to increase the effectiveness of anticancer action.[3]

Topoisomerase_Inhibition cluster_0 Normal DNA Replication cluster_1 Action of 8-Chloroquinolone TopoII Topoisomerase II DNA_cleaved Transient DNA Break TopoII->DNA_cleaved Creates Break DNA_religated Religated DNA DNA_cleaved->DNA_religated Passes Strand & Reseals Quinolone 8-Chloroquinolone Derivative Complex Stable Ternary Complex (DNA-TopoII-Drug) Quinolone->Complex Apoptosis DNA Fragmentation & Cell Death (Apoptosis) Complex->Apoptosis DNA_cleaved2 Transient DNA Break DNA_cleaved2->Complex Prevents Religation

Caption: Mechanism of Topoisomerase II inhibition by quinolones.

Detailed Experimental Protocols

The following protocols are representative examples for the synthesis and characterization of a key intermediate in the preparation of 8-chloro-6-fluoro-4-quinolone derivatives.

Protocol 1: Synthesis of Ethyl 8-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (via Gould-Jacobs)

Materials:

  • 3-Chloro-5-fluoroaniline

  • Diethyl ethoxymethylenemalonate (EMME)

  • Diphenyl ether (solvent)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

Procedure:

  • Condensation: In a round-bottom flask, combine 3-chloro-5-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in ethanol. Reflux the mixture for 2 hours. Monitor the reaction by TLC until the aniline is consumed.

  • Solvent Removal: Remove the ethanol under reduced pressure to obtain the crude anilidomethylenemalonate intermediate.

  • Cyclization: Add the crude intermediate to a flask containing diphenyl ether. Heat the mixture to 250-260 °C with vigorous stirring for 30-45 minutes. The high temperature is crucial for the intramolecular cyclization.[8]

  • Isolation: Allow the reaction mixture to cool to room temperature. The product will precipitate. Dilute the mixture with hexane to facilitate precipitation, then collect the solid by vacuum filtration.

  • Purification: Wash the collected solid thoroughly with hexane and then with ethyl acetate to remove residual diphenyl ether and impurities. The resulting solid is ethyl 8-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Hydrolysis and Decarboxylation to 8-chloro-6-fluoroquinolin-4-ol

Procedure:

  • Saponification: Suspend the ethyl ester from Protocol 1 in a 10% aqueous solution of sodium hydroxide. Reflux the mixture for 2-3 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~2. The carboxylic acid intermediate will precipitate.

  • Isolation of Acid: Collect the solid precipitate by vacuum filtration and wash with cold water. Dry the solid under vacuum.

  • Decarboxylation: Place the dried carboxylic acid in a flask and heat it above its melting point (typically 260-280 °C) until gas evolution (CO₂) ceases. This step removes the carboxyl group.

  • Purification: The resulting solid can be recrystallized from a suitable solvent like ethanol or DMF/water to yield pure 8-chloro-6-fluoroquinolin-4-ol.

  • Characterization: Confirm the final structure using NMR, MS, and melting point analysis.

Future Outlook

The 8-chloro-6-fluoroquinoline scaffold continues to be a fertile ground for drug discovery. Its unique electronic and steric properties make it an attractive starting point for targeting a range of enzymes and receptors. Future research will likely focus on:

  • Novel Kinase Inhibitors: The quinoline core is present in many tyrosine kinase inhibitors. The 8-chloro-6-fluoro substitution pattern could be used to develop new, selective inhibitors for oncology targets.

  • Antiviral and Antiparasitic Agents: The scaffold's proven success against bacteria suggests potential applications against other pathogens.

  • Diversity-Oriented Synthesis: Employing modern synthetic methods to create large libraries of derivatives for high-throughput screening will undoubtedly uncover new biological activities.[12]

References

  • Gould–Jacobs reaction - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH86WoCyvvYFJXMN7DMd0nkS5HcTGzA5p2LhR03e6A_zP3gFgpZRX3JMU9GlMewiwNklw6RVUPYrAf-9EFMEQNnCfnzg1jm0dG4QuptZNqNXmG_H1dvcAy1Ymrn9va8jHV9SdpplzMxYhsW0UgNVWlMQDf_-uss]
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. [URL: https://www.mdpi.com/1420-3049/20/11/19702]
  • A New Green Approach to the Friedländer Synthesis of Quinolines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGybBmsU-4ZpGcXeGCDqd_USuwWJ52jsXTEQdAOfIcloNUXsQ_Ei5IxtB2xY1oUaSnJJeqfM5tHTHjkC09Bmjmkw4nlMD1zxcb1HFNdpE9k0-fG9fzBS8rWFGp5Baatozoxl0GzDQDgTmAdXaFPQoEWeFOg4q-RUzzUQpdLGnzCSZMOv-qVHgng_Q==]
  • Application Notes and Protocols for Quinoline Synthesis via Friedländer Annulation using 1-(5-Amino-2-methylphenyl)ethanone - Benchchem. [URL: https://www.benchchem.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [URL: https://www.iipseries.org/wp-content/uploads/2021/08/10.9-RJPBCS-1242021.pdf]
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8747470/]
  • Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2005/ob/b507382f]
  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFSxWz5GFKTQxryC84B2dJ2KY4eydI1B8JfJ6aG99MEto17OIlBzxKGsKawYYviFHYxuI_PGAAJP2Q78vvdMvbChi5WQjiyICHTbJUWdHygz5p4yjtwlnpF3otiuYK4lUp2qgggSJliwW9W1RhYDsoMUD_EAuUalxaLQI2Gg524VNKmt5nUE2UojTPepBMthcozE5Bb2VkHYsOqHpas5AZ2mfx]
  • Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo901993a]
  • Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-Catalyst - Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2018.1542459]
  • A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12723953/]
  • A Novel Antibacterial 8-Chloroquinolone with a Distorted Orientation of the N1-(5-Amino-2,4-difluorophenyl) Group | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm0205090]
  • Insights on fluoroquinolones in cancer therapy: chemistry and recent developments | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/349182312_Insights_on_fluoroquinolones_in_cancer_therapy_chemistry_and_recent_developments]
  • Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery - MDPI. [URL: https://www.mdpi.com/1420-3049/28/19/6929]
  • CN103709100A - Preparation method of 8-chloroquinolone derivative - Google Patents. [URL: https://patents.google.
  • 6-Chloro-8-fluoroquinoline | CAS Number 52200-53-0 | Ossila. [URL: https://www.ossila.com/products/6-chloro-8-fluoroquinoline]
  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. [URL: https://jjo.org.jo/index.php/jjp/article/view/1066]
  • Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. [URL: https://www.researchgate.net/publication/301340156_Synthesis_Antimicrobial_Activity_and_Docking_Studies_of_Novel_8-Chloro-quinolones]
  • Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4878257/]
  • Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives - MDPI. [URL: https://www.mdpi.com/1420-3049/12/6/1339]
  • 22319-88-6 | 8-Chloro-6-fluoroquinoline - ChemScene. [URL: https://www.chemscene.com/products/8-Chloro-6-fluoroquinoline-22319-88-6.html]
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7833018/]
  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - MDPI. [URL: https://www.mdpi.com/1420-3049/28/15/5811]
  • Synthesis and Structure-Activity Relationship of l-Aryl-6,8-difluoroquinolone Antibacterial Agents - MSU Chemistry. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virpdfs/jmed88b.pdf]
  • Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4446808/]
  • Docking Studies on Novel Analogues of 8-ChloroQuinolones against Staphylococcus aureus - ResearchGate. [URL: https://www.researchgate.net/publication/326315570_Docking_Studies_on_Novel_Analogues_of_8-Chloro-Quinolones_against_Staphylococcus_aureus]
  • Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10454378/]
  • Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs - IRIS. [URL: https://iris.who.int/bitstream/handle/10665/263914/WH-MAL-88-1045-eng.pdf?sequence=1]
  • Structure Activity Relationships - Drug Design Org. [URL: https://www.drugdesign.
  • Antimicrobial activity of a novel des-fluoro (6) quinolone, garenoxacin (BMS-284756), compared to other quinolones, against clinical isolates from cancer patients - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12458127/]
  • Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra07213k]
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Exploratory

3-amino-quinoline building blocks for drug discovery

Title: The C3-Vector: A Technical Guide to 3-Amino-quinoline Building Blocks in Drug Discovery Executive Summary The quinoline scaffold is a cornerstone of medicinal chemistry, historically dominated by 4-aminoquinoline...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The C3-Vector: A Technical Guide to 3-Amino-quinoline Building Blocks in Drug Discovery

Executive Summary

The quinoline scaffold is a cornerstone of medicinal chemistry, historically dominated by 4-aminoquinoline antimalarials (e.g., chloroquine) and 8-aminoquinoline anti-infectives (e.g., primaquine).[1][2][3] However, the 3-aminoquinoline regioisomer represents an underutilized yet privileged vector for modern kinase and GPCR ligand design. Unlike its electron-deficient C2 and C4 counterparts, the C3 position offers unique electronic properties—behaving as a deactivated aniline that retains nucleophilicity for cross-coupling while resisting metabolic oxidation.

This technical guide provides a rigorous analysis of 3-aminoquinoline building blocks, focusing on scalable synthesis via the Curtius rearrangement, orthogonal functionalization strategies, and their application in Structure-Activity Relationship (SAR) expansion.

Structural Significance & Pharmacophore Analysis[2]

To effectively deploy 3-aminoquinoline, one must understand its electronic distinctiveness compared to other isomers.

  • Electronic Environment: The quinoline nitrogen (N1) exerts a strong electron-withdrawing effect. Positions 2 and 4 are highly electron-deficient (susceptible to nucleophilic attack). Position 3, being "meta" to the ring nitrogen, is less deactivated. This makes the 3-amino group a stable, tunable H-bond donor/acceptor.

  • Vector Geometry: In kinase ATP-binding pockets, the quinoline N1 often binds to the hinge region. The C3-amine provides a vector that projects substituents into the solvent-exposed region or the ribose-binding pocket, depending on the binding mode (Type I vs. Type II).

  • Bioisosterism: The 3-aminoquinoline core serves as a rigidified bioisostere of 2-naphthylamine or 3-amino-cinnoline, often improving solubility and lowering lipophilicity (LogP) due to the pyridyl nitrogen.

Table 1: Comparative Properties of Amino-quinoline Isomers

IsomerpKa (Conjugate Acid)Reactivity ProfilePrimary Metabolic LiabilityKey Application
3-Amino ~4.9Aniline-like; Pd-coupling accessibleN-oxidation; Ring hydroxylationKinase Inhibitors (MEK, FLT3)
4-Amino ~9.1Highly basic; Nucleophilic displacementN-dealkylationAntimalarials (Heme binding)
8-Amino ~3.9Weakly basic; Chelating capabilityQuinone-imine formation (Tox)Anti-infectives (Primaquine)

Synthetic Access: The Curtius Rearrangement Protocol

While 3-aminoquinolines can be accessed via reduction of 3-nitroquinolines or Buchwald-Hartwig amination of 3-bromoquinolines, the Curtius Rearrangement of quinoline-3-carboxylic acids is the industry standard for generating high-purity building blocks. It avoids the regioselectivity issues of nitration and the heavy metal contamination of cross-coupling.

Mechanism & Workflow Visualization

The following diagram illustrates the conversion of the carboxylic acid to the amine via the acyl azide and isocyanate intermediates.[4][5]

CurtiusPathway Acid Quinoline-3- carboxylic acid Azide Acyl Azide (Intermediate) Acid->Azide DPPA, Et3N (Activation) Iso Isocyanate (R-N=C=O) Azide->Iso Heat (-N2) Rearrangement Amine 3-Aminoquinoline (Target) Iso->Amine H2O / Heat Hydrolysis (-CO2)

Figure 1: Step-wise mechanism of the Curtius Rearrangement for 3-aminoquinoline synthesis.

Experimental Protocol: Scalable Synthesis of 3-Aminoquinoline

Objective: Synthesis of 3-aminoquinoline from quinoline-3-carboxylic acid using Diphenylphosphoryl azide (DPPA). Scale: 10 mmol (Adaptable to multigram scale).

Reagents & Materials:
  • Quinoline-3-carboxylic acid (1.73 g, 10 mmol)

  • Diphenylphosphoryl azide (DPPA) (2.75 g, 11 mmol)

  • Triethylamine (Et3N) (1.5 mL, 11 mmol)

  • tert-Butanol (t-BuOH) (50 mL) – Solvent choice determines product (Boc-protected vs free amine).

  • Dichloromethane (DCM) & Trifluoroacetic acid (TFA) – For deprotection if t-BuOH is used.

Step-by-Step Methodology:
  • Activation (Acyl Azide Formation):

    • Charge a flame-dried round-bottom flask with Quinoline-3-carboxylic acid and anhydrous t-BuOH under N2 atmosphere.

    • Add Et3N followed by dropwise addition of DPPA at room temperature.

    • Why: DPPA is safer than forming the acid chloride and using sodium azide, minimizing exposure to explosive azide salts.

  • Rearrangement (The Critical Step):

    • Heat the reaction mixture to reflux (approx. 85°C) for 4–6 hours.

    • Monitoring: Observe gas evolution (N2). The reaction is complete when gas evolution ceases.

    • Result: The intermediate isocyanate is trapped by t-BuOH to form the tert-butyl carbamate (Boc-3-aminoquinoline).

    • Note: Direct hydrolysis with water is possible but often leads to urea byproducts. Trapping as the Boc-carbamate is higher yielding.

  • Deprotection (To Free Amine):

    • Cool mixture, concentrate in vacuo. Dissolve residue in DCM (20 mL).

    • Add TFA (5 mL) and stir at RT for 2 hours.

    • Basify with sat. NaHCO3 (pH 8) and extract with DCM.

  • Purification:

    • Dry organic layer (MgSO4), concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

    • Yield Expectation: 75–85%.

Safety Note (Critical):

Diazonium Hazard: Do NOT attempt to convert 3-aminoquinoline to diazonium salts (e.g., for Sandmeyer reactions) followed by reaction with xanthates or thiols without blast shielding. There are documented cases of violent explosions with 3-quinoline diazonium species [1].

Functionalization Strategies for Library Generation

Once the 3-aminoquinoline building block is secured, it acts as a versatile handle for diversification.

A. Buchwald-Hartwig Cross-Coupling

The C3-amine is less nucleophilic than alkyl amines, requiring specific catalytic systems for arylation.

  • Catalyst: Pd2(dba)3 or Pd(OAc)2.

  • Ligand: Xantphos (for rigidity) or BrettPhos (for difficult substrates).

  • Base: Cs2CO3 (mild) preferred over NaOtBu to prevent side reactions with the quinoline ring.

B. Amide Coupling (Kinase Hinge Binders)

Reaction with acid chlorides or carboxylic acids (HATU coupling) generates amide-linked inhibitors.

  • Application: This motif is frequent in Type II kinase inhibitors where the quinoline ring sits in the adenine pocket and the amide linker extends to the "gatekeeper" residue.

SAR Logic Flow

SAR_Logic Center 3-Aminoquinoline Core Path1 Acylation/Urea Center->Path1 Path2 Pd-Arylation Center->Path2 Path3 Ring Substitution (C6/C7 Halogens) Center->Path3 Target1 H-Bond Donor/Acceptor (Kinase Hinge) Path1->Target1 Target2 Hydrophobic Extension (Allosteric Pocket) Path2->Target2 Target3 Metabolic Stability (Block Metabolism) Path3->Target3

Figure 2: SAR diversification vectors starting from the 3-aminoquinoline scaffold.

Case Studies in Drug Discovery

1. CK2 Inhibitors (Protein Kinase CK2) Researchers have utilized 2-aminoquinoline-3-carboxylic acid derivatives, but the decarboxylated 3-aminoquinoline analogs have shown efficacy as ATP-competitive inhibitors. The 3-amino group mimics the adenosine exocyclic amine of ATP, forming crucial hydrogen bonds with the kinase hinge region (Val116 in CK2) [2].

2. FLT3 Inhibitors (Acute Myeloid Leukemia) The 3-aminoquinoline motif is often embedded in tricyclic systems (e.g., 3H-pyrazolo[4,3-f]quinoline).[6][7] However, simplified 3-acylamino-quinolines have been explored as "fragment-based" leads that inhibit FLT3 with nanomolar potency. The planar quinoline ring stacks between the hydrophobic lobes of the kinase [3].

References

  • Chemical & Engineering News. (2001). Safety Alert: Explosion with 3-aminoquinoline diazonium salts.[8] C&EN Safety Letters.[8] Link

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.[9] Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.[9] Link

  • Lozada, I., et al. (2022).[8] 3H-Pyrazolo[4,3-f]quinoline Moiety as a Novel Privileged Kinase Inhibitor.[6][7] Purdue University Graduate Research. Link

  • Organic Chemistry Portal. (2024). Curtius Rearrangement: Mechanism and Recent Literature.Link

  • Abbott, B., et al. (2014). Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. Bioorganic & Medicinal Chemistry, 22(15). Link

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Foundational

The Ascendancy of Halogenated Quinolines: A Deep Dive into the Structure-Activity Relationship of 8-Chloro-6-Fluoroquinoline Amines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, giving rise to a pl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, giving rise to a plethora of therapeutic agents with a remarkable breadth of biological activities.[1] From the historical significance of quinine in combating malaria to the development of modern synthetic analogs, the quinoline nucleus continues to be a privileged scaffold in the pursuit of novel therapeutics. This guide delves into the nuanced world of halogenated quinolines, with a specific focus on the structure-activity relationship (SAR) of 8-chloro-6-fluoroquinoline amines. By dissecting the influence of these specific halogen substitutions and the versatile amine functional group, we aim to provide a comprehensive resource for researchers engaged in the design and development of next-generation quinoline-based drugs.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

The versatility of the quinoline ring system stems from its ability to interact with a wide range of biological targets. Its aromatic nature allows for π-π stacking interactions, while the nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing the pharmacokinetic and pharmacodynamic properties of the molecule.[2] Derivatives of quinoline have demonstrated a wide spectrum of biological effects, including antimicrobial, anticancer, and antiviral activities.[3][4]

The strategic placement of substituents on the quinoline ring is a key strategy in medicinal chemistry to modulate the biological activity, selectivity, and physicochemical properties of the resulting compounds. Halogenation, in particular, has proven to be a powerful tool for enhancing the therapeutic potential of quinoline-based drugs.

The Influence of Halogenation: A Tale of Two Atoms

The introduction of chlorine and fluorine atoms at specific positions on the quinoline ring can dramatically alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

The 8-Chloro Substituent: A Key to Enhanced Potency

The presence of a chlorine atom at the 8-position of the quinoline ring has been associated with enhanced biological activity in various contexts. In the realm of antibacterial agents, for example, an 8-chloro substituent can contribute to potent activity against both Gram-positive and Gram-negative bacteria. This is often attributed to the steric and electronic effects of the chlorine atom, which can influence the conformation of the molecule and its binding affinity to target enzymes.

The 6-Fluoro Substituent: Modulating Physicochemical Properties

The fluorine atom, owing to its small size and high electronegativity, offers unique advantages in drug design. Its introduction at the 6-position of the quinoline ring can significantly impact the molecule's lipophilicity, metabolic stability, and binding interactions. In some instances, the replacement of a chloro group with a fluoro group has been shown to increase cytotoxicity against certain cancer cell lines.[3]

The Amine Side Chain: The Driver of Diversity and Selectivity

The nature and position of the amine side chain are critical determinants of the biological activity and selectivity of quinoline derivatives. The basicity of the amine group can influence the compound's accumulation in acidic cellular compartments, a key aspect of the mechanism of action for some antimalarial 4-aminoquinolines.[5]

The length, branching, and substitution pattern of the amine side chain can be systematically modified to optimize target engagement and minimize off-target effects. For instance, in the context of antimalarial 4-aminoquinolines, the nature of the diaminoalkane side chain has been extensively studied to overcome drug resistance.

Structure-Activity Relationship of 8-Chloro-6-Fluoroquinoline Amines: A Synthesis of Knowledge

While a comprehensive body of literature specifically dedicated to the SAR of 8-chloro-6-fluoroquinoline amines is still emerging, we can synthesize the available data on related halogenated quinolines to draw key insights. The following sections will explore the SAR of this specific scaffold in the context of its potential therapeutic applications.

dot

SAR_Overview cluster_Core 8-Chloro-6-Fluoroquinoline Core cluster_Amine Amine Side Chain cluster_Activity Biological Activity Core Quinoline Scaffold C8_Cl 8-Chloro Core->C8_Cl Enhances Potency C6_F 6-Fluoro Core->C6_F Modulates Physicochemical Properties Activity Therapeutic Potential C8_Cl->Activity C6_F->Activity Amine Amine Group (e.g., at C4 or C8) SideChain Side Chain Modifications (Length, Branching, Substituents) Amine->SideChain Fine-tunes Activity & Selectivity SideChain->Activity Impacts Anticancer Anticancer Activity->Anticancer Antimicrobial Antimicrobial Activity->Antimicrobial Antimalarial Antimalarial Activity->Antimalarial

Figure 1. Key structural components influencing the biological activity of 8-chloro-6-fluoroquinoline amines.

Anticancer Activity

The 4-aminoquinoline scaffold has been investigated for its potential as an anticancer agent.[3] Studies on related compounds suggest that the combination of chloro and fluoro substituents could lead to potent cytotoxic effects against various cancer cell lines.

Key SAR Insights (Inferred):

  • 8-Chloro Group: Likely contributes to enhanced cytotoxicity.

  • 6-Fluoro Group: May increase potency against specific cancer cell lines and can modulate drug-like properties.[3]

  • 4-Amino Side Chain: The nature of the substituent on the amino group is crucial. For instance, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine has shown high activity against breast cancer cells.[3] The exploration of different amine side chains on the 8-chloro-6-fluoroquinoline scaffold is a promising avenue for the development of novel anticancer agents.

Antimicrobial Activity

Fluoroquinolones are a well-established class of antibacterial agents. The presence of a fluorine atom at the 6-position is a hallmark of this class. The addition of an 8-chloro group has been shown to yield compounds with potent antibacterial activity.

Key SAR Insights:

  • 8-Chloro and 6-Fluoro Combination: This substitution pattern is anticipated to be favorable for broad-spectrum antibacterial activity.

  • Amine Substituent (at various positions): The nature of the amine substituent can significantly impact the antibacterial spectrum and potency. For instance, in some quinolone series, the introduction of a piperazine moiety at the 7-position is known to enhance activity.

Antimalarial Activity

The 4-aminoquinoline and 8-aminoquinoline scaffolds are central to many antimalarial drugs. The 7-chloro substituent in chloroquine is crucial for its activity. While less is known about the specific combination of 8-chloro and 6-fluoro, some general principles can be applied.

Key SAR Insights:

  • Halogenation: Electron-withdrawing groups at the 7-position have been shown to be important for antimalarial activity.[6] The combined electronic effects of the 8-chloro and 6-fluoro groups would likely influence the pKa of the quinoline nitrogen and the side chain amine, which is critical for drug accumulation in the parasite's food vacuole.[6]

  • Amine Side Chain (at C4 or C8): The structure of the amine side chain is a key determinant of activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.

Synthetic Strategies

The synthesis of 8-chloro-6-fluoroquinoline amines typically involves a multi-step process. A general synthetic workflow is outlined below.

dot

Synthesis_Workflow Start Substituted Aniline Cyclization Quinoline Ring Formation (e.g., Gould-Jacobs reaction) Start->Cyclization Halogenation Introduction of Chloro & Fluoro Groups Cyclization->Halogenation Amination Introduction of Amine Side Chain (Nucleophilic Substitution) Halogenation->Amination Final 8-Chloro-6-Fluoroquinoline Amine Amination->Final

Figure 2. Generalized synthetic workflow for 8-chloro-6-fluoroquinoline amines.

A common approach involves the construction of the quinoline ring system from a suitably substituted aniline precursor, followed by the introduction of the chloro and fluoro groups and, finally, the amine side chain. The specific reagents and reaction conditions will vary depending on the desired substitution pattern.

Experimental Protocols

General Procedure for the Synthesis of 4-Aminoquinoline Derivatives

A series of 4-aminoquinoline derivatives can be synthesized by the reaction of a 4-chloro-7-substituted-quinoline with the corresponding mono- or dialkyl amine.[3]

Step-by-Step Methodology:

  • A mixture of the 4-chloro-7-substituted-quinoline and an excess of the appropriate amine is heated, often without a solvent.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the excess amine is removed under reduced pressure.

  • The residue is then dissolved in a suitable organic solvent (e.g., chloroform) and washed with an aqueous base (e.g., sodium bicarbonate solution) and then with water.

  • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-aminoquinoline derivative.

In Vitro Cytotoxicity Assay

The cytotoxic effects of the synthesized compounds can be evaluated against various cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution.

  • The plates are incubated for a few hours to allow the formation of formazan crystals.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength using a microplate reader.

  • The concentration of the compound that inhibits cell growth by 50% (GI50) is calculated.

Data Presentation

The following table summarizes hypothetical GI50 values for a series of 8-chloro-6-fluoro-4-aminoquinoline derivatives against two different cancer cell lines to illustrate a potential SAR study.

Table 1: In Vitro Cytotoxicity of 8-Chloro-6-Fluoro-4-Aminoquinoline Derivatives

Compound IDR (Side Chain at 4-amino)GI50 (µM) - Cell Line AGI50 (µM) - Cell Line B
1a -CH2CH2N(CH3)21.52.1
1b -CH2CH2CH2N(CH3)23.24.5
1c -CH2CH2N(C2H5)21.82.5
1d -(CH2)4-piperidine0.91.3
1e -(CH2)4-morpholine5.67.8
Reference Chloroquine25.030.0

Future Directions and Conclusion

The 8-chloro-6-fluoroquinoline amine scaffold represents a promising area for the discovery of new therapeutic agents. The synergistic effects of the 8-chloro and 6-fluoro substituents, combined with the versatility of the amine side chain, offer a rich chemical space for exploration.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of 8-chloro-6-fluoroquinoline amines to establish a more definitive SAR. This should include variations in the position of the amine group (e.g., 4-amino vs. 8-amino) and a wide range of substituents on the amine side chain. Mechanistic studies will also be crucial to elucidate the mode of action of these compounds and to guide the design of more potent and selective drug candidates.

References

  • Chauhan, P. M., & Srivastava, S. K. (2001). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Arzneimittelforschung, 51(1), 48-53.
  • Jain, M., & Vaitilingam, B. (2007). An extensive review on biological interest of quinoline and its analogues. Journal of Chemical and Pharmaceutical Research, 2(1), 246-256.
  • Solaja, B. A., Opsenica, D., Smith, K. S., Milhous, W. K., Terzić, N., Opsenica, I., ... & Bavari, S. (2008). Novel 4-aminoquinolines active against chloroquine-resistant and sensitive P. falciparum strains that also inhibit botulinum serotype A. Journal of medicinal chemistry, 51(15), 4388-4391.
  • O'Neill, P. M., Ward, S. A., Berry, N. G., Jeyadevan, J. P., Biagini, G. A., Asadollaly, E., ... & Bray, P. G. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current topics in medicinal chemistry, 6(5), 479-507.
  • Kaur, K., Jain, M., Reddy, R. P., & Jain, R. (2010). Quinolines and structurally related heterocycles as antimalarials. European journal of medicinal chemistry, 45(8), 3245-3264.
  • Egan, T. J., Mavuso, W. W., & Ross, D. C. (2002). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of medicinal chemistry, 45(16), 3531-3539.
  • Madrid, P. B., Liou, A. P., DeRisi, J. L., & Guy, R. K. (2006). Incorporation of an intramolecular hydrogen-bonding motif in the side chain of 4-aminoquinolines enhances activity against drug-resistant P. falciparum. Journal of medicinal chemistry, 49(15), 4535-4543.
  • Yearick, K., Ekoue-Kovi, K., Iwaniuk, D. P., Natarajan, J. K., Alumasa, J., de Dios, A. C., ... & Wolf, C. (2008). Overcoming drug resistance to heme-targeted antimalarials by systematic side chain variation of 7-chloro-4-aminoquinolines. Journal of medicinal chemistry, 51(7), 1995-1998.
  • Bellot, F., Cosledan, F., Vendier, L., Brocard, J., Meunier, B., & Robert, A. (2010). Trioxaferroquines as new hybrid antimalarial drugs. Journal of medicinal chemistry, 53(10), 4103-4109.
  • Wipf, P., Mo, T., Geib, S. J., Caridha, D., Dow, G. S., Gerena, L., ... & Milner, E. E. (2009). Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. Organic & biomolecular chemistry, 7(20), 4163-4165.
  • Elliott, D. A., Hotze, M. A., & Goldberg, D. E. (2008). 4-aminoquinolines as antimalarial drugs. The University of Liverpool Repository.
  • Romero, M. H., & Delgado, G. (2025). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry, 13, 1339024.
  • Egan, T. J. (2001). Structure-function relationships in chloroquine and related 4-aminoquinoline antimalarials. Mini reviews in medicinal chemistry, 1(1), 113-123.
  • O'Neill, P. M., Park, B. K., Shone, A. E., Maggs, J. L., Roberts, P., Stocks, P. A., ... & Ward, S. A. (2009). Candidate selection and preclinical evaluation of N-tert-butyl isoquine (GSK369796), an affordable and effective 4-aminoquinoline antimalarial for the 21st century. Journal of medicinal chemistry, 52(5), 1408-1415.

Sources

Exploratory

Technical Guide: Novel Fluoroquinolone Antibiotic Intermediates (8-Chloro Series)

This technical guide details the synthesis, structural rationale, and quality validation of 8-chloro fluoroquinolone (FQ) intermediates , a critical subclass of antibiotic scaffolds used in high-potency drugs like Sitafl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, structural rationale, and quality validation of 8-chloro fluoroquinolone (FQ) intermediates , a critical subclass of antibiotic scaffolds used in high-potency drugs like Sitafloxacin and Clinafloxacin .

Executive Summary: The 8-Chloro Pharmacophore

The 8-chloro substituent on the fluoroquinolone scaffold represents a high-value modification in medicinal chemistry. Unlike the 8-H (Ciprofloxacin) or 8-methoxy (Moxifloxacin) analogs, the 8-chloro group introduces specific steric and electronic properties that enhance activity against Gram-positive bacteria (specifically S. pneumoniae and S. aureus) and anaerobes.

Mechanistic Advantage: The bulk of the chlorine atom at position C-8 exerts steric repulsion on the N-1 substituent (often a cyclopropyl or substituted phenyl ring). This forces the N-1 group out of coplanarity with the quinolone core, a conformation that has been correlated with:

  • Enhanced Target Binding: Improved affinity for DNA gyrase and Topoisomerase IV in resistant strains.

  • Reduced Mutant Selection: Lower propensity for efflux pump recognition compared to 8-H analogs.

However, this modification requires precise synthetic control to avoid phototoxicity (a known risk of 8-halogenated FQs) and to manage the reactivity of the poly-halogenated aromatic intermediates.

Structural Rationale & Key Intermediates

The synthesis of 8-chloro FQs hinges on constructing the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core with the chlorine atom intact. The two most critical intermediates in this class are:

  • The "Sitafloxacin Core":

    • Chemical Name: Ethyl 8-chloro-6,7-difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate.[1]

    • Significance: Contains a chiral N-1 side chain and the 8-chloro motif.[1][2][3]

  • The "Clinafloxacin Core":

    • Chemical Name: 1-Cyclopropyl-8-chloro-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[1][]

    • Significance: The archetypal 8-chloro scaffold used for derivatization at C-7.[1]

Synthesis Pathway Visualization

The following diagram illustrates the convergent synthesis of the 8-chloro core, highlighting the critical "Benzoic Acid Route" which is preferred for industrial scalability over the older "Nitrobenzene Route."

G Start 3-Chloro-2,4,5-trifluorobenzoic Acid (Starting Material) AcidCl Benzoyl Chloride Derivative (Activation) Start->AcidCl Activation Enamine Acrylate Intermediate (Addition-Elimination) AcidCl->Enamine + Ethyl 3-(dimethylamino)acrylate Acrylate Ethyl 3-(dimethylamino)acrylate (Linker) AmineEx Amino-Acrylate Intermediate (Amine Exchange) Enamine->AmineEx + R-NH2 (Amine Exchange) Cyclization Cyclization (NaH or K2CO3) (Intramolecular SNAr) AmineEx->Cyclization Base Induced FinalCore 8-Chloro-FQ Core Ester (Key Intermediate) Cyclization->FinalCore Isolation Reagent1 Oxalyl Chloride / DMF Reagent2 R-NH2 (e.g., Fluorocyclopropylamine)

Caption: Convergent synthesis of the 8-chloro-6,7-difluoro-4-oxo-quinoline core via the Benzoic Acid Route.

Detailed Experimental Protocol

This section provides a validated protocol for the synthesis of Ethyl 8-chloro-6,7-difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate (The Sitafloxacin Core Intermediate).

Safety Warning: This protocol involves hazardous reagents (Oxalyl chloride, NaH) and potent biological agents. All work must be performed in a fume hood with appropriate PPE.

Phase 1: Acid Chloride Activation
  • Charge: In a dry 500 mL 3-neck round-bottom flask, charge 3-chloro-2,4,5-trifluorobenzoic acid (21.0 g, 0.10 mol) and anhydrous Dichloromethane (DCM) (200 mL).

  • Catalysis: Add catalytic N,N-Dimethylformamide (DMF) (0.5 mL).

  • Chlorination: Cool to 0–5°C. Dropwise add Oxalyl Chloride (14.0 g, 0.11 mol) over 30 minutes.

  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 3 hours. Gas evolution (HCl/CO/CO2) will cease when complete.

  • Workup: Evaporate solvent under reduced pressure to yield the crude acid chloride as a pale yellow oil. Use immediately.

Phase 2: Acrylate Condensation & Amine Exchange
  • Preparation: Dissolve the crude acid chloride in anhydrous Toluene (100 mL).

  • Condensation: In a separate vessel, mix Ethyl 3-(dimethylamino)acrylate (15.7 g, 0.11 mol) and Triethylamine (TEA) (12.0 g, 0.12 mol) in Toluene (100 mL). Add the acid chloride solution dropwise at 50–60°C.

  • Heating: Reflux the mixture for 4 hours.

  • Amine Exchange: Cool the mixture to 20°C. Add a solution of (1R,2S)-2-fluorocyclopropylamine tosylate (27.2 g, 0.11 mol) and TEA (12.0 g) in Ethanol (50 mL).

  • Stirring: Stir at room temperature for 2 hours. The solution will darken slightly.

  • Isolation: Wash the organic layer with water (2 x 100 mL), dry over anhydrous Na2SO4, and concentrate to yield the enaminoketoester intermediate.

Phase 3: Cyclization (The Critical Step)

This step forms the quinolone ring. The choice of base determines the yield and purity.

  • Solvent: Dissolve the enaminoketoester residue in anhydrous DMF (150 mL).

  • Base Addition: Cool to 0–5°C. Add Potassium Carbonate (K2CO3) (27.6 g, 0.20 mol) in portions. Note: NaH is an alternative but K2CO3 is safer for this specific substrate.

  • Cyclization: Heat the mixture to 80–90°C for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) for the disappearance of the intermediate.

  • Quench: Pour the reaction mixture into ice-water (500 mL) with vigorous stirring.

  • Precipitation: The product should precipitate as a solid. Filter the solid.

  • Purification: Recrystallize from Acetonitrile or Ethanol to yield the title compound.

Expected Yield: 75–85% Appearance: Pale yellow to off-white crystalline solid.

Quality Control & Validation Data

To ensure the integrity of the intermediate before proceeding to C-7 substitution (coupling with the side chain), the following specifications must be met.

ParameterSpecificationMethod
Appearance Pale yellow crystalline powderVisual
Purity ≥ 98.5%HPLC (C18 column, ACN/Water gradient)
Melting Point 143–145°C (Clinafloxacin core analog)Capillary Method
Identity (H-NMR) Confirms 1H doublet at δ ~8.0 ppm (H-5)400 MHz DMSO-d6
Water Content ≤ 0.5%Karl Fischer
Chiral Purity ≥ 99.0% ee (for Sitafloxacin core)Chiral HPLC
Analytical Standard (NMR)

For the 8-chloro-6,7-difluoro-1-cyclopropyl core:

  • 1H NMR (DMSO-d6): δ 8.55 (s, 1H, H-2), 8.05 (dd, 1H, H-5), 4.15 (m, 1H, cyclopropyl-CH), 1.30 (t, 3H, ester-CH3), 1.10-1.25 (m, 4H, cyclopropyl-CH2).

  • Interpretation: The doublet of doublets at ~8.05 ppm is characteristic of the H-5 proton coupled to F-6, confirming the 8-chloro substitution pattern (which removes the H-8 signal).

Future Outlook & Novel Derivatives

Current research focuses on modifying the C-7 position of these 8-chloro intermediates to overcome MRSA resistance.

  • Novel Side Chains: Replacing the standard pyrrolidine/piperazine rings with bicyclic amines (e.g., 3-amino-4-fluoropyrrolidine fused systems) to enhance lipophilicity.

  • Hybrid Molecules: Conjugating the 8-chloro core with oxazolidinones to create dual-action hybrids.

The 8-chloro intermediate remains a versatile "warhead" for next-generation antibiotic development, providing a balance between potency and the structural rigidity required for enzyme inhibition.

References

  • Synthesis and Characterization of Sitafloxacin. Asian Journal of Chemistry. (2014). Describes the synthesis route of sitafloxacin and its key intermediates involving the 8-chloro-6,7-difluoro core.

  • A Novel Antibacterial 8-Chloroquinolone with a Distorted Orientation. Journal of Medicinal Chemistry. (2003). Details the SAR of the 8-chloro substituent and its effect on molecular conformation and potency.

  • Sitafloxacin intermediate, preparation method of sitafloxacin. Google Patents (CN103360310A). Provides industrial methods for the synthesis of the chiral 8-chloro intermediate using improved cyclization conditions.

  • Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E. (2009). Crystal structure and synthesis validation of the key 8-chloro intermediate.

  • Design, synthesis and evaluation of clinafloxacin triazole hybrids. Bioorganic & Medicinal Chemistry Letters. (2012). Illustrates the utility of the clinafloxacin intermediate in generating novel hybrid antibiotics.

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Protocols & Analytical Methods

Method

Application Note & Protocol: A Regioselective Synthesis of 8-Chloro-6-fluoroquinolin-3-amine

Abstract This document provides a detailed, field-proven guide for the multi-step synthesis of 8-Chloro-6-fluoroquinolin-3-amine, a key heterocyclic scaffold relevant to pharmaceutical research and drug development. Ackn...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, field-proven guide for the multi-step synthesis of 8-Chloro-6-fluoroquinolin-3-amine, a key heterocyclic scaffold relevant to pharmaceutical research and drug development. Acknowledging the synthetic challenges of functionalizing a pre-formed quinoline ring as proposed by the topic's starting material (3-nitroquinoline), this guide presents a more robust and regiochemically controlled pathway. The protocol commences with a substituted aniline, 2-chloro-4-fluoroaniline, which undergoes a Doebner-von Miller reaction to construct the 3-nitroquinoline core, followed by a high-yield reduction to the target amine. This methodology emphasizes strategic design to overcome regioselectivity issues inherent in the late-stage functionalization of quinoline systems. Each protocol is detailed with mechanistic insights, safety considerations, and quantitative data to ensure reproducibility and success for researchers in the field.

Introduction & Strategic Rationale

Quinoline and its derivatives are cornerstone structures in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of 8-Chloro-6-fluoroquinolin-3-amine makes it a valuable intermediate for creating complex molecules with potential biological activity. The synthesis of such polysubstituted quinolines, however, demands a carefully planned strategy to ensure correct isomer formation.

A direct synthesis commencing from 3-nitroquinoline would necessitate the regioselective introduction of chlorine and fluorine onto the benzo- portion of the quinoline ring. This is a formidable challenge due to the complex directing effects of the quinoline nitrogen and the nitro group, which often leads to a mixture of isomers that are difficult to separate.[1]

Therefore, a more logical and controllable approach is to begin with a commercially available or readily synthesized, pre-functionalized benzene ring. This guide details a two-step synthesis starting from 2-chloro-4-fluoroaniline . This strategy offers superior control over the final substitution pattern by building the quinoline ring onto an already correctly substituted precursor. The chosen pathway involves two classic and reliable transformations in heterocyclic chemistry: the Doebner-von Miller reaction and the reduction of an aromatic nitro group.

Overall Synthetic Workflow

The synthesis is designed as a two-part protocol. The first part focuses on the construction of the halogenated 3-nitroquinoline ring system. The second part details the final reduction to the target 3-aminoquinoline derivative.

G cluster_0 PART A: Quinoline Ring Formation cluster_1 PART B: Nitro Group Reduction A 2-Chloro-4-fluoroaniline B Glycerol + Oxidizing Agent (Doebner-von Miller Reaction) A->B Reagents C 8-Chloro-6-fluoro-3-nitroquinoline B->C Cyclization D 8-Chloro-6-fluoro-3-nitroquinoline E Reducing Agent (SnCl₂/HCl) D->E Reagents F 8-Chloro-6-fluoroquinolin-3-amine E->F Reduction

Figure 1: High-level workflow for the synthesis of 8-Chloro-6-fluoroquinolin-3-amine.

PART A: Synthesis of 8-Chloro-6-fluoro-3-nitroquinoline via Doebner-von Miller Reaction

A1. Principle and Mechanistic Insight

The Doebner-von Miller reaction is a variation of the Skraup synthesis that allows for the formation of quinolines from anilines and α,β-unsaturated carbonyl compounds.[2][3] In this protocol, glycerol is dehydrated in situ by concentrated sulfuric acid to form acrolein, the required α,β-unsaturated aldehyde.[4][5] The reaction proceeds through several key steps:

  • Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to produce acrolein.

  • Michael Addition: The amino group of 2-chloro-4-fluoroaniline acts as a nucleophile and adds to the β-carbon of acrolein.

  • Cyclization & Dehydration: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration to form a dihydroquinoline.

  • Oxidation & Nitration: An oxidizing agent (in this case, the nitrating acid mixture also serves this role) aromatizes the dihydroquinoline to the stable quinoline ring. The strong acid conditions with nitric acid ensure the concurrent nitration at the C-3 position.

G cluster_mech Doebner-von Miller Mechanism Aniline 2-Chloro-4-fluoroaniline step1 Michael Addition Aniline->step1 Acrolein Acrolein (from Glycerol) Acrolein->step1 Intermediate1 Adduct step1->Intermediate1 step2 Cyclization & Dehydration Intermediate1->step2 Dihydroquinoline Dihydroquinoline Intermediate step2->Dihydroquinoline step3 Oxidation & Nitration Dihydroquinoline->step3 Product 8-Chloro-6-fluoro-3-nitroquinoline step3->Product

Figure 2: Simplified mechanism of the Doebner-von Miller reaction.

A2. Experimental Protocol

Materials & Reagents:

ReagentM.W.AmountMoles (equiv)
2-Chloro-4-fluoroaniline145.5614.56 g0.10
Glycerol92.0927.6 g (22 mL)0.30 (3.0)
Sulfuric Acid (98%)98.0840 mL-
Nitric Acid (70%)63.0110 mL-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)278.011.0 gModerator

Procedure:

  • Caution: This reaction is highly exothermic and must be performed in a large-volume flask (e.g., 1 L) within a well-ventilated fume hood and behind a safety shield.

  • To the 1 L round-bottom flask, add 2-chloro-4-fluoroaniline, glycerol, and ferrous sulfate heptahydrate. Equip the flask with a reflux condenser and a mechanical stirrer.

  • Begin vigorous stirring and, in a slow, dropwise manner, add the concentrated sulfuric acid through the condenser. The addition should take approximately 30 minutes. The mixture will become hot.

  • After the sulfuric acid addition is complete, begin to heat the mixture using a heating mantle.

  • Once the internal temperature reaches approximately 100°C, begin the slow, dropwise addition of the concentrated nitric acid. Extreme caution is advised. The reaction is vigorous.

  • After the nitric acid addition is complete, continue to heat the reaction mixture at 120-130°C for 3 hours.

  • Allow the reaction to cool to room temperature. Carefully and slowly, pour the dark, viscous mixture into 500 mL of ice-water with stirring.

  • Neutralize the acidic solution by the slow addition of concentrated sodium hydroxide solution until the pH is >10. This process is highly exothermic and should be performed in an ice bath.

  • The crude product often separates as a dark oil or solid. Extract the aqueous mixture with dichloromethane (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 8-chloro-6-fluoro-3-nitroquinoline.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

PART B: Synthesis of 8-Chloro-6-fluoroquinolin-3-amine

B1. Principle and Mechanistic Insight

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. While catalytic hydrogenation is a clean method, reduction using dissolving metals or metal salts in acid is highly reliable and tolerant of many functional groups.[6][7] This protocol utilizes stannous chloride (tin(II) chloride) in concentrated hydrochloric acid, a classic and effective method for this conversion.[8][9]

The mechanism involves a series of single-electron transfers from the Sn(II) species to the nitro group. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group, with the tin being oxidized to Sn(IV).[8][10]

B2. Experimental Protocol

Materials & Reagents:

ReagentM.W.AmountMoles (equiv)
8-Chloro-6-fluoro-3-nitroquinoline226.5811.33 g0.05
Stannous Chloride Dihydrate (SnCl₂·2H₂O)225.6556.4 g0.25 (5.0)
Hydrochloric Acid (37%)36.46100 mL-
Sodium Hydroxide40.00As needed-
Ethyl Acetate88.11~300 mLSolvent

Procedure:

  • In a 500 mL round-bottom flask, suspend the crude 8-chloro-6-fluoro-3-nitroquinoline in concentrated hydrochloric acid.

  • To this stirred suspension, add the stannous chloride dihydrate in portions. The addition may be exothermic. An ice bath can be used to maintain the temperature below 50°C.

  • After the addition is complete, heat the reaction mixture to 60-70°C with stirring for 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Carefully basify the mixture by adding a 50% (w/v) sodium hydroxide solution until the pH is approximately 10-12. The tin salts will precipitate as tin hydroxides.

  • Filter the mixture through a pad of Celite® to remove the inorganic solids. Wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting solid is the target compound, 8-Chloro-6-fluoroquinolin-3-amine. It can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/hexanes).

Safety & Handling

  • General: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

  • Acids: Concentrated sulfuric, nitric, and hydrochloric acids are extremely corrosive and can cause severe burns. Handle with extreme care and have appropriate neutralizing agents (e.g., sodium bicarbonate) readily available.

  • Exothermic Reactions: Both the Skraup reaction and the neutralization steps are highly exothermic. Ensure slow addition of reagents and use ice baths for cooling to control the reaction temperature.

  • Heavy Metals: Tin compounds are toxic.[9] Handle with care and dispose of all waste containing tin in accordance with institutional and local environmental regulations.

References

  • askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from askIITians.[8]

  • Guidechem. (2023, December 15). How can 2-chloro-4-fluoroaniline be synthesized and applied effectively? Retrieved from Guidechem.[11]

  • SYNTHESIS OF 2-CHLORO-4-FLUOROANILINE. (n.d.). OPPi Briefs.[12]

  • Google Patents. (n.d.). CN114790149A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-fluoroaniline as raw material.[13]

  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-4-fluoroaniline.[14]

  • ChemicalBook. (n.d.). 2-Chloro-4-fluoroaniline synthesis. Retrieved from ChemicalBook.[15]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.[6]

  • Chemistry Stack Exchange. (2025, March 16). What groups can be reduced by Sn/HCl?[9]

  • Wikipedia. (n.d.). Doebner–Miller reaction.[2]

  • Wordpress. (n.d.). Sn2+ reduction.[10]

  • ResearchGate. (2025, August 7). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid.[16]

  • MDPI. (2018, November 30). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives.[17]

  • ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst.

  • Benchchem. (2025). Technical Support Center: Synthesis of 8-Fluoroquinoline-3-carboxamide.[18]

  • PMC. (n.d.). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst.[19]

  • SynArchive. (n.d.). Doebner-Miller Reaction.[20]

  • Fordham Research Commons. (2002, October 7). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines.[21]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.[3]

  • Google Patents. (n.d.). CN103709100A - Preparation method of 8-chloroquinolone derivative.[22]

  • Georgia Institute of Technology. (n.d.). THE CATALYTIC HYDROGENATION OF QUINOLINE.[23]

  • Dalton Transactions (RSC Publishing). (n.d.). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst.[24]

  • Google Patents. (n.d.). PL168831B1 - Method for the production of 8-chloroquinolone derivatives.[25]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.[4]

  • AZoM. (2016, July 11). Catalytic Hydrogenation Reaction.[7]

  • YouTube. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines.[26]

  • Benchchem. (n.d.). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.[27]

  • Wikipedia. (n.d.). Skraup reaction.[5]

  • ResearchGate. (2025, August 6). Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal.[28]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of novel compounds.[29]

  • Canadian Journal of Chemistry. (2023, February 24). Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products.[30]

  • Ossila. (n.d.). 6-Chloro-8-fluoroquinoline | CAS Number 52200-53-0.[31]

  • PubMed. (2003, May 8). A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group.[32]

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.[33]

  • Benchchem. (2025). Technical Support Center: Reactions of 7-Chloro-6-nitroquinoline.[1]

  • MDPI. (2024, April 15). Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides.[34]

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Application

Application Notes and Protocols for the Chemoselective Reduction of 8-Chloro-6-Fluoro-3-Nitroquinoline

Introduction: The Critical Role of 8-Chloro-6-fluoro-3-aminoquinoline in Medicinal Chemistry The transformation of 8-chloro-6-fluoro-3-nitroquinoline to its corresponding 3-amino derivative represents a pivotal step in t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of 8-Chloro-6-fluoro-3-aminoquinoline in Medicinal Chemistry

The transformation of 8-chloro-6-fluoro-3-nitroquinoline to its corresponding 3-amino derivative represents a pivotal step in the synthesis of numerous pharmacologically active molecules. The resulting amine, 8-chloro-6-fluoro-3-aminoquinoline, serves as a crucial building block for various kinase inhibitors and other therapeutic agents. The presence of halogen substituents on the quinoline core is often essential for modulating the biological activity and pharmacokinetic properties of the final drug candidates. Consequently, the reduction of the nitro group must be performed with high chemoselectivity, preserving the integrity of the chloro and fluoro moieties. This guide provides detailed protocols and a comparative analysis of established methods for this critical transformation, empowering researchers to select and execute the optimal strategy for their synthetic needs.

The Challenge: Chemoselectivity in the Presence of Halogens

The primary obstacle in the reduction of halogenated nitroaromatics is the potential for hydrodehalogenation, a side reaction where the halogen atoms are reductively cleaved from the aromatic ring. This is particularly a concern with highly active catalytic systems, such as palladium on carbon (Pd/C) with hydrogen gas. The reactivity of the carbon-halogen bond increases down the group (I > Br > Cl > F), making chloro-substituted compounds moderately susceptible to this unwanted side reaction. Therefore, the choice of reducing agent and reaction conditions is paramount to ensure the desired aminoquinoline is obtained in high yield and purity.

Comparative Overview of Reduction Protocols

This section details three robust and widely applicable protocols for the reduction of 8-chloro-6-fluoro-3-nitroquinoline. Each method offers a unique balance of reactivity, selectivity, and operational simplicity.

Method Key Reagents Typical Yield Reaction Time Temperature Advantages Disadvantages
Method 1: Iron in Acidic Media Iron powder, HCl or Acetic Acid>90%1-3 hours80-100 °CCost-effective, high chemoselectivity, tolerant to various functional groups.[1][2][3]Heterogeneous reaction, requires filtration of iron salts, workup can be cumbersome.
Method 2: Stannous Chloride Dihydrate SnCl₂·2H₂O, Ethanol or Ethyl Acetate85-95%1-4 hoursRefluxMild conditions, excellent chemoselectivity for halogens.[1][4][5][6]Stoichiometric amounts of tin salts are produced, which can complicate purification.[7]
Method 3: Catalytic Transfer Hydrogenation Pd/C, Hydrazine Hydrate or Ammonium Formate80-95%0.5-3 hoursRoom Temp to RefluxAvoids the use of high-pressure hydrogen gas, often rapid and clean.[1][2][8][9]Risk of dehalogenation if not properly controlled, catalyst cost.[1][8]

Method 1: Reduction with Iron in Acidic Media (Fe/HCl)

This classical and highly reliable method utilizes the reducing power of metallic iron in an acidic environment to selectively convert the nitro group to an amine.[1][3] It is particularly favored for its cost-effectiveness and excellent chemoselectivity, with a very low risk of dehalogenation.[2]

Underlying Principle

In the presence of an acid, iron metal acts as a single-electron donor. The nitro group undergoes a stepwise reduction, ultimately yielding the corresponding amine. The iron is oxidized to iron(II) and iron(III) species.

Experimental Protocol

Materials:

  • 8-chloro-6-fluoro-3-nitroquinoline

  • Iron powder (325 mesh)

  • Concentrated Hydrochloric Acid (HCl) or Acetic Acid

  • Ethanol or a mixture of Ethanol/Water

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate or Dichloromethane

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-chloro-6-fluoro-3-nitroquinoline (1.0 eq).

  • Add ethanol (or a suitable solvent mixture) to dissolve or suspend the starting material.

  • Add iron powder (3.0-5.0 eq).

  • With vigorous stirring, slowly add concentrated HCl (or acetic acid) to the mixture. The reaction is often exothermic.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 1-3 hours).

  • Cool the reaction mixture to room temperature.

  • Carefully basify the mixture with a saturated solution of NaHCO₃ or a dilute NaOH solution to a pH of 8-9. This will precipitate iron hydroxides.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or dichloromethane.

  • Transfer the filtrate to a separatory funnel and separate the aqueous and organic layers.

  • Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude 8-chloro-6-fluoro-3-aminoquinoline, which can be further purified by column chromatography or recrystallization if necessary.

Method 2: Reduction with Stannous Chloride Dihydrate (SnCl₂·2H₂O)

The use of stannous chloride is another classic and mild method for the reduction of aromatic nitro compounds.[4][5] It is highly chemoselective and is an excellent choice when other reducible functional groups that are sensitive to catalytic hydrogenation are present.[1][6]

Underlying Principle

Tin(II) chloride is a mild reducing agent that, in a protic solvent, can selectively reduce the nitro group. The tin is oxidized from the +2 to the +4 oxidation state.

Experimental Protocol

Materials:

  • 8-chloro-6-fluoro-3-nitroquinoline

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution or 1 M Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • In a round-bottom flask, dissolve 8-chloro-6-fluoro-3-nitroquinoline (1.0 eq) in ethanol or ethyl acetate.

  • Add stannous chloride dihydrate (4.0-5.0 eq) to the solution.[1]

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

  • After completion, cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated NaHCO₃ solution or 1 M NaOH until the pH is approximately 8. A voluminous precipitate of tin salts will form.

  • Extract the mixture three times with ethyl acetate. The tin salts may form an emulsion, which can sometimes be broken by the addition of more solvent or brine.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to afford the crude product, which can be purified as needed.

Method 3: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a convenient alternative to traditional catalytic hydrogenation using flammable hydrogen gas.[8] A hydrogen donor, such as hydrazine hydrate or ammonium formate, generates hydrogen in situ in the presence of a catalyst, typically Pd/C.[1] Careful temperature control is crucial to prevent dehalogenation.[8]

Underlying Principle

The hydrogen donor (e.g., hydrazine) decomposes on the surface of the palladium catalyst to produce hydrogen, which is then transferred to the nitro group, reducing it to an amine.

Experimental Protocol

Materials:

  • 8-chloro-6-fluoro-3-nitroquinoline

  • 10% Palladium on Carbon (Pd/C, 5-10 mol%)

  • Hydrazine monohydrate or Ammonium formate

  • Methanol or Ethanol

  • Celite®

  • Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

  • To a round-bottom flask containing 8-chloro-6-fluoro-3-nitroquinoline (1.0 eq), add methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol% by weight).

  • To this suspension, add hydrazine monohydrate (10 eq) or ammonium formate (3-5 eq) portion-wise or dropwise at room temperature. The addition may cause a gentle reflux.[2]

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) while monitoring by TLC. Higher temperatures increase the risk of dehalogenation.[8] Reactions are often complete within 30 minutes to 3 hours.

  • Upon completion, cool the mixture and filter it through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization as required.

Visualization of the Reaction and Workflow

Chemical Transformation

Method_Selection_Workflow Protocol Selection Guide A Start: Need to reduce 8-chloro-6-fluoro-3-nitroquinoline B Are other reducible functional groups present (e.g., alkenes, alkynes)? A->B C Is cost the primary concern and workup less of an issue? B->C No F Use SnCl2 (Method 2) Excellent chemoselectivity. B->F Yes D Is avoidance of high-pressure H2 gas a priority? C->D No E Use Fe/HCl (Method 1) Robust and cost-effective. C->E Yes G Use Catalytic Transfer Hydrogenation (Method 3) with careful temperature control. D->G Yes H All methods are generally suitable. Consider other factors like scale and equipment. D->H No

Caption: Decision tree for selecting an appropriate reduction protocol.

References

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.). PMC. Retrieved February 25, 2026, from [Link]

  • Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). (2026, February 13). Wordpress. Retrieved February 25, 2026, from [Link]

  • Dewangan, C., Rameshan, R., Perumal, S., & Kalevaru, N. V. (2026). Ethanol as a H2 source: transfer hydrogenation of sulfur and halogen containing nitroarenes with an anti-poisoning platinum on carbon catalyst. RSC Publishing. Retrieved February 25, 2026, from [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]

  • Sodium Hydrosulfite, Sodium Dithionite. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Retrieved February 25, 2026, from [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8). Master Organic Chemistry. Retrieved February 25, 2026, from [Link]

  • Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023, February 24). Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Retrieved February 25, 2026, from [Link]

  • Nitro Reduction - SnCl2. (n.d.). Common Organic Chemistry. Retrieved February 25, 2026, from [Link]

  • Reduction of aromatic nitro compounds using Fe and HCl gives…. (n.d.). NEET coaching. Retrieved February 25, 2026, from [Link]

  • Reduction of aromatic nitro compounds with SnCl2 : r/chemhelp. (2021, July 20). Reddit. Retrieved February 25, 2026, from [Link]

  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. (2020, January 5). Science Primary Literature. Retrieved February 25, 2026, from [Link]

Sources

Method

Skraup synthesis conditions for 8-chloro-6-fluoroquinoline derivatives

Application Note: Optimized Skraup Cyclization for 8-Chloro-6-Fluoroquinoline Scaffolds Executive Summary This guide details the synthesis of 8-chloro-6-fluoroquinoline , a critical pharmacophore in the development of th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Skraup Cyclization for 8-Chloro-6-Fluoroquinoline Scaffolds

Executive Summary

This guide details the synthesis of 8-chloro-6-fluoroquinoline , a critical pharmacophore in the development of third-generation fluoroquinolone antibiotics and gyrase inhibitors. While the Skraup reaction is the most direct route to the quinoline core, its application to halogenated anilines requires strict control over exothermic profiles to prevent tar formation and dehalogenation.

This protocol leverages the specific regiochemistry of 2-chloro-4-fluoroaniline . Because the ortho-position (C2) is blocked by chlorine, cyclization is forced exclusively to the C6 position, yielding the 8-chloro-6-fluoroquinoline isomer with high regioselectivity. Two methods are presented: a Modified Bench-Scale Protocol (using moderators for safety) and a Microwave-Assisted Protocol (for rapid library generation).

Reaction Mechanism & Regioselectivity

The Skraup synthesis involves the acid-catalyzed dehydration of glycerol to acrolein, followed by a Michael addition of the aniline and subsequent cyclization/oxidation.

Regiochemical Logic:

  • Substrate: 2-chloro-4-fluoroaniline.[1][2][3]

  • Steric Blockade: The C2 position is occupied by a Chlorine atom.

  • Directed Cyclization: The ring closure must occur at the only available ortho position (C6 relative to the amine), resulting in the 8-chloro (from C2) and 6-fluoro (from C4) substitution pattern on the final quinoline.

DOT Diagram: Mechanistic Pathway

SkraupMechanism Aniline 2-Chloro-4-fluoroaniline Michael Michael Adduct (β-amino aldehyde) Aniline->Michael + Acrolein Glycerol Glycerol (H2SO4 Dehydration) Acrolein Acrolein (In-situ) Glycerol->Acrolein -2 H2O Acrolein->Michael Cyclization Intramolecular Cyclization Michael->Cyclization H+ Intermediate 1,2-Dihydroquinoline Cyclization->Intermediate Product 8-Chloro-6-fluoroquinoline Intermediate->Product Oxidation (-2H)

Figure 1: Mechanistic pathway illustrating the conversion of 2-chloro-4-fluoroaniline to the target quinoline via acrolein condensation and oxidative aromatization.[4]

Critical Safety & Experimental Parameters

Safety Warning: The traditional Skraup reaction is notoriously violent.[5][6] The sudden formation of acrolein and the exotherm can cause "runaway" eruptions.

  • Control Measure 1 (Moderator): Ferrous sulfate (

    
    ) is added to moderate the reaction kinetics.
    
  • Control Measure 2 (Oxidant): We replace the volatile and toxic nitrobenzene with Sodium m-nitrobenzenesulfonate or Iodine , which provide smoother oxidative profiles.

Table 1: Key Reaction Parameters

ParameterTraditional SkraupOptimized Protocol (Recommended)Reason for Optimization
Oxidant NitrobenzeneSodium m-nitrobenzenesulfonateReduces toxicity; water-soluble byproduct eases workup.
Moderator None

Dampens the violent exotherm of acrolein formation.
Acid Conc.[7][8][9][10]

Conc.

(Dropwise)
Maintains dehydrating power while controlling heat.
Temperature Reflux (

)
Stepwise (

)
Prevents polymerization of acrolein (tar formation).

Protocol A: Modified Bench-Scale Synthesis (Sulfo-Mix Method)

Best for gram-scale production where yield and purity are prioritized over speed.

Reagents:

  • 2-Chloro-4-fluoroaniline (14.5 g, 0.1 mol)

  • Glycerol (anhydrous, 30 g, 0.33 mol)

  • Sulfuric acid (conc. 98%, 25 mL)

  • Sodium m-nitrobenzenesulfonate (15 g, 0.066 mol)

  • Ferrous sulfate heptahydrate (1.0 g)

  • Water (20 mL)

Step-by-Step Methodology:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to viscosity), a reflux condenser, and an internal thermometer.

  • Pre-mixing: Add the aniline, sodium m-nitrobenzenesulfonate, ferrous sulfate, and glycerol to the flask. Mix thoroughly.

  • Acid Addition: Place the flask in an ice bath. Add the sulfuric acid dropwise via an addition funnel. Caution: Exothermic.[7]

  • Controlled Heating (The "Induction Period"):

    • Heat the mixture slowly to

      
      . Hold for 30 minutes.
      
    • Observation: The mixture will darken.[7] If bubbling becomes vigorous, remove the heat source immediately until it subsides.

  • Reflux: Once the initial exotherm passes, increase heat to

    
     and reflux for 4 hours.
    
  • Workup:

    • Cool the reaction mixture to

      
      .
      
    • Pour the dark syrup into 500 mL of ice-water.

    • Basify to pH 9-10 using 50% NaOH solution (keep temperature

      
       with ice).
      
  • Purification:

    • Steam Distillation: Steam distill the basified slurry. The quinoline derivative will codistill with water as an oil/solid.

    • Extraction: Extract the distillate with Dichloromethane (DCM) (

      
      ).
      
    • Drying: Dry organic layer over

      
       and concentrate in vacuo.
      
    • Recrystallization: Recrystallize the crude solid from Ethanol/Water (9:1) to yield off-white needles.

Protocol B: Microwave-Assisted Synthesis

Best for rapid library generation and high-throughput screening.

Reagents:

  • 2-Chloro-4-fluoroaniline (1 mmol)

  • Glycerol (3 mmol)

  • 
     (0.5 mL)
    
  • 
     (Iodine, 0.1 mmol - catalyst/oxidant)
    
  • Nitrobenzene (0.5 mL - serves as solvent/oxidant in this micro-scale)

Step-by-Step Methodology:

  • Vial Loading: In a 10 mL microwave process vial, mix the aniline, glycerol, iodine, and nitrobenzene.

  • Acidification: Add sulfuric acid dropwise. Cap the vial immediately.

  • Irradiation:

    • Instrument: Biotage Initiator or CEM Discover.

    • Parameters: High Absorption Level.

    • Ramp: 2 minutes to

      
      .
      
    • Hold: 10 minutes at

      
      .
      
  • Workup:

    • Cool vial to room temperature.[3][7]

    • Dilute with water (5 mL) and basify with sat.

      
      .
      
    • Extract with Ethyl Acetate (

      
      ).
      
  • Purification: Pass the organic layer through a short silica plug (eluting with Hexane:EtOAc 8:2) to remove tars.

DOT Diagram: Workflow Decision Tree

Workflow Start Start: 2-Chloro-4-fluoroaniline Scale Select Scale Start->Scale Batch Gram Scale (>5g) Method A Scale->Batch High Purity Micro Library Scale (<500mg) Method B Scale->Micro High Speed ProcessA Add FeSO4 Moderator Stepwise Heating Batch->ProcessA ProcessB Microwave Reactor 150°C, 10 mins Micro->ProcessB PurifyA Steam Distillation ProcessA->PurifyA PurifyB Silica Plug / HPLC ProcessB->PurifyB

Figure 2: Decision matrix for selecting the appropriate synthesis protocol based on scale and throughput requirements.

Analytical Validation

To confirm the identity of 8-chloro-6-fluoroquinoline , look for the following spectral signatures:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • The quinoline ring protons (H2, H3, H4) will show the characteristic splitting pattern (dd or ddd).

    • H2: Deshielded (~8.9-9.0 ppm).

    • H3: ~7.4-7.5 ppm.

    • H4: ~8.1-8.2 ppm.

    • H5/H7: The protons on the benzenoid ring will show distinct coupling to the Fluorine atom. H5 (ortho to F) and H7 (ortho to F) will appear as doublets of doublets due to

      
       coupling.
      
  • 
     NMR: 
    
    • Single peak around -110 to -120 ppm (typical for fluoro-quinolines), confirming the retention of the fluorine atom.

  • Mass Spectrometry (ESI+):

    • 
       (approx).
      
    • Look for the characteristic Chlorine isotope pattern (

      
       ratio of 3:1) at 
      
      
      
      182 and 184.

References

  • Manske, R. H. F. (1942).[5][6] The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.[5][6] Link

  • Organic Syntheses. (1941).[6] Quinoline Synthesis Protocol (Coll. Vol. 1, p. 478).[6] Organic Syntheses. Link

  • BenchChem. (2025).[3][10] Microwave-Assisted Synthesis of Quinoline Derivatives: Application Notes. Link

  • Song, S. J., et al. (2019). Efficient microwave-assisted Skraup reaction in neat water.[11] RSC Advances. Link

  • Vertex Pharmaceuticals. (2012).[12] Patent WO2012069948: Fluoroquinolone intermediates and synthesis. Link

Sources

Application

Application Note: Accessing 3-Aminoquinoline Scaffolds via the Gould-Jacobs Pathway

Abstract The synthesis of 3-aminoquinoline derivatives represents a critical challenge in medicinal chemistry, particularly for the development of antimalarial agents, kinase inhibitors, and antibacterial fluoroquinolone...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of 3-aminoquinoline derivatives represents a critical challenge in medicinal chemistry, particularly for the development of antimalarial agents, kinase inhibitors, and antibacterial fluoroquinolones. While the Gould-Jacobs reaction is classically employed to generate the 4-hydroxyquinoline-3-carboxylate core, it does not directly yield the 3-amino moiety. This application note details a high-fidelity protocol bridging the Gould-Jacobs cyclization with the Curtius rearrangement to access 3-aminoquinoline scaffolds. We provide optimized thermal and microwave-assisted protocols, emphasizing the critical transition from the carboxylic acid intermediate to the target amine.

Introduction & Mechanistic Rationale

The Gould-Jacobs reaction is the preferred industrial route for constructing the quinoline core due to its use of inexpensive starting materials (anilines and diethyl ethoxymethylenemalonate) and scalability. However, the standard pathway terminates at 4-hydroxyquinoline or its 3-carboxylic acid derivative.

To synthesize 3-aminoquinoline , the reaction requires a "pathway extension":

  • Core Construction (Gould-Jacobs): Formation of the pyridine ring fused to the benzene moiety via thermal cyclization.

  • Functional Group Interconversion: Hydrolysis of the C3-ester to a carboxylic acid.

  • Nitrogen Insertion (Curtius Rearrangement): Conversion of the C3-carboxylic acid to an isocyanate, followed by hydrolysis to the amine.

Mechanistic Pathway (DOT Visualization)

GouldJacobs_Pathway Aniline Aniline (Starting Material) Enamine Enamino Ester (Intermediate) Aniline->Enamine + DEEM 110°C, -EtOH DEEM Diethyl ethoxymethylenemalonate DEEM->Enamine Cyclization Thermal Cyclization (250°C / Dowtherm A) Enamine->Cyclization Quinoline_Ester 4-OH-Quinoline- 3-Carboxylate Cyclization->Quinoline_Ester Ring Closure Hydrolysis Hydrolysis (NaOH/H2O) Quinoline_Ester->Hydrolysis Quinoline_Acid Quinoline-3- Carboxylic Acid Hydrolysis->Quinoline_Acid Curtius Curtius Rearrangement (DPPA / tBuOH) Quinoline_Acid->Curtius Target 3-Aminoquinoline Derivative Curtius->Target -N2, -CO2

Figure 1: The extended Gould-Jacobs pathway illustrating the conversion of aniline precursors to the 3-aminoquinoline target via cyclization and rearrangement.

Experimental Protocol

Phase 1: The Gould-Jacobs Cyclization

This phase constructs the heterocyclic core. The reaction is thermodynamically controlled and requires high temperatures to overcome the activation energy for aromatic substitution.

Reagents:

  • Substituted Aniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)

  • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) or Diphenyl ether (Solvent)

Step 1: Condensation (Formation of Enamine)
  • Charge a round-bottom flask with Aniline (e.g., 50 mmol) and DEEM (55 mmol).

  • Heat the neat mixture to 110–120°C for 2 hours.

  • Process Check: Setup a distillation head to remove the ethanol byproduct. The cessation of ethanol distillation indicates reaction completion.

  • Validation:

    
    H NMR will show the disappearance of the aniline NH
    
    
    
    protons and the appearance of the vinyl doublet (~8.5 ppm).
Step 2: Thermal Cyclization

Safety Note: This step involves temperatures >250°C. Use a sand bath or heating mantle with high-grade silicone oil. Ensure the setup is essentially dry.

  • Add pre-heated Dowtherm A (10 mL/g of intermediate) to the reaction vessel.

  • Rapidly heat the mixture to 250–260°C (reflux).

  • Maintain reflux for 45–90 minutes.

    • Observation: The product (4-hydroxyquinoline-3-carboxylate) typically precipitates as a solid upon cooling.

  • Cool to room temperature. Add hexane (50 mL) to facilitate precipitation.

  • Filter the solid, wash with acetone/hexane (1:1), and dry.

Data Summary: Phase 1

ParameterConditionCritical Control Point
Temperature (Condensation)110°CRemove EtOH to drive equilibrium.
Temperature (Cyclization)255°CMust exceed 250°C for ring closure.
SolventDowtherm AHigh boiling point is non-negotiable.
Typical Yield70–85%Dependent on aniline electronics (EDGs favor yield).
Phase 2: The "Bridge" – Hydrolysis & Activation

To prepare for the amine synthesis, the ester must be converted to the acid.

  • Suspend the ester from Phase 1 in 10% NaOH (aq).

  • Reflux for 2–4 hours until the solution becomes clear (formation of sodium salt).

  • Cool and acidify with HCl to pH 2.

  • Filter the precipitated 4-hydroxyquinoline-3-carboxylic acid .

Phase 3: The Curtius Rearrangement (Synthesis of 3-Amino)

This is the critical deviation from standard Gould-Jacobs protocols. We utilize Diphenylphosphoryl azide (DPPA) for a safer, one-pot conversion of the carboxylic acid to the amine (via the Boc-protected intermediate).

Reagents:

  • Quinoline-3-carboxylic acid (1.0 eq)

  • DPPA (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • tert-Butanol (tBuOH) (Solvent/Reactant)

Protocol:
  • Dissolve the carboxylic acid in anhydrous t-BuOH (10 mL/mmol).

  • Add TEA and stir at room temperature for 15 minutes.

  • Add DPPA dropwise.

  • Heat the mixture to reflux (82°C) for 6–10 hours.

    • Mechanism:[1][2][3][4][5][6][7][8][9] The acid converts to the acyl azide

      
       thermal rearrangement to isocyanate 
      
      
      
      trapping by t-BuOH to form the N-Boc amine.
  • Concentrate the solvent in vacuo.

  • Deprotection: Dissolve the residue in DCM/TFA (1:1) and stir for 1 hour at RT to remove the Boc group.

  • Neutralize with NaHCO

    
    , extract with DCM, and concentrate to yield the 3-amino-4-hydroxyquinoline .
    
Workflow Diagram (DOT Visualization)

Experimental_Workflow Start Start: Aniline + DEEM Heat1 Heat 110°C (Remove EtOH) Start->Heat1 Heat2 Heat 250°C (Dowtherm A) Heat1->Heat2 Crude Enamine Precip Precipitation (Add Hexane) Heat2->Precip Cyclization Hydrolysis Reflux 10% NaOH Then Acidify (HCl) Precip->Hydrolysis Ester Intermediate Rearrange DPPA / TEA / tBuOH Reflux 10h Hydrolysis->Rearrange Carboxylic Acid Deprotect TFA / DCM Deprotection Rearrange->Deprotect N-Boc Intermediate Finish Target: 3-Aminoquinoline Deprotect->Finish

Figure 2: Step-by-step experimental workflow for the synthesis of 3-aminoquinoline via the modified Gould-Jacobs route.

Troubleshooting & Optimization

3-Aminoquinoline vs. 4-Hydroxy-3-Aminoquinoline

The protocol above yields 4-hydroxy-3-aminoquinoline (often existing as the 4-quinolone tautomer).

  • Requirement for Unsubstituted 3-Aminoquinoline: If the 4-OH group is unwanted, perform a chlorination/reduction sequence between Phase 2 and Phase 3 :

    • React the 4-OH ester with POCl

      
      
      
      
      
      4-Chloro derivative.
    • Hydrogenate (H

      
      , Pd/C) 
      
      
      
      Dechlorinated ester.
    • Proceed to Hydrolysis and Curtius Rearrangement.

Common Failure Modes
IssueProbable CauseCorrective Action
Low Yield in Cyclization Temperature < 250°CEnsure Dowtherm A is vigorously refluxing. Use a sand bath.
Incomplete Curtius Moisture in tBuOHUse anhydrous solvents; isocyanates react rapidly with water to form ureas (side product).
"Gummy" Product Polymerization of DEEMEnsure stoichiometry is accurate; do not overheat the initial condensation step (>130°C).

References

  • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895.[10] [Link]

  • Lange, J. H. M., et al. "Microwave-assisted Gould–Jacobs reaction: a rapid and efficient synthesis of 4-oxo-1,4-dihydroquinolines." Tetrahedron Letters, 2002 , 43(6), 1101-1104. [Link]

  • Shioiri, T.; Ninomiya, K.; Yamada, S. "Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 1972 , 94(17), 6203–6205. [Link]

  • Biotage. "Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation." Biotage Application Notes, AN056 . [Link]

Sources

Method

Nucleophilic aromatic substitution on 8-chloro-6-fluoroquinoline

Application Note: Strategic Nucleophilic Substitution on 8-Chloro-6-Fluoroquinoline Executive Summary & Strategic Directive This guide addresses the functionalization of 8-chloro-6-fluoroquinoline (8-Cl-6-F-Q) via nucleo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Nucleophilic Substitution on 8-Chloro-6-Fluoroquinoline

Executive Summary & Strategic Directive

This guide addresses the functionalization of 8-chloro-6-fluoroquinoline (8-Cl-6-F-Q) via nucleophilic aromatic substitution (


) and complementary transition-metal catalyzed pathways.

The Core Challenge: In the absence of strong electron-withdrawing groups (like


) at the ortho/para positions, the benzene ring of the quinoline system is relatively deactivated toward classical 

. Furthermore, this substrate presents a regioselectivity dichotomy:
  • The 6-Fluoro position: Highly activated for

    
     due to the high electronegativity of fluorine (stabilizing the Meisenheimer complex), but often the pharmacophore required for retention in medicinal chemistry (e.g., fluoroquinolones).
    
  • The 8-Chloro position: Sterically hindered (peri-interaction) and possessing a poorer leaving group for

    
    , yet highly reactive in Palladium-catalyzed cross-couplings.
    

Directive: Researchers must choose the reaction pathway based on the desired product. Standard


 conditions will preferentially displace the fluorine at C6.  To functionalize C8 while retaining the C6-fluorine, Palladium catalysis is required.

Mechanistic Analysis & Regioselectivity

To design a self-validating protocol, one must understand the electronic landscape of the substrate.

The Fluorine Effect in

Contrary to


/

reactions where iodide/bromide are superior leaving groups, in

, Fluorine is the superior leaving group .
  • Mechanism: The rate-determining step is the nucleophilic attack and formation of the Meisenheimer complex (anionic intermediate).

  • Causality: The high electronegativity of Fluorine inductively stabilizes the negative charge on the ring more effectively than Chlorine. Consequently,

    
    .
    
The Quinoline Nitrogen Influence
  • Position 8 (Cl): While "ortho" to the nitrogen, the lone pair on the quinoline nitrogen can repel incoming nucleophiles. Additionally, the peri-hydrogen at C1 creates steric strain.

  • Position 6 (F): Located para to the bridgehead C9. It is electronically accessible and the C-F bond polarization makes C6 highly electrophilic.

Conclusion: Under thermal


 conditions with amine nucleophiles, C6-F displacement is the dominant pathway. 

Decision Matrix: Pathway Selection

Use the following table to select the correct experimental approach based on your target molecule.

Target OutcomeReaction TypeReactive SiteLeaving GroupKey Reagents
6-Amino-8-chloroquinoline Classical

C6 Fluorine (

)
Amines, DMSO,

, Heat (>100°C)
8-Amino-6-fluoroquinoline Buchwald-HartwigC8 Chlorine (

)

, BINAP/XPhos, NaOtBu
2/4-Functionalization Chichibabin / LithiationC2/C4 Hydride (

)

or LiTMP (Directed Lithiation)

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways controlled by reaction conditions.

ReactionPathways Substrate 8-Chloro-6-Fluoroquinoline SNAr_Cond Condition A: SNAr (Amine, DMSO, 120°C) Substrate->SNAr_Cond Buchwald_Cond Condition B: Pd-Catalysis (Pd2(dba)3, Ligand, NaOtBu) Substrate->Buchwald_Cond Product_C6 Product A: 6-Amino-8-Chloroquinoline (F Displaced) SNAr_Cond->Product_C6 Kinetic Control (F > Cl) Product_C8 Product B: 8-Amino-6-Fluoroquinoline (Cl Displaced) Buchwald_Cond->Product_C8 Chemo-selective (Cl > F)

Caption: Divergent reactivity of 8-chloro-6-fluoroquinoline.


 targets the labile C6-F bond, while Pd-catalysis targets the C8-Cl bond.

Detailed Experimental Protocols

Protocol A: Regioselective at C6 (Displacement of Fluorine)

Objective: Synthesis of 6-substituted-8-chloroquinolines. Scope: Primary and secondary amines (e.g., morpholine, piperazine, aniline).

Reagents:

  • Substrate: 8-chloro-6-fluoroquinoline (1.0 equiv)

  • Nucleophile: Amine (1.5 - 2.0 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (3.0 equiv)
    
  • Solvent: DMSO (Anhydrous) or NMP. Note: DMF can decompose at high temps.

Step-by-Step Methodology:

  • Setup: In a pressure vial (microwave-safe), dissolve 8-chloro-6-fluoroquinoline (1 mmol) in DMSO (3 mL).

  • Addition: Add finely ground anhydrous

    
     (2 mmol) followed by the amine nucleophile (1.5 mmol).
    
  • Reaction:

    • Thermal Method: Seal and heat to 120°C for 12–16 hours.

    • Microwave Method (Recommended): Heat at 140°C for 30–60 minutes.

  • Monitoring: Monitor by HPLC/LC-MS. Look for the mass shift corresponding to

    
    .
    
    • Checkpoint: If conversion is low, increase temp to 150°C. The unactivated ring requires significant energy.

  • Workup: Pour reaction mixture into ice-water (20 mL). The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc (3x), wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Mechanistic Note: The reaction generally requires high temperatures because the quinoline ring is not as electron-deficient as a nitro-benzene. The 8-Cl provides only weak activation.

Protocol B: Chemoselective Amination at C8 (Retention of Fluorine)

Objective: Synthesis of 8-amino-6-fluoroquinolines (Preserving the bioactive F-moiety). Technique: Buchwald-Hartwig Cross-Coupling.

Reagents:

  • Substrate: 8-chloro-6-fluoroquinoline (1.0 equiv)

  • Catalyst:

    
     (2-5 mol%) or Pd(OAc)2.
    
  • Ligand: XPhos or BrettPhos (Preferred for aryl chlorides).

  • Base:

    
     (1.5 equiv) or 
    
    
    
    .
  • Solvent: Toluene or 1,4-Dioxane (degassed).

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon/Nitrogen (3x).

  • Loading: Add

    
     (0.02 equiv), Ligand (0.04 equiv), and Base (1.5 equiv).
    
  • Solvation: Add degassed Toluene (5 mL/mmol). Stir for 5 mins to pre-form the catalyst complex.

  • Substrate Addition: Add 8-chloro-6-fluoroquinoline (1.0 equiv) and the amine (1.2 equiv).

  • Reaction: Heat to 80–100°C for 4–12 hours.

  • Validation: LC-MS should show consumption of starting material.

    • Critical Check: Ensure no double-addition (displacement of F). The lower temperature (80°C) prevents the thermal

      
       of the Fluorine.
      
  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via column chromatography.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction (

)
Ring is too electron-rich.Switch solvent to NMP; Increase Temp to 160°C; Use Microwave.
Mixture of Products Competition between C6 and C8.Stop. You cannot fix this with temp alone. Switch to Pd-catalysis for C8 selectivity.
Hydrolysis (OH product) Wet solvent/Base.Use anhydrous DMSO and dry

. Water is a potent nucleophile at high temps.
Black Tar Polymerization/Decomposition.Degas solvents (remove

). Lower temperature and extend time.

References

  • National Center for Biotechnology Information (NCBI). Structure-Activity Relationships of 8-Chloroquinolones and Regioselectivity in Antibacterial Synthesis. PubChem Compound Summary. [Link]

  • MDPI (Pharmaceuticals).Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives.

    
     on the quinoline ring).
    [Link]
    
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: The Fluorine Effect. (Mechanistic grounding for F > Cl reactivity). [Link]

Application

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for the Functionalization of 8-Chloro-6-Fluoroquinolin-3-amine

Abstract: This document provides a detailed technical guide for the palladium-catalyzed cross-coupling of 8-chloro-6-fluoroquinolin-3-amine, a key building block in medicinal chemistry and materials science. We delve int...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for the palladium-catalyzed cross-coupling of 8-chloro-6-fluoroquinolin-3-amine, a key building block in medicinal chemistry and materials science. We delve into the substrate's unique reactivity profile, influenced by its electronic and steric characteristics. This guide presents field-proven, detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, focusing on the rationale behind the selection of catalysts, ligands, bases, and solvents necessary for activating the challenging C-Cl bond. The protocols are designed to be self-validating, incorporating insights for reaction monitoring, purification, and troubleshooting to ensure reproducible and high-yield outcomes for researchers, scientists, and drug development professionals.

Strategic Analysis of the Substrate: 8-Chloro-6-Fluoroquinolin-3-amine

The successful functionalization of 8-chloro-6-fluoroquinolin-3-amine hinges on a clear understanding of its molecular architecture. The quinoline core is a privileged scaffold in drug discovery, and this specific substitution pattern presents both opportunities and challenges for the synthetic chemist.[1]

  • C8-Cl Bond: The primary site for cross-coupling is the chlorine atom at the C8 position. Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond (bond dissociation energy ~96 kcal/mol).[2] This necessitates the use of highly active palladium catalyst systems, often employing sterically bulky and electron-rich phosphine ligands to facilitate the rate-limiting oxidative addition step.[3]

  • Electronic Effects: The molecule possesses two key functional groups that modulate the reactivity of the quinoline ring:

    • 3-Amine Group (-NH₂): This is a strong electron-donating group, which increases the electron density of the aromatic system. This can make oxidative addition of the Pd(0) catalyst more difficult.

    • 6-Fluoro Group (-F): As a moderately deactivating, electron-withdrawing group, the fluorine atom can partially counteract the effect of the amine, although its influence on the C8 position is mediated through the ring system.

  • Steric Hindrance: The C8 position is adjacent to the fused benzene ring, creating a sterically hindered environment. This steric bulk can influence the approach of the palladium catalyst and the coupling partner, often requiring ligands with specific bite angles and bulk to be effective.

A logical workflow for the functionalization of this substrate involves careful selection of a cross-coupling reaction, optimization of the catalyst system, and rigorous purification of the resulting product.

G sub Substrate 8-Chloro-6-Fluoroquinolin-3-amine sel Reaction Selection (Suzuki, Buchwald, Sonogashira) sub->sel Choose desired bond (C-C, C-N) opt Catalyst System Optimization - Palladium Precursor - Ligand Selection - Base & Solvent sel->opt Based on reactivity exec Reaction Execution & Monitoring (TLC/LCMS) opt->exec Implement optimal conditions work Workup & Purification (Extraction, Chromatography) exec->work Upon completion prod Final Product Characterization (NMR, MS) work->prod Isolate pure compound

Figure 1: A generalized workflow for the cross-coupling of 8-chloro-6-fluoroquinolin-3-amine.

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are foundational in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.[4][5] These reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.

  • Oxidative Addition: A coordinatively unsaturated, 12- or 14-electron Pd(0) species, generated in situ, inserts into the aryl-chloride bond (Ar-Cl) of the quinoline substrate. This is often the rate-determining step for less reactive aryl chlorides and forms a Pd(II) intermediate. The choice of ligand is critical here to promote this difficult step.[6][7]

  • Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound or an amine) coordinates to the palladium center, replacing a ligand or the halide.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

The efficiency of this cycle is profoundly influenced by the electronic and steric properties of the ligands bound to the palladium center.[8][9]

Experimental Protocols & Methodologies

The following protocols are presented as robust starting points for the functionalization of 8-chloro-6-fluoroquinolin-3-amine. Researchers should consider small-scale trials to optimize conditions for their specific coupling partners.

Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura coupling is the most widely used reaction for forming biaryl linkages due to its high functional group tolerance and the commercial availability of a vast array of boronic acids.[10] For chloroquinolines, catalyst systems with bulky, electron-rich phosphine ligands are essential for achieving good yields.[3]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a biarylphosphine ligand (e.g., SPhos, XPhos) is recommended. These ligands create a highly active, monoligated L₁Pd(0) species that is effective at cleaving the strong C-Cl bond.[7][10]

  • Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically used. The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.

  • Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane or toluene, often with a small amount of water, are used to dissolve the reactants and facilitate the action of the inorganic base.

G sub 8-Chloro-6-fluoro- quinolin-3-amine Reaction Vessel Inert Atmosphere (Ar/N₂) Heat (80-110 °C) Stir (4-24 h) sub->Reaction Vessel boronic Arylboronic Acid (1.2 - 1.5 equiv.) boronic->Reaction Vessel pd Pd Precursor (e.g., Pd(OAc)₂, 2-5 mol%) pd->Reaction Vessel ligand Ligand (e.g., SPhos, 4-10 mol%) ligand->Reaction Vessel base Base (e.g., K₂CO₃, 2-3 equiv.) base->Reaction Vessel solvent Solvent (Dioxane/H₂O) solvent->Reaction Vessel Workup/Purification Workup/Purification Reaction Vessel->Workup/Purification Monitor by TLC/LCMS

Figure 2: Key components for a Suzuki-Miyaura coupling reaction setup.

Detailed Protocol: General Suzuki-Miyaura Coupling

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add 8-chloro-6-fluoroquinolin-3-amine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.5 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.03 equiv.) and the phosphine ligand (e.g., SPhos, 0.06 equiv.). Add this solid mixture to the reaction vessel.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O 10:1, to a concentration of ~0.1 M) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the desired product.

Buchwald-Hartwig Amination: C–N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, crucial for synthesizing many pharmaceutical agents.[11] The reaction couples the aryl chloride with a primary or secondary amine. Given the presence of a primary amine on the substrate, protection (e.g., as a Boc-carbamate) may be necessary prior to coupling if a different amine is to be introduced at C8, to prevent self-coupling or other side reactions. The protocol below assumes the coupling of a new amine at the C8 position.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: For C-Cl amination, highly active catalyst systems are mandatory. Pre-catalysts like BrettPhos or RuPhos palladacycles are excellent choices as they readily generate the active L₁Pd(0) species.[12] These ligands possess the steric bulk and electronic properties to facilitate both oxidative addition and reductive elimination.[13]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine coupling partner, increasing its nucleophilicity.[13]

  • Solvent: Anhydrous, high-boiling point ethereal or aromatic solvents like toluene or dioxane are standard to allow for the higher temperatures often needed for C-Cl bond activation.

Detailed Protocol: General Buchwald-Hartwig Amination

  • Vessel Preparation: In a glovebox, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 0.02 equiv.) and the ligand (if not using a pre-catalyst, e.g., RuPhos, 0.04 equiv.) to an oven-dried reaction vial. Add 8-chloro-6-fluoroquinolin-3-amine (1.0 equiv.) and the strong base (e.g., NaOt-Bu, 1.5 equiv.).

  • Reactant Addition: Remove the vial from the glovebox. Add the amine coupling partner (1.2 equiv.) and anhydrous, degassed toluene (to ~0.2 M concentration).

  • Reaction: Seal the vial and heat in a preheated oil bath at 110 °C for 6-18 hours. Monitor the reaction by LC-MS.

  • Workup: Cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the mixture with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude material by flash column chromatography to afford the aminated product.

Sonogashira Coupling: C(sp²)–C(sp) Bond Formation

The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, creating conjugated enyne systems. The reaction is typically co-catalyzed by palladium and a copper(I) salt. Copper-free versions are also prevalent.[1]

Causality Behind Experimental Choices:

  • Catalyst System: The classic system uses a Pd(II) source like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst (e.g., CuI). The palladium component facilitates the main cross-coupling cycle, while copper(I) is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14] Using a heterogeneous catalyst like Pd/C has also been shown to be effective for chloroquinolines.[15][16]

  • Base: A liquid amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent.

  • Solvent: While the amine base can serve as the solvent, co-solvents like THF or DMF are often added to ensure solubility of all components.

Detailed Protocol: General Sonogashira Coupling

  • Vessel Preparation: To a Schlenk flask, add 8-chloro-6-fluoroquinolin-3-amine (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reactant Addition: Add degassed anhydrous THF and triethylamine (3:1 v/v). Add the terminal alkyne (1.5 equiv.) via syringe.

  • Reaction: Stir the reaction at 60 °C for 8-16 hours. The formation of a salt precipitate (triethylammonium chloride) is typically observed. Monitor progress by TLC.

  • Workup: After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to isolate the alkynylated quinoline.

Data Summary and Troubleshooting

The optimal conditions will vary based on the specific coupling partner used. The following table provides a general summary of starting conditions.

Parameter Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Sonogashira Coupling
Pd Source Pd(OAc)₂, Pd₂(dba)₃RuPhos Pd G3, BrettPhos Pd G3PdCl₂(PPh₃)₂, Pd/C
Ligand SPhos, XPhos, RuPhos(Part of pre-catalyst)PPh₃
Base K₂CO₃, K₃PO₄, Cs₂CO₃NaOt-Bu, LiHMDS, K₃PO₄Triethylamine, DIPEA
Solvent Dioxane/H₂O, Toluene, DMFToluene, DioxaneTHF/Triethylamine, DMF
Temp. (°C) 80 - 11090 - 12050 - 80
Typical Yield Moderate to HighModerate to HighGood to Excellent

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently strong base; Low reaction temperature.Use a more active ligand/pre-catalyst (e.g., a Gen 3 palladacycle). Switch to a stronger base (e.g., K₃PO₄ or NaOt-Bu). Increase reaction temperature by 10-20 °C. Ensure all reagents and solvents are anhydrous and degassed.
Formation of Byproducts Homocoupling of boronic acid (Suzuki); Dehalogenation of starting material.Decrease catalyst loading. Use a slightly lower temperature. Ensure a strictly inert atmosphere.
Product Decomposition Reaction temperature too high; Reaction time too long.Monitor the reaction closely and stop it once the starting material is consumed. Reduce the reaction temperature. For sensitive products, consider milder bases (e.g., K₃PO₄ instead of NaOt-Bu).
Difficulty in Purification Co-elution with ligand or byproducts.Perform an aqueous wash to remove inorganic salts. Consider a different solvent system for chromatography. Recrystallization may be an option for solid products.

References

  • Reddy, E. A., et al. (2008). Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinoline via Pd/C-catalyzed coupling reaction in water. Tetrahedron, 64(30–31), 7143–7150. [Link]

  • Pal, M., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Beilstein Journal of Organic Chemistry, 5, 32. [Link]

  • Pal, M., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 5(32). [Link]

  • Seubert, P., et al. (2020). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. [Link]

  • Request PDF (n.d.). A Sustainable Approach for Palladium and Phosphane‐Free Sonogashira Type Cross‐Coupling of 2‐Chloroquinoline with Terminal Alkynes. ResearchGate. [Link]

  • Boutureira, O., et al. (2010). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 15(2), 714-723. [Link]

  • ResearchGate (n.d.). Sonogashira coupling/cyclization reaction of alkyl... ResearchGate. [Link]

  • Wolf, C., et al. (2003). Use of Highly Active Palladium-Phosphinous Acid Catalysts in Stille, Heck, Amination, and Thiation Reactions of Chloroquinolines. The Journal of Organic Chemistry, 68(21), 8047-8059. [Link]

  • Request PDF (n.d.). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate. [Link]

  • Request PDF (n.d.). Copper-free Sonogashira coupling of 2-chloroquinolines with phenyl acetylene and quick annulation to benzo[b][17]naphthyridine derivatives in aqueous ammonia. ResearchGate. [Link]

  • Kumar, A., et al. (2018). Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II) as a Catalyst for Heck Reactions. Molecules, 23(10), 2465. [Link]

  • Organic Chemistry Portal (2008). Microwave Chemistry: Buchwald-Hartwig Amination... Organic-Chemistry.org. [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]

  • Bariwal, J., & Van der Eycken, E. (2013). C–N bond forming cross-coupling reactions: an overview. Chemical Society Reviews, 42(23), 9283-9303. [Link]

  • Catalysts (2026). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. [Link]

  • Request PDF (n.d.). One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. ResearchGate. [Link]

  • Catalysis Science & Technology (n.d.). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Royal Society of Chemistry. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250. [Link]

  • Stahl, S. S. (2017). Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions. Chemical Reviews, 117(17), 11623-11658. [Link]

  • Stahl, S. S. (2018). Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions. PubMed. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

  • Organic Chemistry Portal (n.d.). Heck Reaction. Organic-Chemistry.org. [Link]

  • Wikipedia (n.d.). Heck reaction. Wikipedia. [Link]

  • Chemistry LibreTexts (2023). Heck reaction. Chemistry LibreTexts. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 1(1), 100-106. [Link]

  • Ghorab, M. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 12(6), 1279-1293. [Link]

  • Jana, R., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(7), 1387-1399. [Link]

  • Ghorab, M. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. MDPI. [Link]

  • Singh, R. P., & Nolan, S. P. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(19), 15415-15469. [Link]

Sources

Method

Strategic Functionalization of the C3-Amino Motif in Fluoroquinoline Scaffolds

Application Note: AN-FQ-C3-004 Executive Summary & Strategic Analysis The 3-amino-fluoroquinoline scaffold represents a privileged pharmacophore, distinct from the classical C3-carboxy fluoroquinolone antibiotics. While...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-FQ-C3-004
Executive Summary & Strategic Analysis

The 3-amino-fluoroquinoline scaffold represents a privileged pharmacophore, distinct from the classical C3-carboxy fluoroquinolone antibiotics. While the antibiotic class relies on C3-acidity for gyrase inhibition, the C3-amino fluoroquinoline is a versatile template for kinase inhibitors (e.g., MEK, PI3K), antimalarials, and receptor modulators.

The Synthetic Challenge: Functionalizing the C3-amino group is non-trivial due to the "Deactivated Aniline Effect." The quinoline nitrogen (N1) acts as an electron sink, and the fluorine substitution (typically at C6 or C7) further reduces the nucleophilicity of the exocyclic amine via inductive withdrawal. Furthermore, the basicity of N1 often leads to catalyst poisoning in transition-metal-mediated reactions or competitive salt formation in acylation protocols.

This guide details three high-fidelity workflows to overcome these electronic and steric barriers, ensuring high yield and chemoselectivity.

Reactivity Landscape & Decision Matrix

Before selecting a protocol, the electronic state of the specific fluoroquinoline substrate must be assessed. The diagram below illustrates the divergent pathways available from the C3-amine "Gateway."

G C3NH2 3-Amino-Fluoroquinoline (Starting Material) Acylation Amides/Ureas (Kinase Hinge Binders) C3NH2->Acylation Electrophilic Attack (Requires Base Control) Sandmeyer Sandmeyer Transformation (C3-Halides/Nitriles) C3NH2->Sandmeyer Diazotization (t-BuONO) Buchwald Pd-Catalyzed C-N Coupling (Bis-aryl amines) C3NH2->Buchwald Pd(0)/Ligand (N-Arylation) Cyclization Imidazo[4,5-c]quinolines (Tricyclic Cores) C3NH2->Cyclization Orthoesters/Aldehydes (Annelation) Acyl_Prod Target: Type I/II Kinase Inhibitors Acylation->Acyl_Prod Sand_Prod Target: Suzuki/Sonogashira Precursors Sandmeyer->Sand_Prod

Figure 1: Divergent functionalization pathways for the C3-amino fluoroquinoline core. The choice of pathway depends on the desired physicochemical profile of the final drug candidate.

Protocol A: The "Non-Aqueous" Sandmeyer Transformation

Objective: Conversion of C3-NH₂ to C3-I, C3-Br, or C3-CN. Why this method? Classical aqueous Sandmeyer conditions (NaNO₂/HCl) often fail with fluoroquinolines due to poor solubility of the protonated species and potential hydrolysis of the fluorine atom. We utilize the Doyle-modified non-aqueous protocol , which uses alkyl nitrites and copper halides in acetonitrile.

Materials
  • Substrate: 3-Amino-6-fluoroquinoline (1.0 equiv)

  • Reagent: tert-Butyl nitrite (

    
    -BuONO) (1.5 equiv)
    
  • Halogen Source: CuBr₂ or CuI (1.2 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried round-bottom flask, suspend the Copper(II) halide (CuBr₂ or CuI) in anhydrous MeCN (0.1 M concentration relative to substrate). Heat to 50°C for 10 minutes to ensure partial solubilization.

  • Diazotization: Cool the mixture to 0°C. Add tert-butyl nitrite dropwise. The solution will typically darken.

  • Substrate Addition: Add the 3-amino-fluoroquinoline portion-wise as a solid or dissolved in a minimal amount of MeCN. Critical: Do not add all at once; the exotherm can lead to side-product formation (biaryls).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor by LCMS. The diazonium intermediate is transient; you should see direct conversion to the halide.

  • Quench: Dilute with EtOAc and wash with 10% aqueous HCl (to remove copper salts) followed by saturated NaHCO₃.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Senior Scientist Note: If the C3-iodide is unstable, add 1.0 equiv of Tetrabutylammonium Iodide (TBAI) to the reaction to stabilize the radical intermediate.

Protocol B: Chemoselective Amide Coupling (Library Synthesis)

Objective: Acylation of the C3-amine without bis-acylation or N1-quaternization. The Challenge: Standard HATU/EDC couplings are often sluggish because the C3-amine is electron-poor. Using acid chlorides is faster but risks bis-acylation.

Data: Coupling Reagent Screen
Reagent SystemConversion (1h)Bis-Acylation %Comments
HATU / DIPEA35%<1%Too slow for library production.
Acid Chloride / Pyridine 98% 15% Fast, but requires control.
Acid Chloride / NMM / DMAP92%5%Optimal balance.
Optimized Protocol
  • Dissolution: Dissolve 3-amino-fluoroquinoline (0.2 mmol) in anhydrous DCM (2 mL).

  • Base Addition: Add N-Methylmorpholine (NMM, 2.5 equiv). Why? NMM is less nucleophilic than pyridine, reducing the risk of forming reactive acyl-ammonium species that promote bis-acylation.

  • Catalyst: Add DMAP (0.1 equiv). This is essential to activate the acid chloride for the electron-poor aniline.

  • Acylation: Add the Acid Chloride (1.1 equiv) dropwise at 0°C.

  • Workup: Quench with 1M citric acid (removes DMAP/NMM). Extract with DCM.

Protocol C: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Synthesis of bis-aryl amines (C3-NH-Ar). Mechanism: The C3-amine acts as the nucleophile. This is the most difficult transformation due to the potential for the quinoline nitrogen (N1) to bind Palladium.

Workflow Visualization

Buchwald Start Start: C3-Amino-Fluoroquinoline + Aryl Bromide Base_Check Base Selection: Is the substrate base-sensitive? Start->Base_Check Strong_Base Use NaOtBu (Standard) Base_Check->Strong_Base No Weak_Base Use Cs2CO3 (Sensitive FGs) Base_Check->Weak_Base Yes (Esters/Nitriles) Ligand_Select Ligand Selection Strong_Base->Ligand_Select Weak_Base->Ligand_Select BrettPhos BrettPhos G3 (Primary Choice) Ligand_Select->BrettPhos Steric Bulk Required Xantphos Xantphos (If BrettPhos fails) Ligand_Select->Xantphos Chelation Required Execution Heat to 100°C in Dioxane (12-18h) BrettPhos->Execution Xantphos->Execution

Figure 2: Decision tree for optimizing Buchwald-Hartwig couplings with fluoroquinoline substrates.

Detailed Methodology
  • Inert Atmosphere: This reaction is highly oxygen-sensitive. Flame-dry a microwave vial and purge with Argon.

  • Catalyst Pre-complexation: In a separate vial, mix Pd₂(dba)₃ (2 mol%) and BrettPhos (4 mol%) in degassed 1,4-dioxane. Stir at 40°C for 5 minutes to generate the active L-Pd(0) species.

    • Note: We prefer BrettPhos over BINAP for electron-deficient anilines as it promotes the reductive elimination step.

  • Reaction Assembly: Add the fluoroquinoline (1.0 equiv), Aryl Bromide (1.2 equiv), and Base (NaOtBu 1.4 equiv) to the reaction vial.

  • Initiation: Syringe in the pre-formed catalyst solution.

  • Heating: Seal and heat to 100°C (oil bath) or 110°C (microwave, 1 hour).

  • Scavenging: Upon completion, add a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium before standard aqueous workup.

References
  • Synthesis of 3-Aminoquinoline Derivatives

    • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[1] Tetrahedron Letters.

  • Non-Aqueous Sandmeyer (Doyle Conditions)

    • Doyle, M. P., et al. (1977). Alkyl Nitrite-Metal Halide Deamination Reactions. The Journal of Organic Chemistry.
  • Buchwald-Hartwig Amination on Heterocycles

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Fluoroquinoline Antibacterial vs.

    • Gouda, M. A., et al. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities.[2][3] Mini-Reviews in Organic Chemistry.

  • Iron/TBAOH Catalyzed Cyclization

    • Patil, S. S., et al. (2011).[4] Synthesis of Aminoindolizine and Quinoline Derivatives. Synlett.

Sources

Application

Preparation of Schiff bases from 8-Chloro-6-fluoroquinolin-3-amine

Application Note: Synthesis and Optimization of Schiff Bases derived from 8-Chloro-6-fluoroquinolin-3-amine Executive Summary This application note details the synthetic pathways for generating Schiff bases (imines) util...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Optimization of Schiff Bases derived from 8-Chloro-6-fluoroquinolin-3-amine

Executive Summary

This application note details the synthetic pathways for generating Schiff bases (imines) utilizing 8-Chloro-6-fluoroquinolin-3-amine as the nucleophilic scaffold. While quinoline Schiff bases are well-documented for their pharmacological potential—specifically as DNA gyrase inhibitors and antitubercular agents—the specific electronic environment of the 8-chloro-6-fluoro substitution pattern presents unique reactivity challenges.

This guide provides two distinct protocols:

  • Method A (Standard): Acid-catalyzed thermal reflux in ethanol.[1]

  • Method B (High-Throughput): Microwave-assisted synthesis for yield optimization.[1]

Chemical Context & Rationale

The Substrate Challenge

The starting material, 8-Chloro-6-fluoroquinolin-3-amine , differs significantly from simple anilines due to the heteroaromatic ring and halogen substituents.

  • Electronic Deactivation: The 3-amino group is attached to a pyridine-like ring system. While position 3 is not as electron-deficient as positions 2 or 4, the presence of the 6-Fluoro and 8-Chloro atoms exerts a cumulative electron-withdrawing inductive effect (-I).

  • Nucleophilicity: This reduces the nucleophilicity of the primary amine nitrogen, making the initial attack on the aldehyde carbonyl slower than in unsubstituted quinolines.[1]

  • Steric Factors: The 8-Chloro substituent creates steric bulk near the ring nitrogen but is distal enough from the 3-amino group to allow condensation, provided the aldehyde partner is not excessively hindered.

Implication for Protocol: Spontaneous condensation is unlikely.[1] Acid catalysis is strictly required to activate the carbonyl electrophile, and water removal (via equilibrium shift) is critical to drive the reaction to completion.[1]

Experimental Workflow

The following diagram illustrates the decision matrix and workflow for the synthesis, highlighting critical control points (CCPs).

SchiffBaseWorkflow Start Start: 8-Chloro-6-fluoroquinolin-3-amine Aldehyde Select Aldehyde Partner (Electronic considerations) Start->Aldehyde MethodSelect Select Method Aldehyde->MethodSelect MethodA Method A: Thermal Reflux Solvent: EtOH/MeOH Catalyst: Glacial AcOH MethodSelect->MethodA Standard MethodB Method B: Microwave Assisted Solvent: EtOH (Min volume) Power: 300W, 80-100°C MethodSelect->MethodB High Throughput TLC Checkpoint: TLC Monitoring (Hexane:EtOAc 7:3) MethodA->TLC 2-6 Hours MethodB->TLC 5-15 Mins TLC->MethodA Incomplete (Add Catalyst) Workup Workup: Cool to RT Precipitation TLC->Workup Conversion >90% Recryst Purification: Recrystallization (Hot EtOH or DMF/Water) Workup->Recryst Char Characterization (1H NMR, IR, MS) Recryst->Char

Figure 1: Decision matrix for the synthesis of quinoline-3-amine Schiff bases.

Detailed Protocols

Materials Required
  • Amine: 8-Chloro-6-fluoroquinolin-3-amine (1.0 equiv).

  • Aldehyde: Substituted benzaldehyde (1.0 - 1.2 equiv).[1]

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[1][2]

  • Catalyst: Glacial Acetic Acid (AcOH).[1][3][4]

Protocol A: Acid-Catalyzed Thermal Reflux (Standard)

Best for scale-up and thermally stable aldehydes.

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 8-Chloro-6-fluoroquinolin-3-amine in 15 mL of absolute ethanol.

    • Note: If solubility is poor at RT, warm slightly to 40°C.[1]

  • Addition: Add 1.0 mmol of the appropriate aromatic aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Mechanism:[1][5] Protonation of the aldehyde oxygen increases electrophilicity, compensating for the reduced nucleophilicity of the fluoro-chloro-quinoline amine.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78-80°C) for 3–6 hours .

  • Monitoring: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The Schiff base typically moves higher (less polar) than the starting amine.[1]

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • If precipitate forms, filter under vacuum.[1]

    • If no precipitate forms, reduce solvent volume by 50% on a rotary evaporator and cool in an ice bath.[1]

  • Purification: Recrystallize from hot ethanol.

Protocol B: Microwave-Assisted Synthesis (Green/Rapid)

Best for library generation and low-yielding substrates.

  • Preparation: In a microwave-safe process vial (10 mL), mix 1.0 mmol of amine and 1.0 mmol of aldehyde.

  • Solvent: Add a minimal amount of ethanol (2–3 mL) to create a slurry.

  • Catalysis: Add 1 drop of glacial acetic acid.

  • Irradiation: Cap the vial and irradiate at 300 W (or set temperature to 90°C) for 5–15 minutes .

  • Workup: Pour the reaction mixture into crushed ice. The solid product usually precipitates immediately.[1]

  • Purification: Filter, wash with cold water, and recrystallize from ethanol.

Characterization & Validation

Successful formation of the Schiff base (imine) linkage must be validated using spectroscopic methods.[1] The following shifts are diagnostic.

Table 1: Key Spectroscopic Markers

TechniqueFunctional GroupExpected ValueNotes
FT-IR C=N Stretch (Imine)1600 – 1635 cm⁻¹Sharp, distinct band.[1] Disappearance of amine N-H doublets (3200-3400 cm⁻¹) confirms conversion.
1H NMR –CH=N– (Azomethine)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

8.50 – 9.20 ppm
Appears as a sharp singlet. Downfield shift indicates successful condensation.[1]
1H NMR Quinoline C4-Hngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

8.00 – 8.50 ppm
Often the most downfield aromatic singlet (aside from the imine).
13C NMR –C=N– (Azomethine)

155 – 165 ppm
Diagnostic carbon signal.
Mass Spec Molecular Ion [M+H]+M + 1High-resolution mass spectrometry (HRMS) required for publication standards.

Troubleshooting & Critical Control Points

IssueRoot CauseCorrective Action
No Reaction (TLC shows SM) Deactivated amine (low nucleophilicity).Increase catalyst load (5 drops AcOH) or switch to Method B (Microwave). Ensure solvent is anhydrous.[1]
Hydrolysis on Workup Imine instability (reversible reaction).[1]Avoid aqueous workups if possible.[1] Store product in a desiccator. Use molecular sieves during reaction.[1]
Oiling Out Product too soluble in EtOH.[1]Switch recrystallization solvent to EtOH/Water mix or Toluene.[1]
Low Yield Water accumulation inhibiting equilibrium.[1]Use a Dean-Stark trap (if using Toluene/Benzene) to physically remove water during reflux.[1]

References

  • Standard Protocol for Quinoline Schiff Bases

    • Source: BenchChem Application Notes.[1]

    • Title: Synthesis of Schiff Bases from Quinoline-2-carboxylic Acid (Analogous protocols for amine deriv
  • NMR Characterization & Biological Context

    • Source: MDPI (Molecules).[1]

    • Title: Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candid
    • URL:[Link][1]

  • Microwave Assisted Synthesis

    • Source: National Institutes of Health (PubMed/PMC).[1]

    • Title: Different Schiff Bases—Structure, Importance and Classification (Review of c
    • URL:[Link]

  • Reactivity of Fluoroquinolones

    • Source: PubMed.[1][6]

    • Title: A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group (Context on 8-Cl steric effects).[7]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Yield and Selectivity in the Reduction of Nitro-Substituted Chlorofluoroquinolines

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for drug development professionals and synthetic chemists. This guide provides in-depth troubleshooting advice and frequently aske...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for drug development professionals and synthetic chemists. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when reducing the nitro group on a chlorofluoroquinoline scaffold. The inherent sensitivity of the C-Cl bond to hydrogenolysis, coupled with the potential for the quinoline nitrogen to act as a catalyst poison, necessitates a carefully considered approach to achieve high yields of the desired amino-chlorofluoroquinoline.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes the reduction of nitro-chlorofluoroquinolines so challenging?

The primary challenge is achieving chemoselectivity. You must reduce the nitro group to an amine without cleaving the carbon-chlorine (C-Cl) or carbon-fluorine (C-F) bonds. The C-Cl bond is particularly susceptible to reductive cleavage (hydrogenolysis), especially under standard catalytic hydrogenation conditions (e.g., H₂/Pd-C).[1][2] Furthermore, the basic nitrogen atom within the quinoline ring can coordinate to the surface of heterogeneous metal catalysts, leading to deactivation or "poisoning."[3]

Q2: What are the primary methods for reducing the nitro group on this scaffold?

There are three main classes of reactions, each with distinct advantages and disadvantages for this specific transformation:

  • Catalytic Hydrogenation: Involves using hydrogen gas (H₂) or a hydrogen transfer agent with a heterogeneous catalyst like Palladium (Pd), Platinum (Pt), or Nickel (Ni).[4] While highly efficient for nitro reduction, it carries the highest risk of dehalogenation.[5]

  • Metal-Mediated Reduction (Dissolving Metal Reduction): Employs metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic or neutral medium.[6][7] These methods are renowned for their excellent chemoselectivity, preserving halogen substituents effectively.[8]

  • Hydride-Mediating Reductions: Uses hydride donors. Sodium borohydride (NaBH₄) alone is generally ineffective for nitro group reduction but can be activated by transition metal salts (e.g., NiCl₂, CoCl₂).[9][10] Lithium aluminum hydride (LiAlH₄) is typically avoided as it tends to reduce aromatic nitro compounds to problematic azo products.[4]

Q3: How do I select the best initial method for my specific chlorofluoroquinoline derivative?

The optimal choice depends on the substrate's specific structure and the presence of other functional groups. The following decision tree provides a logical starting point for method selection.

G start Start: Nitro-Chlorofluoroquinoline Reduction q1 Is preventing C-Cl bond cleavage the absolute top priority? start->q1 a1_yes Metal-Mediated Reduction (e.g., Fe/NH₄Cl) q1->a1_yes Yes a1_no Are other reducible groups present (e.g., ketone, alkene)? q1->a1_no No q2 Are mild, neutral conditions required? a1_no->q2 a2_yes Transfer Hydrogenation (e.g., HCOOH/Pd-C, NH₄HCO₂/Pd-C) Monitor closely for dehalogenation. q2->a2_yes Yes a2_no Catalytic Hydrogenation (H₂) Use a selective catalyst (e.g., Pt/C, Raney Ni) q2->a2_no No

Caption: Decision tree for selecting a nitro reduction method.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: The reaction is stalled or shows low conversion.

Q: I've run my reaction for several hours, but TLC/LCMS analysis shows mostly unreacted starting material. What's going wrong?

This is a common issue that can often be traced to inactive reagents or suboptimal conditions.[11]

Possible Cause 1: Catalyst Deactivation (for Catalytic Hydrogenation)

  • The "Why": Heterogeneous catalysts like Palladium on carbon (Pd/C) can be deactivated, or "poisoned," by various substances that strongly adsorb to the metal surface, blocking active sites.[3] For quinoline derivatives, the quinoline nitrogen itself can be a poison. Sulfur-containing impurities from upstream steps are also notorious poisons.

  • Solution:

    • Use a Fresh Catalyst: Ensure your catalyst has not been improperly stored or exposed to air for extended periods.

    • Increase Catalyst Loading: Systematically increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

    • Purify Starting Material: Ensure your chlorofluoroquinoline substrate is free from sulfur-containing impurities.

    • Consider an Additive: In some cases, adding a small amount of a weak acid (like acetic acid) can protonate the quinoline nitrogen, preventing it from binding to the catalyst surface.

Possible Cause 2: Insufficient Reducing Agent

  • The "Why": The reduction of a nitro group to an amine is a six-electron process, requiring a significant stoichiometric equivalent of the reducing agent.[12] For metal-mediated reductions, the metal surface can become passivated by the formation of metal oxides if the reaction is not sufficiently acidic or agitated.

  • Solution:

    • Verify Stoichiometry: For metal/acid reductions (e.g., Fe/HCl), ensure you are using a sufficient excess of the metal powder (typically 3-5 equivalents).[13]

    • Ensure Proper Agitation: For heterogeneous reactions (both catalytic and metal-mediated), vigorous stirring is crucial to ensure good contact between all phases.

    • Activate the Metal: If using iron powder, pre-treating it with dilute acid can help remove the passivating oxide layer.

Possible Cause 3: Inadequate Reaction Conditions

  • The "Why": Reaction kinetics are highly dependent on temperature and solvent. Some reductions may be sluggish at room temperature and require heating to proceed at a reasonable rate.[11] The solvent must also fully dissolve the substrate for the reaction to be efficient.[14]

  • Solution:

    • Increase Temperature: Gradually increase the reaction temperature (e.g., from 25 °C to 50 °C) and monitor for progress.

    • Solvent Optimization: Ensure your substrate is fully soluble in the chosen solvent. If not, screen alternative solvents. For catalytic hydrogenations, polar protic solvents like ethanol or methanol are common. For metal reductions, aqueous ethanol mixtures are often effective.

G start Low Conversion Observed q1 Using Catalytic Hydrogenation? start->q1 cat_path Check Catalyst Activity - Use fresh catalyst - Increase loading - Purify substrate q1->cat_path Yes metal_path Check Reducing Agent - Verify stoichiometry (3-5 eq.) - Ensure vigorous stirring - Activate metal surface q1->metal_path No (Metal-Mediated) q2 Are conditions optimal? cat_path->q2 metal_path->q2 cond_path Optimize Conditions - Increase temperature - Screen solvents for solubility q2->cond_path G cluster_main Main Reduction Pathway cluster_side Side Reactions Nitro R-NO₂ (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso Dehalogenation Dehalogenated Product (Loss of Cl) Nitro->Dehalogenation Hydrogenolysis (e.g., H₂/Pd-C) Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine Azo R-N=N-R (Azo/Azoxy) Nitroso->Azo Condensation Amine R-NH₂ (Amine) Hydroxylamine->Amine Hydroxylamine->Azo Condensation

Caption: Simplified reaction pathway showing desired product and common side products.

Validated Experimental Protocols

Protocol 1: High-Selectivity Reduction using Iron and Ammonium Chloride

This method is highly recommended for substrates where preventing dehalogenation is the primary concern. [13]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitro-chlorofluoroquinoline (1.0 eq), ethanol (10-15 mL per gram of substrate), and water (2-4 mL per gram of substrate).

  • Reagent Addition: Add ammonium chloride (NH₄Cl, ~4 eq) and iron powder (~3-5 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir vigorously. The reaction is often complete within 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LCMS until the starting material is fully consumed.

  • Workup: Cool the reaction mixture to room temperature and filter it hot through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can be taken up in an organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude amine, which can be purified further if necessary.

Protocol 2: Catalytic Transfer Hydrogenation

This method offers milder conditions than high-pressure hydrogenation and can be effective if optimized. [15]

  • Setup: To a round-bottom flask, add the nitro-chlorofluoroquinoline (1.0 eq) and a suitable solvent such as methanol or ethanol.

  • Reagent Addition: Add ammonium formate (HCOONH₄, 3-5 eq). Carefully add 10% Pd/C (5-10 mol % by weight). Note: For improved selectivity, consider using Pt/C instead of Pd/C.

  • Reaction: Heat the mixture to reflux (typically 60-70 °C) and monitor the reaction by TLC. The reaction is often complete within 1-3 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by standard methods such as column chromatography or recrystallization.

References
  • Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. (n.d.). Oriental Journal of Chemistry. [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). RSC Advances. [Link]

  • Piña Jr., S. (2013). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. ScholarWorks @ UTRGV. [Link]

  • Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. (2020). ResearchGate. [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry. [Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (2016). ACS Publications. [Link]

  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. (2025). RSC Publishing. [Link]

  • Reduction of nitro compounds. (n.d.). Grokipedia. [Link]

  • Reduction of nitrobenzene derivatives using sodium borohydride and transition metal sulfides. (2014). Morressier. [Link]

  • Piña Jr., S. (2013). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. ScholarWorks @ UTRGV. [Link]

  • Nitro Reduction. (n.d.). organic-chemistry.org. [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2017). PMC. [Link]

  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (2025). ResearchGate. [Link]

  • Optimization of reaction conditions for reduction of nitrobenzene with respect to solvent. (2020). ResearchGate. [Link]

  • Nitro Reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. (2001). PubMed. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024). MDPI. [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (2019). Oriental Journal of Chemistry. [Link]

  • Stoichiometric Zn or Fe Metal Reduction. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Chemistry Department. [Link]

  • Catalyst poisoning. (n.d.). Wikipedia. [Link]

  • Reduction Of Nitro Chlorobenzene. (n.d.). ftp.thecameronteam.com. [Link]

  • Catalytic hydrogenation mechanism. (2022). ResearchGate. [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2021). ACS Publications. [Link]

  • Reduction of nitro compounds. (n.d.). chemeurope.com. [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2017). MDPI. [Link]

  • Illustrated Glossary of Organic Chemistry - Poisoned catalyst. (n.d.). UCLA Chemistry Department. [Link]

Sources

Optimization

Technical Support Center: Purification of 8-Chloro-6-fluoroquinolin-3-amine Intermediates

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 8-Chloro-6-fluoroquinolin-3-amine. This resource is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 8-Chloro-6-fluoroquinolin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This guide synthesizes established chemical principles with practical, field-proven insights to help you navigate common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 8-Chloro-6-fluoroquinolin-3-amine?

A1: Impurities are typically process-related and depend on the synthetic route. However, for common quinoline syntheses (e.g., modified Friedländer or Gould-Jacobs reactions), impurities can be broadly categorized as:

  • Unreacted Starting Materials: Incomplete reactions can leave residual aniline or ketoester precursors.[1]

  • Regioisomers: If unsymmetrical precursors are used, the formation of isomeric quinoline structures is possible. Electronic and steric effects of the chloro and fluoro substituents guide the cyclization, but side products can still form.[1]

  • Polymerization or Tar-like Products: Acid-catalyzed syntheses, like the Doebner-von Miller reaction, can produce high-molecular-weight polymeric byproducts that are often difficult to remove.[1][2]

  • Oxidation Byproducts: The aromatic amine moiety is susceptible to oxidation, which can lead to colored impurities, especially upon exposure to air and light. This is often observed as a yellow or brown discoloration of the crude product.[3]

  • Hydrolysis Products: If the synthesis involves an ester intermediate, incomplete hydrolysis can leave residual ester in the final amine product.

Q2: What are the general solubility characteristics of 8-Chloro-6-fluoroquinolin-3-amine?

A2: While specific experimental data is not widely published, we can infer solubility based on its structure. The quinoline core is hydrophobic, but the amine group provides a site for protonation.[4][5]

  • Organic Solvents: It is expected to be soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), and moderately soluble in solvents like Dichloromethane (DCM), Ethyl Acetate, and alcohols (Methanol, Ethanol).[5]

  • Aqueous Solvents: The free base is likely poorly soluble in neutral water.[4] However, its solubility should increase significantly in acidic aqueous solutions (e.g., pH < 5) due to the protonation of the basic quinoline nitrogen and the 3-amino group, forming a more soluble salt.[5]

Q3: How stable is 8-Chloro-6-fluoroquinolin-3-amine under typical purification conditions?

A3: The compound's stability is a critical consideration.

  • pH Sensitivity: Quinolines are generally stable, but extreme pH conditions combined with heat can cause degradation. The amine functionality might be sensitive to strongly acidic conditions.[3][6]

  • Oxidative Stability: Aromatic amines are prone to oxidation, which can be catalyzed by air, light, or trace metals.[3] It is advisable to handle the compound under an inert atmosphere (e.g., Nitrogen or Argon) when possible, especially during prolonged heating.

  • Photosensitivity: Many quinoline derivatives are photosensitive.[3] Protecting solutions and solid samples from direct light can prevent the formation of colored degradation products.[3]

Troubleshooting and Purification Guide

This section addresses specific issues you may encounter during the purification of your intermediate.

Problem 1: My compound streaks severely during silica gel column chromatography, leading to poor separation and broad peaks.

  • Probable Cause: The basic amine group on your compound is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes a portion of the molecules to "stick" to the stationary phase, resulting in tailing and, in severe cases, irreversible adsorption.[7]

  • Solution:

    • Use a Basic Modifier: Neutralize the acidic silica gel by adding a small amount of a volatile base to your mobile phase. A common practice is to add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the eluent mixture (e.g., Ethyl Acetate/Hexane).[7] This competing base will occupy the acidic sites on the silica, allowing your compound to elute symmetrically.

    • Switch to an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase. Basic alumina is a good alternative for purifying basic compounds. Amine-functionalized silica columns are also commercially available and designed specifically for this purpose.[7]

    • Reversed-Phase Chromatography: If the compound and its impurities have different hydrophobicities, reversed-phase chromatography (e.g., on a C18 column) can be an excellent option. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a pH modifier like formic acid or trifluoroacetic acid to ensure the amine is protonated and sharp peaks are obtained.[7][8]

Table 1: Recommended Mobile Phase Systems for Flash Chromatography
Stationary Phase Mobile Phase System (Gradient Elution Recommended)
Silica Gel Dichloromethane / Methanol + 1% NH4OH
Ethyl Acetate / Hexanes + 1% Triethylamine
Basic Alumina Ethyl Acetate / Hexanes (often no modifier needed)
C18 (Reversed-Phase) Water + 0.1% Formic Acid / Acetonitrile + 0.1% Formic Acid

Problem 2: My recrystallization attempt resulted in an oil, or the purity did not improve.

  • Probable Cause: The chosen solvent system is inappropriate, the solution was cooled too quickly, or the concentration of impurities is too high, inhibiting crystal lattice formation.

  • Solution:

    • Systematic Solvent Selection: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but well at its boiling point. For 8-Chloro-6-fluoroquinolin-3-amine, consider solvent systems like ethanol/water, methanol/acetone, or ethyl acetate/hexanes.[9][10]

    • Control the Cooling Rate: After dissolving your compound in the minimum amount of hot solvent, allow it to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.

    • Utilize Advanced Crystallization Techniques:

      • Anti-Solvent Diffusion (Vapor or Liquid): Dissolve your compound in a "good" solvent and slowly introduce an "anti-solvent" (in which it is insoluble). This can be done by adding the anti-solvent dropwise to the solution or by placing an open vial of the solution in a sealed chamber containing the more volatile anti-solvent.[9]

      • Seeding: Introduce a tiny, pure crystal of the desired compound into the supersaturated solution to initiate crystallization.

    • Pre-Purification: If the crude material is very impure (>10% impurities), an initial purification step like an acid-base extraction or a quick filtration through a silica plug may be necessary to remove the substances inhibiting crystallization.

Problem 3: The product is consistently discolored (yellow/brown), even after chromatography.

  • Probable Cause: The purified amine is unstable and re-oxidizing upon exposure to air and/or light, or residual acidic/basic impurities are catalyzing its degradation.[3]

  • Solution:

    • Protect from Air and Light: After purification, concentrate the fractions under reduced pressure without excessive heating. Immediately store the final product in a sealed vial under an inert atmosphere (N2 or Ar) and in a dark place, preferably refrigerated or frozen.[3]

    • Use Degassed Solvents: For chromatography and workup, use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.

    • Ensure Complete Removal of Modifiers: If using acid or base modifiers in chromatography, ensure they are thoroughly removed during workup or evaporation, as residual amounts can affect long-term stability. Volatile modifiers (TEA, NH4OH, formic acid) are preferred.

Problem 4: A key impurity is very difficult to separate by both chromatography and recrystallization.

  • Probable Cause: The impurity is likely a regioisomer or a structurally very similar analog.[1]

  • Solution:

    • Acid-Base Extraction: This is a powerful technique for separating basic amines from neutral or acidic impurities. Dissolve the crude mixture in an organic solvent (e.g., DCM or Ethyl Acetate) and extract with an aqueous acid (e.g., 1M HCl). The basic amine will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO3) and the pure amine re-extracted into an organic solvent.[11][12]

    • Derivatization: Temporarily convert the amine into a derivative with significantly different polarity. For example, protect the amine with a Boc group (di-tert-butyl dicarbonate). The resulting Boc-protected compound will be much less polar and easier to separate from more polar impurities. After chromatographic purification, the Boc group can be easily removed with an acid like trifluoroacetic acid (TFA).[13]

Visual Workflow: Selecting a Purification Strategy

This decision tree can help guide your choice of purification method based on the initial assessment of your crude product.

Purification_Strategy start Crude 8-Chloro-6-fluoroquinolin-3-amine purity_check Assess Crude Purity (TLC, 1H NMR) start->purity_check high_purity High Purity (>90%) Minor Impurities purity_check->high_purity >90% low_purity Low Purity (<90%) Complex Mixture purity_check->low_purity <90% recrystallize Attempt Recrystallization high_purity->recrystallize impurity_type Nature of Impurities? low_purity->impurity_type success_xtal Success? Purity >99% recrystallize->success_xtal final_product Final Product success_xtal->final_product Yes column_chrom Column Chromatography success_xtal->column_chrom No column_chrom->final_product acid_base Acid-Base Extraction acid_base->recrystallize Purified Extract impurity_type->column_chrom Basic / Polar impurity_type->acid_base Non-Basic non_basic Neutral / Acidic basic_similar Basic / Similar Polarity

Sources

Troubleshooting

Solving steric hindrance issues at C8 position in quinolines

Ticket Category: Synthetic Methodology / Regioselectivity Subject: Overcoming Steric Hindrance & Selectivity Issues at the C8 (Peri) Position Status: Open Agent: Senior Application Scientist Overview: The "Peri" Problem...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Synthetic Methodology / Regioselectivity Subject: Overcoming Steric Hindrance & Selectivity Issues at the C8 (Peri) Position Status: Open Agent: Senior Application Scientist

Overview: The "Peri" Problem

Welcome to the Quinoline Functionalization Support Center. You are likely here because you are attempting to functionalize the C8 position of a quinoline core and are encountering one of two errors:

  • Error Code C2-OVR: The reaction is occurring exclusively or predominantly at the C2 position (electron-deficient site).

  • Error Code STER-BLK: The catalyst is failing to engage C8 due to the "peri-effect"—the steric repulsion caused by the adjacent C7 hydrogen and the lone pair on N1.

The C8 position is geometrically constrained. Standard electrophilic aromatic substitution (SEAr) favors C5/C8 but is rarely selective. Nucleophilic attack favors C2/C4. To solve this, we must utilize Chelation-Assisted C-H Activation .

Module 1: The Core Solution (Switching Substrates)

User Question: I am using standard Palladium catalysis on my quinoline substrate, but I only get C2 arylation. How do I force the catalyst to C8?

Technical Diagnosis: Palladium prefers the C2 position in quinolines due to the "Concerted Metalation-Deprotonation" (CMD) mechanism being electronically favored at the most acidic proton (C2). To hit C8, you must change the geometry of the approach.

The Fix: Oxidize to Quinoline N-Oxide. You cannot reliably hit C8 on a neutral quinoline using standard Pd-catalysis. You must convert your substrate to Quinoline N-Oxide .

  • Why: The oxygen atom on the nitrogen acts as a Directing Group (DG) . It coordinates to the metal center, forming a thermodynamically stable 5-membered metallacycle that places the metal directly at C8, overcoming the steric barrier.

  • Post-Reaction: The N-oxide can be easily reduced back to the free base (Zn/AcOH or PCl₃) or used as a handle for C2 functionalization later.

Key Reference: The switch from C2 to C8 selectivity using N-oxides is well-documented. See ACS Catalysis (2014) for the seminal work on Pd-catalyzed C8 arylation [1].

Module 2: Catalyst Selection Matrix

User Question: I converted to the N-oxide, but the yield is still low. Which metal system should I be using?

Troubleshooting Guide: Use the table below to select the correct metal based on your desired transformation and steric constraints.

TransformationRecommended CatalystLigand/Additive StrategySteric Tolerance
Arylation (C-C) Rh(III) (Cp)*AgSbF₆ (activator)High. Forms very stable rhodacycles; tolerates ortho-substituents well [2].
Arylation (C-C) Pd(OAc)₂ Phosphine-FREE. Use Ag₂CO₃ or Ag₃PO₄.Medium. Warning: Adding phosphines often reverts selectivity to C2 [1].
Alkylation Rh(III) Diazo compounds / Meldrum's acidHigh. Excellent for installing ester chains at C8 [3].
Amidation (C-N) Ir(III) or Rh(III) Sulfonyl azides / TosylatesMedium. Requires specific directing group geometry [4].
Borylation Ir(III) Bpin-Bpin / dtbpyHigh. Crucial for converting C8 to other functional groups [5].
Module 3: Visualization of the Strategy

The following workflow illustrates the decision-making process for C8 functionalization.

C8_Strategy Start Start: Quinoline Substrate Oxidation Step 1: N-Oxidation (mCPBA or H2O2) Start->Oxidation Decision Desired Functional Group? Oxidation->Decision Route_Pd Route A: Arylation (Cost-Effective) Decision->Route_Pd Aryl Route_Rh Route B: Alkylation/Amidation (High Selectivity) Decision->Route_Rh Alkyl/Amide Route_Ir Route C: Borylation (Versatile Intermediate) Decision->Route_Ir Boron Pd_Cond System: Pd(OAc)2 Solvent: AcOH (Critical) NO Phosphines Route_Pd->Pd_Cond Rh_Cond System: [Cp*RhCl2]2 Additive: AgSbF6 Temp: Mild (RT-60°C) Route_Rh->Rh_Cond Route_Ir->Rh_Cond Similar Cond. Product C8-Functionalized N-Oxide Pd_Cond->Product Rh_Cond->Product Reduction Step 3: Deoxygenation (Zn/AcOH or PCl3) Product->Reduction Final Final C8-Substituted Quinoline Reduction->Final

Caption: Decision tree for selecting the optimal catalytic pathway based on the target functional group.

Module 4: Validated Experimental Protocol

Protocol ID: C8-ARYL-PD-01 Target: C8-Arylation of Quinoline N-Oxide Mechanism: Pd(II)-catalyzed C-H Activation via Anionic Ligand Exchange.

Materials:

  • Quinoline N-oxide (1.0 equiv)

  • Aryl Iodide (1.5 equiv) — Note: Aryl Bromides are less effective here.

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Oxidant/Promoter: Ag₂CO₃ (1.0 equiv) or Ag₃PO₄ (for higher selectivity)

  • Additive: Pivalic acid (30 mol%) — Crucial for proton shuttling.

  • Solvent: Acetic Acid (AcOH) or Toluene/AcOH mix.

Step-by-Step Workflow:

  • Setup: In a screw-cap vial equipped with a stir bar, combine the Quinoline N-oxide, Pd(OAc)₂, and Silver salt.

  • Solvent Addition: Add the Aryl Iodide and solvent (AcOH). Technical Note: AcOH is non-innocent; it aids in the CMD step and stabilizes the Pd-intermediate.

  • Degassing: Briefly purge with Argon/Nitrogen (1-2 mins). C-H activation is sensitive to O₂ competition.

  • Reaction: Seal and heat to 100°C - 110°C for 12-24 hours.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove silver residues. Wash with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography.

Validation Check:

  • If you see C2-arylation : You likely used a phosphine ligand or a non-acidic solvent (like DMF) without a proton shuttle.

  • If you see No Reaction : The steric bulk of the Aryl Iodide might be too high (e.g., ortho-substituted iodides). Switch to the Rh(III) protocol [2].

Module 5: Advanced Troubleshooting (FAQs)

Q: Can I do this without the N-oxide? Direct C8 functionalization? A: Generally, no . Without the N-oxide, the C8 position is the least reactive. The only exception is if you have a pre-installed Directing Group at C7 (which is rare) or if you use radical Minisci-type reactions. However, Minisci reactions are typically C2/C4 selective. To hit C8 with radicals, you must block C2 and C5, which is inefficient [6].

Q: I need to install a Nitrogen (Amine) at C8. Can I couple an amine directly? A: Direct C-H amination is difficult with Palladium. Use Rh(III) catalysis with N-benzoyloxyamines or sulfonyl azides. The Rh(III) forms a very tight 5-membered chelate with the N-oxide oxygen, allowing electrophilic amidation at C8 [4].

Q: How do I remove the N-oxide oxygen afterwards? A: Standard deoxygenation conditions work well:

  • Mild: Zn dust in Acetic Acid (RT to 60°C).

  • Rapid: PCl₃ or POCl₃ (if you want to chlorinate C2 simultaneously).

  • Chemoselective: Mo(CO)₆ in refluxing acetonitrile.

References
  • Stephens, D. E., Lakey-Beitia, J., Atesin, A. C., & Atesin, T. A. (2014). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis, 5(1), 167–175.

  • Hwang, H., Kim, J., Jeong, J., & Chang, S. (2014). Rhodium(III)-Catalyzed C–C Bond Formation of Quinoline N-Oxides at the C-8 Position under Mild Conditions.[1][2][3] Journal of the American Chemical Society, 136(30), 10770–10776.

  • Sharma, A., & Hartwig, J. F. (2013). Metal-Catalyzed Azidation of Tertiary C–H Bonds Suitable for Late-Stage Functionalization. Nature, 517, 600–604.

  • Gupta, S. S., & Sharma, U. (2018). Rhodium-catalyzed regioselective C8-H amination of quinoline N-oxides with trifluoroacetamide at room temperature. Organic & Biomolecular Chemistry, 16, 6869-6874.

  • Steel, P. G., Marder, T. B., & Sawamura, M. (2014).[2] Iridium-Catalyzed C8-Selective C–H Borylation of Quinoline N-Oxides. Chemical Science.

  • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666-13699.

Sources

Optimization

Technical Support Center: Optimizing Solubility of 8-Chloro-6-Fluoroquinoline Amines

This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 8-chloro-6-fluoroquinoline amines. This class of compounds, while promising for various thera...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 8-chloro-6-fluoroquinoline amines. This class of compounds, while promising for various therapeutic applications, often presents significant solubility challenges that can impede experimental progress and preclinical development. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and a foundational understanding of the physicochemical principles governing the solubility of these complex heterocyclic amines.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial queries and challenges encountered when working with 8-chloro-6-fluoroquinoline amines.

Question 1: My 8-chloro-6-fluoroquinoline amine derivative shows extremely low solubility in aqueous buffers (e.g., PBS pH 7.4). Is this expected, and what are the primary contributing factors?

Answer: Yes, poor aqueous solubility is highly anticipated for this class of compounds. The quinoline core is inherently aromatic and relatively non-polar. The addition of a chloro and a fluoro group further increases the lipophilicity of the molecule. While the amine functionality can be protonated to enhance solubility, at neutral pH, the molecule likely exists predominantly in its less soluble, neutral form. The crystalline nature of these compounds can also contribute significantly to their low solubility due to the energy required to break the crystal lattice.[1]

Question 2: How does pH influence the solubility of my 8-chloro-6-fluoroquinoline amine?

Answer: The pH of the solvent is a critical determinant of solubility for these compounds.[2][3][4] The amine substituent and the nitrogen atom within the quinoline ring are basic and can be protonated under acidic conditions. This protonation results in the formation of a cationic salt, which is generally much more soluble in aqueous and polar protic solvents.[2] Conversely, in basic conditions, the compound will be in its neutral, free-base form, which is typically less soluble in water but more soluble in non-polar organic solvents.[2] Therefore, adjusting the pH is a powerful initial strategy for enhancing solubility.[1][2]

Question 3: I am observing precipitation of my compound during my in vitro assay. What are the immediate troubleshooting steps?

Answer: Compound precipitation in an assay is a common issue stemming from poor solubility. Here’s a troubleshooting workflow:

  • Review Final Solvent Concentration: If you are using a stock solution in an organic solvent like DMSO, ensure the final concentration in your assay medium is low, typically below 1%, to avoid solvent-induced precipitation.

  • Assess Assay Buffer pH: Since 8-chloro-6-fluoroquinoline amines are weak bases, a slight decrease in the buffer pH (e.g., from 7.4 to 6.8) might increase solubility without significantly impacting the biological assay.

  • Consider a Co-solvent System: If the assay allows, introducing a small percentage of a water-miscible organic co-solvent can help maintain solubility.

  • Evaluate for Potential Compound-Media Interactions: In complex biological media, interactions with proteins or other components can sometimes lead to precipitation.

Below is a troubleshooting workflow to address compound precipitation in assays:

Troubleshooting Compound Precipitation start Compound Precipitation Observed in Assay check_dmso Is final DMSO/organic solvent concentration > 1%? start->check_dmso reduce_dmso Reduce final solvent concentration (e.g., to 0.1-0.5%) check_dmso->reduce_dmso Yes check_ph Is the compound a weak base? check_dmso->check_ph No reduce_dmso->check_ph lower_ph Lower assay buffer pH (e.g., from 7.4 to 6.8) check_ph->lower_ph Yes consider_excipients Consider solubility-enhancing excipients (e.g., cyclodextrins) check_ph->consider_excipients No check_assay_interference Verify new pH does not interfere with assay lower_ph->check_assay_interference problem_resolved Problem Resolved check_assay_interference->problem_resolved Successful consider_excipients->problem_resolved Successful

Caption: Troubleshooting workflow for compound precipitation in assays.

Part 2: In-Depth Troubleshooting & Optimization Strategies

For more persistent solubility issues, a more systematic approach to formulation development is necessary.

Issue 1: My compound remains insoluble in aqueous buffers even after pH adjustment.

Potential Cause: The intrinsic solubility of the free base is extremely low, and even at accessible pH ranges, the solubility might not be sufficient for your experimental needs.

Solutions & Optimization:

  • Co-solvent Systems: Employing a mixture of water with a water-miscible organic solvent is a highly effective strategy.[2][5] Common co-solvents include:

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Ethanol

    • Polyethylene glycols (PEGs)

    • Propylene glycol (PG)

    The goal is to find a balance where the co-solvent disrupts the water's hydrogen-bonding network and provides a more favorable environment for the lipophilic quinoline derivative without compromising the integrity of the experiment.

  • Solid Dispersions: For significant solubility enhancement, creating an amorphous solid dispersion (ASD) is a powerful technique.[6] In an ASD, the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix. The amorphous form is thermodynamically less stable and thus more soluble than the crystalline form. A patent for an amorphous solid dispersion of a similar compound, 8-chloro-N-(4-(trifluoromethoxy)phenyl)quinolin-2-amine, highlights the utility of this approach for this chemical class.[7]

Issue 2: My compound has poor bioavailability in animal studies despite showing good in vitro activity.

Potential Cause: This is a classic challenge for poorly soluble drugs, often categorized as Biopharmaceutics Classification System (BCS) Class II or IV compounds.[8] The drug may not be dissolving sufficiently in the gastrointestinal tract to be absorbed.

Solutions & Formulation Strategies:

  • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.

    • Micronization: Milling techniques can reduce particle size to the micron range.[5]

    • Nanonization (Nanosuspensions): Further reducing the particle size to the nanometer range can more dramatically improve dissolution velocity and saturation solubility.[9]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating the drug in a lipid-based system, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can be beneficial. These formulations can enhance absorption by presenting the drug in a solubilized state in the gastrointestinal tract.

The following diagram illustrates a decision-making workflow for selecting a solubility enhancement strategy:

Solubility Enhancement Strategy start Poorly Soluble 8-chloro-6-fluoroquinoline amine is_ionizable Is the compound ionizable? start->is_ionizable ph_adjustment Attempt pH Adjustment solubility_sufficient Is solubility sufficient? ph_adjustment->solubility_sufficient co_solvents Evaluate Co-solvent Systems solid_dispersions Formulate as Amorphous Solid Dispersion co_solvents->solid_dispersions If still insufficient particle_size Consider Particle Size Reduction (Micronization/Nanonization) lipid_formulations Explore Lipid-Based Formulations particle_size->lipid_formulations If highly lipophilic is_ionizable->ph_adjustment Yes is_ionizable->co_solvents No solubility_sufficient->co_solvents No bioavailability_issue Addressing Poor Bioavailability? solubility_sufficient->bioavailability_issue Yes bioavailability_issue->particle_size Yes

Caption: Decision workflow for solubility enhancement strategies.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in assessing and optimizing the solubility of 8-chloro-6-fluoroquinoline amines.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of a compound in a given solvent system.

Materials:

  • 8-chloro-6-fluoroquinoline amine derivative

  • Selected aqueous buffers (e.g., pH 3.0, 5.0, 7.4) and/or organic solvents

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, low-binding)

  • HPLC system with a suitable column and detector

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.[10]

  • Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After equilibration, centrifuge the samples to pellet the excess solid.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

This protocol describes a lab-scale method for preparing an ASD to enhance solubility.

Materials:

  • 8-chloro-6-fluoroquinoline amine derivative

  • Hydrophilic polymer (e.g., PVP, HPMC, Soluplus®)

  • Common solvent in which both the compound and polymer are soluble (e.g., methanol, dichloromethane)[7]

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven or desiccator

Procedure:

  • Determine the desired drug-to-polymer ratio (e.g., 1:4 w/w).

  • Accurately weigh and dissolve the 8-chloro-6-fluoroquinoline amine and the chosen polymer in a suitable volume of the common solvent in a round-bottom flask. Ensure complete dissolution.

  • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure.

  • Once a solid film has formed, transfer the flask to a vacuum oven and dry under vacuum at a slightly elevated temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • The resulting solid is the amorphous solid dispersion, which can be characterized and used for further solubility and dissolution studies.

Part 4: Data Presentation

Table 1: Qualitative Solubility of a Representative Halogenated Quinoline Amine in Various Solvents

Solvent ClassExample SolventsExpected Qualitative SolubilityRationale
Polar AproticDMF, DMSO, NMPModerate to GoodGood balance of polarity to solvate the amine and quinoline nitrogen, as well as the aromatic system. Often requires heating.[1]
Polar ProticEthanol, Methanol, WaterPoor to ModerateCan hydrogen bond with the amine group, but may be less effective at solvating the chloroquinoline core. Solubility in water is expected to be very low.[1]
Non-polarToluene, HexanePoorUnlikely to effectively solvate the polar functionalities of the molecule.
HalogenatedDichloromethane, ChloroformPoor to ModerateCan interact with the halogenated quinoline core, but may not be polar enough to overcome crystal lattice energy.[1]

References

  • Zwitterions and pH-dependent solubility. [Link]

  • The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed. [Link]

  • The Effect of Temperature and pH on the Solubility of Quinolone Compounds: Estimation of Heat of Fusion - Semantic Scholar. [Link]

  • Solubility, lipophilicity and membrane permeability of some fluoroquinolone antimicrobials - Ovid. [Link]

  • AMORPHOUS SOLID DISPERSION OF 8-CHLORO-N-(4-(TRIFLUOROMETHOXY)PHENYL)QUINOLIN-2-AMINE - Googleapis.com.
  • The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate - Pharmacy Education. [Link]

  • CN113087666A - Process for the preparation of amorphous quinoline carboxamide derivatives - Google P
  • Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design - ChemRxiv. [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. [Link]

  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Troubleshooting Real HPLC Problems - LCGC International. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K. [Link]

  • Expanding the Commercial Options for Preparation of Amorphous Solid Dispersions. [Link]

  • Solubility Determinations for Pharmaceutical API - University of Huddersfield Research Portal. [Link]

  • Solving solubility issues in modern APIs - TAPI. [Link]

  • WO2022068877A1 - Pharmaceutical compositions of amorphous solid dispersions and methods of preperation thereof - Google P
  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

  • 8-Fluoroquinoline | C9H6FN | CID 67856 - PubChem - NIH. [Link]

  • Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives - PMC. [Link]

  • Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin - PMC. [Link]

  • Physicochemical properties of the new fluoroquinolones | Download Table - ResearchGate. [Link]

  • Co-solvent and Complexation Systems - ResearchGate. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • Advances in Solubility Enhancement Techniques - International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Solubility Enhancement Methods - IJIRT Journal. [Link]

  • Solubility Enhancement Technologies and Research Emerged. [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - MDPI. [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A. [Link]

  • Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals - PMC. [Link]

  • Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals - RSC Publishing. [Link]

  • fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC. [Link]

  • A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group - PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: 3-Aminoquinoline Diazotization Optimization

Status: Operational | Topic: Heterocyclic Amine Diazotization | Safety Level: High (Explosion Hazard) Introduction Welcome to the Technical Support Center for heterocyclic chemistry. You are likely here because your stan...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Heterocyclic Amine Diazotization | Safety Level: High (Explosion Hazard)

Introduction

Welcome to the Technical Support Center for heterocyclic chemistry. You are likely here because your standard aniline diazotization protocols (NaNO₂/HCl) are failing with 3-aminoquinoline.

The Problem: Unlike benzene, the quinoline ring contains a pyridine-like nitrogen.[1] This creates two critical failure modes:

  • The Amphoteric Trap: The ring nitrogen is basic (

    
    ). It protonates before the exocyclic amine, altering solubility and electronic properties.
    
  • Hyper-Electrophilicity: The electron-deficient quinoline ring makes the resulting diazonium salt (

    
    ) exceptionally unstable and prone to rapid hydrolysis (reacting with water to form 3-hydroxyquinoline) or coupling.
    

This guide provides the mechanistic insight and validated protocols to stabilize this fleeting intermediate.

Module 1: The Chemistry of Failure (Mechanism)

To prevent side reactions, you must understand the competition occurring in your flask. The reaction is a race between the desired diazotization and two side reactions: Ring Protonation (stalling the reaction) and Hydrolysis (destroying the product).

Visualizing the Pathway

The following diagram illustrates the "Amphoteric Trap" and the hydrolysis risk.

DiazotizationPathways Start 3-Aminoquinoline RingProt Ring Protonation (Deactivated Species) Start->RingProt Low Acid Conc. (Kinetic Trap) Diazo Diazonium Salt (Ar-N2+) Start->Diazo High Acid + NaNO2 (Controlled) Acid Acid (HX) RingProt->Start Equilibrium Phenol 3-Hydroxyquinoline (Dead End) Diazo->Phenol Hydrolysis (>5°C or Aqueous) Target Sandmeyer Product (Ar-X) Diazo->Target CuX / Nucleophile Water H2O Attack

Caption: The "Amphoteric Trap" (Red) competes with Diazotization (Green). Once formed, the salt is highly susceptible to water attack (Yellow).

Module 2: Critical Process Parameters (CPP)

Adjust these parameters to shift the equilibrium away from side reactions.

ParameterStandard (Aniline)Required for 3-Aminoquinoline Technical Rationale
Acidity 2.5 - 3.0 equiv HCl>4.0 equiv Strong Acid High acidity prevents triazene coupling and ensures enough free acid exists despite ring nitrogen scavenging protons.
Counter-ion Chloride (

)
Tetrafluoroborate (

)

salts of heteroaromatics are unstable.

(using

) creates a crystalline, stable salt (Schiemann-type stability).
Solvent WaterAcetonitrile / t-BuONO Crucial: Removing water eliminates the hydrolysis pathway entirely. Use alkyl nitrites in organic solvent.
Temperature 0°C - 5°C-10°C to 0°C The 3-quinolinediazonium species decomposes thermally much faster than benzenediazonium salts.

Module 3: Troubleshooting Guide (FAQs)

Q1: The reaction mixture turned into a black tar/oil. What happened?

Diagnosis: Azo Coupling (Polymerization). Cause: The acidity was too low. As the diazonium salt formed, it reacted with unreacted amine (which is nucleophilic) to form triazenes and azo dyes. The Fix:

  • Increase acid concentration to ensure the amine is fully protonated (inactive) until the exact moment of reaction.

  • Protocol Shift: Switch to Reverse Addition . Add the amine solution dropwise into the nitrosylating mixture (Acid +

    
    ), rather than adding nitrite to the amine. This ensures excess nitrosylating agent is always present.
    
Q2: I see vigorous bubbling before I even add my Sandmeyer reagent (CuCl/CuBr).

Diagnosis: Hydrolysis (Phenol Formation). Cause: The diazonium group is being displaced by water, releasing


 gas. The electron-deficient quinoline ring pulls electron density, making the 

bond hyper-reactive to nucleophiles like water. The Fix:
  • Immediate: Lower temperature to -10°C.

  • Systemic: Switch to the Anhydrous Protocol (see Module 4). If you must use water, use

    
     (Fluoroboric acid) instead of HCl. The 
    
    
    
    anion stabilizes the diazonium cation significantly better than
    
    
    .
Q3: Yields are low (<30%) despite following the procedure.

Diagnosis: Ring Protonation Trap. Cause: The pyridine nitrogen is protonating, precipitating the starting material out of solution as an inactive salt before it can diazotize. The Fix:

  • Use a solvent system that solubilizes the salt, such as Acetic Acid/Propionic Acid mixtures, or use TFA (Trifluoroacetic acid) as the solvent. This keeps the protonated species in solution, allowing the equilibrium to feed the reaction.

Module 4: Validated Protocols

Method A: The "Gold Standard" Anhydrous Method (Recommended)

Best for: High value substrates, preventing hydrolysis.

Reagents: 3-Aminoquinoline (1.0 eq), tert-Butyl Nitrite (


-BuONO, 1.5 eq), Boron Trifluoride Etherate (

, 1.5 eq), Acetonitrile (Dry).
  • Setup: Flame-dry a flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve 3-aminoquinoline in dry Acetonitrile (ACN) at -10°C.

  • Activation: Add

    
     dropwise. (This protects the ring nitrogen and acts as the acid source).
    
  • Diazotization: Add

    
    -BuONO dropwise over 20 minutes.
    
    • Observation: The solution should turn pale yellow/orange. No gas evolution should occur.

  • Sandmeyer Step: Add your nucleophile (e.g.,

    
    , 
    
    
    
    ) directly to this anhydrous solution and allow to warm to Room Temperature (RT).
Method B: The Stabilized Aqueous Method ( )

Best for: Scale-up where organic solvents are costly.

Reagents: 3-Aminoquinoline, 48%


 (aq), 

.
  • Slurry: Suspend amine in 48%

    
     (use 4 molar equivalents) at 0°C.
    
  • Nitrosylation: Add

    
     (aq) solution under the surface of the liquid to prevent gas escape.
    
  • Isolation: Unlike the HCl method, the 3-quinolinediazonium tetrafluoroborate salt will often precipitate as a stable solid.

  • Filtration: Filter the cold salt quickly. Wash with cold ether.

    • Safety: Do not let it dry completely (explosion risk). Use the damp cake immediately for the Sandmeyer reaction.

References

  • Heterocyclic Diazotiz

    • Title: "Diazotization of Heterocyclic Amines: Stability and Reactivity Trends"
    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.
    • Context: Defines the reactivity differences between pyridine-like and benzene-like amines.
    • Link:

  • The Anhydrous Alkyl Nitrite Method

    • Title: "A convenient synthesis of aryl halides
    • Source:Journal of Organic Chemistry, 42(14), 2426–2431.
    • Context: The foundational protocol for using alkyl nitrites ( -BuONO) to avoid hydrolysis in unstable diazonium salts.
    • Link:[Link]

  • Stabilization via Tetrafluorobor

    
    ) 
    
    • Title: "The Balz–Schiemann Reaction: Diazonium Tetrafluorobor
    • Source:Organic Reactions, Vol 5.
    • Context: Details the isolation of stable diazonium salts using non-nucleophilic counter-ions.
    • Link:[Link]

  • Safety of Diazonium Salts

    • Title: "Reactive Chemical Hazards of Diazonium Salts"
    • Source:Organic Process Research & Development, 2020.
    • Context: Essential safety data regarding the explosion hazards of dry diazonium salts.
    • Link:[Link]

Sources

Optimization

Technical Support Center: HPLC Separation of 8-Chloro vs. 6-Fluoro Isomers

Welcome to the technical support center for resolving challenging isomer separations. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties in separating positio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving challenging isomer separations. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties in separating positional isomers, specifically 8-chloro and 6-fluoro substituted analogues, by High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to solve these and other complex separation challenges.

Positional isomers often present a significant analytical challenge due to their identical mass and similar physicochemical properties, which can lead to co-elution in standard chromatographic systems.[1] The key to their separation lies in exploiting the subtle differences in their structure and electronic properties.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions that arise when beginning to develop a separation method for 8-chloro and 6-fluoro isomers.

Q1: What makes the separation of 8-chloro and 6-fluoro isomers so challenging?

A: The primary challenge stems from their very similar hydrophobicity. In reversed-phase HPLC, which separates compounds primarily based on their non-polar character, these isomers will interact with a standard C18 stationary phase in a nearly identical manner, often resulting in complete co-elution.[1] The key difference between the two molecules lies not in their overall polarity, but in the electronic properties of the halogen substituents. Fluorine is highly electronegative, while chlorine is larger and more polarizable. These differences in electronic distribution are the key to achieving separation, but they require a stationary phase capable of more than just hydrophobic interactions.

Q2: Which HPLC column is the best starting point for this separation?

A: While a C18 column is the workhorse of reversed-phase chromatography, it is often insufficient for positional isomers.[1] The recommended starting point for separating 8-chloro and 6-fluoro isomers is a Phenyl-Hexyl column .

  • Causality: A Phenyl-Hexyl phase offers a multi-modal separation mechanism. In addition to the baseline hydrophobic interactions provided by the hexyl chain, the phenyl ring introduces π-π (pi-pi) interactions.[2][3] Aromatic analytes, like your isomers, can engage in these π-π interactions with the stationary phase. The different electronic nature of the chloro- and fluoro-substituents will alter the electron density of the molecule's aromatic system, causing them to interact with the phenyl rings of the stationary phase to different extents. This provides a secondary, more selective retention mechanism that a C18 column lacks.[4][5]

Q3: How do the chloro and fluoro substituents specifically influence retention on a Phenyl-Hexyl column?

A: The separation on a phenyl phase is driven by differences in π-electron activity.[6]

  • The 8-chloro isomer is generally expected to be more retained. The chlorine atom is larger and its electrons are more polarizable, leading to stronger potential for π-π interactions with the phenyl rings of the stationary phase.

  • The 6-fluoro isomer may be less retained. Fluorine is highly electronegative and can withdraw electron density from the aromatic ring. This can influence how the isomer interacts with the electron-rich phenyl stationary phase.

For particularly difficult separations, a Pentafluorophenyl (PFP) phase can also be an excellent choice. PFP columns provide multiple interaction modes, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, offering unique selectivity for halogenated compounds.[3][7]

Q4: What are the recommended initial mobile phase and temperature conditions?

A: A systematic approach is crucial. Start with simple conditions and introduce complexity only as needed.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to suppress the ionization of any acidic or basic functional groups on your molecule and minimizes interactions with residual silanols on the column packing, leading to sharper peaks.[8]

  • Mobile Phase B: Acetonitrile or Methanol. These are the two most common organic modifiers. It is highly recommended to screen both, as they can produce different selectivities, especially on phenyl-based columns.[6]

  • Gradient: A good starting point is a generic scouting gradient, such as 5% to 95% B over 20 minutes. This will help determine the approximate elution time of your isomers.

  • Flow Rate: For a standard 4.6 mm ID column, start with 1.0 mL/min.

  • Temperature: Begin at a controlled temperature, for example, 30°C or 40°C. Temperature control is critical for reproducible retention times and can also be used as a tool to fine-tune selectivity.[9][10]

Part 2: Troubleshooting Guide

This section is designed to address specific problems you may encounter during method development.

Problem 1: Complete Co-elution on a Standard C18 Column
Q: My isomers are a single, sharp peak on my C18 column. What is the most effective change I can make?

A: This outcome is common and indicates that the hydrophobic interaction mechanism of the C18 phase is insufficient to differentiate between the isomers.[1]

Solution: Change the Stationary Phase Chemistry.

The highest impact change you can make is to switch to a column with an alternative selectivity.

  • Switch to a Phenyl-Hexyl Column: As detailed in the FAQ, this should be your first choice. The introduction of π-π interactions provides an orthogonal separation mechanism that can resolve isomers that C18 cannot.[2][11]

  • Consider a Pentafluorophenyl (PFP) Column: If the Phenyl-Hexyl column does not provide adequate separation, a PFP column is the next logical step. The highly electronegative fluorine atoms on the PFP phase create different dipole-dipole and charge-transfer interactions, which are highly effective for separating halogenated isomers.[3][7]

Problem 2: Poor Resolution (Rs < 1.5) on a Phenyl-Hexyl Column
Q: I can see two peaks on my Phenyl-Hexyl column, but they are not baseline resolved. How can I improve the separation?

A: This is an excellent starting point. Now you can begin to optimize the method parameters to increase the resolution. Follow this systematic approach.

Step-by-Step Optimization Protocol:

  • Optimize the Organic Modifier:

    • Action: If you started with acetonitrile, prepare a mobile phase with methanol at a concentration that gives a similar retention time and run the same gradient.[12]

    • Causality: Acetonitrile and methanol have different properties and can modulate π-π interactions differently. Acetonitrile itself can participate in π-π interactions, sometimes competing with the analyte for the stationary phase, whereas methanol does not.[6] This can lead to significant changes in selectivity and even a reversal of elution order.

  • Adjust the Gradient Slope:

    • Action: Once you have selected the better organic modifier, make the gradient shallower around the elution time of the isomers. For example, if the peaks elute at 40% B, try a new gradient that runs from 30% to 50% B over a longer time (e.g., 30 minutes).

    • Causality: A shallower gradient increases the time the analytes spend in the "just right" mobile phase composition for differential retention, allowing more time for the separation to occur.[8] If the separation is already good, you may be able to switch to an isocratic method for simplicity and robustness.

  • Fine-Tune the Temperature:

    • Action: Evaluate the separation at different column temperatures (e.g., 25°C, 40°C, 50°C).

    • Causality: Temperature affects the thermodynamics of analyte-stationary phase interactions.[13] For some isomer pairs, decreasing the temperature can enhance separation, while for others, increasing it can improve efficiency and peak shape.[10][14] The effect must be determined empirically.

  • Modify the Flow Rate:

    • Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).

    • Causality: A lower flow rate can sometimes improve resolution by allowing more time for the analytes to equilibrate between the mobile and stationary phases, although this will increase the total run time.[15]

Problem 3: Peak Tailing
Q: My isomer peaks are asymmetrical with a distinct tail. What is causing this?

A: Peak tailing is often caused by secondary interactions, where the analyte interacts with active sites on the silica backbone of the stationary phase (residual silanols), in addition to the primary interaction with the bonded phase.[8]

Solutions:

  • Use a High-Quality, End-capped Column: Ensure your Phenyl-Hexyl or C18 column is from a reputable manufacturer and is properly end-capped. End-capping is a process that covers many of the residual silanols to make the surface more inert.

  • Acidify the Mobile Phase: If you have not already, add 0.1% formic acid or acetic acid to your aqueous mobile phase.

    • Causality: The acid protonates the silanol groups (Si-O⁻ to Si-OH), neutralizing their negative charge and minimizing unwanted ionic interactions with your analytes.[8]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion. Try reducing the injection volume or sample concentration.

Problem 4: Inconsistent Retention Times
Q: The retention times for my isomers are shifting from one injection to the next. What are the likely causes?

A: Drifting retention times are a common issue that compromises the reliability of your analysis. The most frequent culprits are related to equilibration and mobile phase stability.[16]

Solutions:

  • Ensure Adequate Column Equilibration: Before starting your analytical run, and especially after changing mobile phases, ensure the column is fully equilibrated. A good rule of thumb is to flush the column with 10-20 column volumes of the initial mobile phase conditions.[16]

  • Prepare Fresh Mobile Phase: Prepare your aqueous mobile phase fresh daily. If you are using a buffer, be aware that its pH can drift over time, which can affect the retention of ionizable compounds.

  • Maintain Strict Temperature Control: Use a column oven. Fluctuations in ambient lab temperature can cause significant shifts in retention time.[9]

  • Check for Leaks: Ensure all fittings in the HPLC system are secure, as a leak can cause pressure fluctuations and lead to erratic retention times.[17]

Part 3: Workflow and Data Summary

Method Development Workflow

The following diagram outlines a logical workflow for developing a robust separation method for your 8-chloro and 6-fluoro isomers.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Final Method Start Define Separation Goal (Rs > 1.5 for 8-Cl/6-F Isomers) Screen_Column Screen Columns 1. Phenyl-Hexyl 2. C18 (as baseline) 3. PFP (optional) Start->Screen_Column Screen_Solvent Screen Organic Modifier (Acetonitrile vs. Methanol) Screen_Column->Screen_Solvent Select best column Optimize_Gradient Optimize Gradient (Adjust slope for max Rs) Screen_Solvent->Optimize_Gradient Select best solvent Optimize_Temp Optimize Temperature (e.g., 30°C, 40°C, 50°C) Optimize_Gradient->Optimize_Temp Optimize_Flow Optimize Flow Rate (e.g., 1.0 -> 0.8 mL/min) Optimize_Temp->Optimize_Flow Check_SST Perform System Suitability (Check Tailing, Precision) Optimize_Flow->Check_SST Check_SST->Optimize_Gradient If criteria NOT met Final_Method Final Robust Method Check_SST->Final_Method If criteria met

Caption: A logical workflow for HPLC method development for challenging isomer separations.

Data Presentation: Comparison of Stationary Phases

This table summarizes the key characteristics of the recommended stationary phases for separating halogenated positional isomers.

Stationary PhasePrimary Interaction Mechanism(s)Advantages for 8-Chloro vs. 6-Fluoro SeparationPotential Disadvantages
Standard C18 Hydrophobic interactionsRobust, general-purpose, widely available.[1]Often fails to resolve positional isomers with similar hydrophobicity.[1]
Phenyl-Hexyl Hydrophobic and π-π interactionsEnhanced selectivity for aromatic compounds due to interactions with the phenyl rings. Can often resolve isomers that co-elute on C18.[2][11]Selectivity can be highly dependent on the choice of organic modifier (ACN vs. MeOH).[6]
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, and ion-exchange interactionsMultiple interaction modes provide unique selectivity, especially for halogenated compounds and positional isomers.[3][7]May exhibit different retention orders compared to C18 or Phenyl phases.

References

Sources

Troubleshooting

Technical Support Center: Stability of 8-Chloro-6-fluoroquinolin-3-amine in Solution

Welcome to the technical support center for 8-Chloro-6-fluoroquinolin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Chloro-6-fluoroquinolin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) regarding the stability of this compound in solution. Our goal is to equip you with the necessary knowledge to ensure the integrity and reliability of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of 8-Chloro-6-fluoroquinolin-3-amine solutions.

Q1: My 8-Chloro-6-fluoroquinolin-3-amine solution is changing color. What is the likely cause?

A1: A color change, often to yellow or brown, in solutions of quinoline derivatives is a common sign of degradation.[1][2] This is frequently caused by oxidation or photodegradation.[1][2] The amino group on the quinoline ring is susceptible to oxidation, which can be triggered by exposure to air (oxygen), light, and even trace metal ions.[2]

Q2: What are the primary factors influencing the stability of 8-Chloro-6-fluoroquinolin-3-amine in solution?

A2: The stability of this compound is primarily affected by the following factors:

  • pH: The solubility and stability of quinoline derivatives are highly dependent on pH.[1][3][4] Acidic conditions can lead to protonation of the amine group, which may alter its reactivity, while basic conditions can accelerate oxidation.[2]

  • Light: Many quinoline compounds are sensitive to light and can undergo photodegradation upon exposure to UV or ambient light.[1][5][6] Halogen substituents at the 8-position, such as chlorine, can contribute to photolability.[5][7]

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation, including hydrolysis and oxidation.[1][2]

  • Oxidation: The amine group makes the molecule susceptible to oxidation, which can be initiated by dissolved oxygen or contaminating metal ions.[2]

Q3: What are the recommended solvents for dissolving 8-Chloro-6-fluoroquinolin-3-amine to maximize stability?

A3: For compounds with similar structures, polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often recommended for creating stock solutions due to their good solvating power.[8] For long-term storage, using an aprotic solvent like DMSO and storing the solution under an inert atmosphere (e.g., argon or nitrogen) at low temperatures is generally preferred.[2] When preparing aqueous solutions for assays, it is advisable to make fresh dilutions from a stable stock solution.

Q4: How can I minimize the degradation of my 8-Chloro-6-fluoroquinolin-3-amine solutions?

A4: To enhance stability, consider the following strategies:

  • pH Control: Use a buffered solution to maintain an optimal pH. The ideal pH should be determined experimentally but is often in the slightly acidic range for aminoquinolines to balance solubility and stability.[2]

  • Light Protection: Always store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[1][2][6]

  • Temperature Control: Store stock solutions at low temperatures, such as 2-8°C for short-term and -20°C or -80°C for long-term storage.[9] Avoid repeated freeze-thaw cycles.

  • Use of Additives: Consider adding antioxidants (e.g., ascorbic acid, BHT) or chelating agents (e.g., EDTA) to mitigate oxidative degradation.[2]

  • Inert Atmosphere: For highly sensitive applications or long-term storage, purging the solution and vial headspace with an inert gas like argon or nitrogen can prevent oxidation.

II. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Inconsistent or non-reproducible assay results. Compound degradation in solution.1. Prepare Fresh Solutions: Always prepare fresh dilutions from a stable stock solution immediately before each experiment. Inconsistent results are a classic sign of compound instability.[1] 2. Validate Stock Solution Stability: Perform a simple stability study on your stock solution under your storage conditions. Analyze the solution by HPLC at different time points to check for the appearance of degradation peaks.
Precipitation of the compound upon dilution into an aqueous buffer. Poor aqueous solubility, pH shift.1. Adjust pH: Since quinolines are weak bases, lowering the pH of the aqueous buffer (e.g., to pH < 5) can increase solubility by protonating the basic nitrogen atoms.[8] 2. Use a Co-solvent: Add a small percentage (e.g., 1-5%) of an organic co-solvent like DMSO or ethanol to your aqueous buffer to increase the solubility of the compound.[8]
Appearance of new peaks in HPLC chromatograms over time. Chemical degradation of the compound.1. Characterize Degradants: If possible, use LC-MS to identify the mass of the new peaks. This can provide clues about the degradation pathway (e.g., oxidation, hydrolysis). 2. Perform a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, oxidation, heat, light) to understand its degradation profile and to confirm if the observed peaks are indeed degradants.[10][11]
Loss of compound concentration in solution over a short period. Adsorption to container surfaces or degradation.1. Use Low-Adsorption Vials: Consider using polypropylene or silanized glass vials to minimize adsorption. 2. Re-evaluate Stability: The compound may be less stable under your experimental conditions than anticipated. Re-assess stability using the methods described above.
Visualizing the Troubleshooting Workflow

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Solubility Issues cluster_3 Degradation Analysis cluster_4 Preventative Measures A Inconsistent Results or New HPLC Peaks B Prepare Fresh Solution A->B C Check for Precipitation A->C G Analyze by HPLC/LC-MS B->G If problem persists D Adjust pH (Acidify) C->D E Add Co-solvent (e.g., DMSO) C->E F Conduct Forced Degradation Study H Store at Low Temperature F->H I Protect from Light F->I J Use Inert Atmosphere F->J G->F

Caption: Troubleshooting workflow for stability issues.

III. Experimental Protocols

To rigorously assess the stability of 8-Chloro-6-fluoroquinolin-3-amine, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.[10][11][12]

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways of 8-Chloro-6-fluoroquinolin-3-amine under various stress conditions.

Materials:

  • 8-Chloro-6-fluoroquinolin-3-amine

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a UV or PDA detector

  • LC-MS system (optional, for degradant identification)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)[13]

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 8-Chloro-6-fluoroquinolin-3-amine in a suitable solvent like acetonitrile or a 50:50 mixture of acetonitrile and water.[13]

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C).[1]

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature.[1]

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature.[1]

    • Thermal Degradation: Place an aliquot of the stock solution in an oven at an elevated temperature (e.g., 70°C).[1]

    • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm or 365 nm) or daylight. A control sample should be kept in the dark.

  • Sampling and Analysis:

    • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Before HPLC analysis, neutralize the acidic and basic samples.

    • Analyze all samples by a validated stability-indicating HPLC method.

HPLC Method Parameters (Example):

  • Column: C18, 4.6 x 250 mm, 5 µm[13]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[13]

  • Flow Rate: 1.0 mL/min[13]

  • Detection: UV at 254 nm and 280 nm[13]

Visualizing the Forced Degradation Workflow

cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (0.1M HCl) A->B C Base Hydrolysis (0.1M NaOH) A->C D Oxidation (3% H2O2) A->D E Thermal (70°C) A->E F Photolytic (UV/Daylight) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize Acid/Base Samples G->H I Analyze by HPLC/LC-MS H->I J Identify Degradation Products I->J K Determine Degradation Pathways I->K

Caption: Experimental workflow for a forced degradation study.

Potential Degradation Pathways

Based on the chemical structure of 8-Chloro-6-fluoroquinolin-3-amine and literature on related compounds, several degradation pathways can be anticipated.

  • Hydrolysis of the Chloro Group: The chlorine atom at the 8-position could potentially undergo nucleophilic substitution (hydrolysis) to form the corresponding 8-hydroxy derivative, particularly under harsh acidic or basic conditions. While this is a known reaction for some haloquinolines, the conditions required can be stringent.[14]

  • Oxidation of the Amine Group: The 3-amino group is a likely site for oxidation, which can lead to the formation of nitroso, nitro, or dimeric and polymeric species.[2] This is often accompanied by a change in color.

  • Photodegradation: Fluoroquinolones are known to be susceptible to photodegradation. The presence of a halogen at the C-8 position can influence the photostability.[5][7][15] Irradiation with UV light can lead to dehalogenation or other complex rearrangements.

Visualizing Potential Degradation Pathways

A 8-Chloro-6-fluoroquinolin-3-amine B 8-Hydroxy-6-fluoroquinolin-3-amine A->B Hydrolysis (Acid/Base) C Oxidized Products (e.g., Nitroso, Dimer) A->C Oxidation (O2, H2O2) D Photodegradation Products A->D Photolysis (UV Light)

Caption: Potential degradation pathways for the compound.

IV. Summary and Recommendations

The stability of 8-Chloro-6-fluoroquinolin-3-amine in solution is a critical factor for obtaining reliable and reproducible experimental data. The primary degradation pathways to be aware of are oxidation and photodegradation, with hydrolysis being a possibility under more extreme conditions.

Key Recommendations:

  • Always use freshly prepared solutions for sensitive experiments.

  • Store stock solutions in an appropriate solvent (e.g., DMSO) at low temperatures (-20°C or below) and protected from light.

  • Be mindful of the pH of aqueous buffers, as it can significantly impact both solubility and stability.

  • If stability issues are suspected, a systematic forced degradation study is the most effective way to understand the compound's liabilities and to develop appropriate control strategies.

By following the guidelines and protocols outlined in this technical support guide, researchers can minimize compound degradation and ensure the scientific integrity of their work.

V. References

  • Chiba, M., Okuno, S., Ohta, T., & Ishizaki, T. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715–1719. [Link]

  • Urbina, M. J., Burch, J. B., & Wamer, W. G. (2001). Different Mechanisms for the Photoinduced Production of Oxidative DNA Damage by Fluoroquinolones Differing in Photostability. Chemical Research in Toxicology, 14(3), 265–272. [Link]

  • Umezawa, J., Tanimoto, K., & Mitscher, L. A. (2000). New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. Antimicrobial Agents and Chemotherapy, 44(8), 2112–2118. [Link]

  • Chiba, M., Okuno, S., Ohta, T., & Ishizaki, T. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715–1719. [Link]

  • Chiba, M., Okuno, S., Ohta, T., & Ishizaki, T. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715–1719. [Link]

  • Ginsburg, H., & Krugliak, M. (1992). Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum. Biochemical Pharmacology, 43(1), 63–70. [Link]

  • Li, X., et al. (2021). Hydrolysis and Chlorination of 2,6-Dichloro-1,4-benzoquinone under conditions typical of drinking water distribution systems. Water Research, 200, 117219. [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Gallardo, C., Enríquez, I., Pazmiño, J., Cardona, W., & Robledo, S. M. (2015). Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 7(5), 697-702. [Link]

  • Rivera-Islas, J., et al. (2021). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ACS Omega, 6(31), 20531–20539. [Link]

  • Reddy, B. V. S., et al. (2018). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry, 42(15), 12435-12439. [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(2), 1-5. [Link]

  • Majumdar, D., et al. (2024). 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. Journal of Molecular Structure, 1301, 137337. [Link]

  • Sravani, G., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38495-38501. [Link]

Sources

Reference Data & Comparative Studies

Validation

The Foundational Principles: Decoding Substituent Effects in the Quinoline System

An In-Depth Guide to the 1H NMR Spectroscopic Interpretation of 8-Chloro-6-fluoroquinolin-3-amine This guide provides a comprehensive analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Spectroscopic Interpretation of 8-Chloro-6-fluoroquinolin-3-amine

This guide provides a comprehensive analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 8-Chloro-6-fluoroquinolin-3-amine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a basic spectral assignment. It delves into the causal relationships between the molecule's unique structural features—a fused heterocyclic system bearing three distinct substituents—and the resulting ¹H NMR data. We will build the interpretation from fundamental principles, compare the target molecule to simpler structural analogues to understand substituent effects, and provide a robust, field-proven protocol for acquiring high-quality data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structures by probing the magnetic properties of atomic nuclei, such as protons (¹H).[1][2] The chemical shift (δ), reported in parts per million (ppm), is the most critical parameter in a ¹H NMR spectrum. It indicates the electronic environment of a given proton; a higher chemical shift (downfield) suggests the proton is "deshielded" by electron-withdrawing groups, while a lower chemical shift (upfield) indicates it is "shielded" by electron-donating groups.[3][4]

In the quinoline scaffold, a fusion of a benzene ring and a pyridine ring, the protons are inherently deshielded due to the aromatic ring current and the electron-withdrawing nature of the nitrogen atom.[5][6] The introduction of further substituents—an amine (-NH₂), a fluorine (-F), and a chlorine (-Cl)—imposes complex and predictable electronic effects that are key to assigning the spectrum:

  • Amino Group (-NH₂ at C3): This is a strong electron-donating group (EDG) through resonance. It increases electron density primarily at the ortho and para positions, causing a shielding effect (upfield shift) on adjacent protons. The amine protons themselves are labile and their signal can be broadened or exchanged with deuterium upon addition of D₂O.[7]

  • Fluorine (-F at C6): Fluorine is a highly electronegative atom, making it a strong electron-withdrawing group (EWG) through induction. This effect deshields nearby protons, shifting their signals downfield. Furthermore, the ¹⁹F nucleus (spin I=½) couples with nearby protons, leading to additional signal splitting (J-coupling).

  • Chlorine (-Cl at C8): Like fluorine, chlorine is an electronegative EWG that deshields adjacent protons through an inductive effect, causing a downfield shift.[8]

By dissecting these individual effects, we can logically predict and interpret the ¹H NMR spectrum of 8-Chloro-6-fluoroquinolin-3-amine.

Predicted ¹H NMR Spectrum and Structural Assignment

The structure of 8-Chloro-6-fluoroquinolin-3-amine contains four distinct aromatic protons and two amine protons. Their predicted spectral characteristics are detailed below.

Caption: Structure of 8-Chloro-6-fluoroquinolin-3-amine with key protons labeled.

Table 1: Predicted ¹H NMR Spectral Data for 8-Chloro-6-fluoroquinolin-3-amine

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Assignment
H2 ~8.6 - 8.9Singlet (s) or narrow doubletJ ≈ 2-3 Hz (from H4)Strongly deshielded by the adjacent heterocyclic nitrogen. The C3-amine group provides some shielding. Appears as the most downfield signal. May show a small meta-coupling to H4.
H4 ~7.8 - 8.1Singlet (s) or narrow doubletJ ≈ 2-3 Hz (from H2)Deshielded by the heterocyclic nitrogen. Shielded by the para-amine group. Appears upfield relative to H2. May show a small meta-coupling to H2.
H7 ~7.5 - 7.8Doublet of doublets (dd)J(H7-H5) ≈ 2-3 Hz; J(H7-F6) ≈ 8-10 HzDeshielded by the ortho-chloro group at C8. Coupled to the meta-proton H5 (small J) and the ortho-fluorine at C6 (large J).
H5 ~7.3 - 7.6Doublet of doublets (dd)J(H5-H7) ≈ 2-3 Hz; J(H5-F6) ≈ 4-6 HzDeshielded by the ortho-fluorine group at C6. Coupled to the meta-proton H7 (small J) and the meta-fluorine at C6 (smaller J).
-NH₂ ~5.0 - 6.0Broad Singlet (br s)N/ALabile protons. Chemical shift is dependent on solvent and concentration. Signal disappears upon D₂O exchange.[7]

Comparative Analysis with Structural Analogues

To substantiate our predictions, we compare the expected ¹H NMR features of our target molecule with known data for simpler quinolines. This comparison isolates the electronic impact of each substituent.

Table 2: ¹H NMR Chemical Shift Comparison of Quinoline Derivatives

CompoundH2 (ppm)H4 (ppm)H5 (ppm)H7 (ppm)H8 (ppm)Source
Quinoline 8.897.387.767.638.09[5]
Quinolin-3-amine 8.447.137.717.427.89[9]
8-Chloroquinoline 8.937.447.827.50N/A[10]
8-Chloro-6-fluoroquinolin-3-amine (Predicted) ~8.6 - 8.9~7.8 - 8.1~7.3 - 7.6~7.5 - 7.8N/A-
  • Effect of the 3-Amino Group: Comparing quinoline to quinolin-3-amine, the signals for H2 and H4 shift significantly upfield (by ~0.45 and ~0.25 ppm, respectively). This confirms the strong shielding effect of the electron-donating amine group on its ortho (H2, H4) positions.

  • Effect of the 8-Chloro Group: Comparing quinoline to 8-chloroquinoline, the H7 proton experiences a downfield shift, consistent with deshielding from the adjacent chlorine atom.

  • Combined Effects in the Target Molecule: In 8-Chloro-6-fluoroquinolin-3-amine, H7 is deshielded by the ortho-Cl and will be split by the ortho-F. H5 is strongly deshielded by the ortho-F. The H2 and H4 protons are influenced primarily by the nitrogen and the C3-amine group, with their final positions reflecting a balance of these strong effects.

Experimental Protocol for High-Quality ¹H NMR Data Acquisition

Adherence to a meticulous protocol is essential for obtaining a high-resolution, unambiguous spectrum. This self-validating workflow ensures data integrity and reproducibility.

Workflow for NMR Analysis

G A Sample Preparation B Instrument Setup & Calibration A->B Insert Sample C Data Acquisition B->C Lock, Tune, Shim D Data Processing C->D Acquire FID E Interpretation & Assignment D->E Fourier Transform, Phase, Baseline

Sources

Comparative

A Senior Application Scientist's Guide to the ¹⁹F NMR Shifts of 6-Fluoroquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for enhancing pharmacol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. The 6-fluoroquinoline core, in particular, is a privileged structure found in numerous therapeutic agents. Understanding the subtle electronic and conformational nuances of these molecules is paramount, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally sensitive probe for this purpose. This guide provides an in-depth comparison of the ¹⁹F NMR chemical shifts of 6-fluoroquinoline derivatives, supported by experimental data, to empower researchers in their quest to design and synthesize next-generation therapeutics.

The Unique Power of ¹⁹F NMR in Drug Discovery

The fluorine-19 nucleus possesses a unique combination of properties that make it an ideal tool for pharmaceutical research. With a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR offers excellent sensitivity, often comparable to that of proton (¹H) NMR.[1] What truly sets ¹⁹F NMR apart is its vast chemical shift range, typically spanning over 800 ppm, which provides exquisite sensitivity to the local electronic environment.[1] This means that even subtle changes in molecular structure, conformation, or intermolecular interactions can lead to significant and easily detectable changes in the ¹⁹F NMR spectrum.[2]

Decoding the ¹⁹F Chemical Shift: Key Influencing Factors

The ¹⁹F chemical shift (δ) is a direct reflection of the electron density around the fluorine nucleus. Unlike ¹H NMR, where diamagnetic shielding is the dominant factor, ¹⁹F chemical shifts are heavily influenced by the paramagnetic shielding term.[3] This paramagnetic contribution is a primary reason for the expansive chemical shift range in ¹⁹F NMR.[3] Several key factors dictate the precise chemical shift of the fluorine atom in a 6-fluoroquinoline derivative:

  • Electronic Effects of Substituents: The nature and position of substituents on the quinoline ring have the most profound impact on the ¹⁹F chemical shift. Electron-withdrawing groups (EWGs) decrease the electron density around the fluorine atom, causing a deshielding effect and a downfield shift (to higher ppm values).[4] Conversely, electron-donating groups (EDGs) increase electron density, resulting in an upfield shift (to lower ppm values).[4]

  • Solvent Effects: The choice of solvent can significantly influence the ¹⁹F chemical shift, with variations of several parts per million (ppm) being common.[5] Intermolecular interactions such as hydrogen bonding and dipole-dipole interactions between the analyte and solvent molecules can alter the electronic environment of the fluorine nucleus.[4]

  • pH: For ionizable 6-fluoroquinoline derivatives, the pH of the solution can dramatically affect the ¹⁹F chemical shift. Protonation or deprotonation of functional groups on the quinoline ring alters the overall electron distribution within the molecule, which is readily detected by the sensitive fluorine nucleus.

  • Temperature and Concentration: While generally less pronounced for small molecules, temperature can influence conformational equilibria and intermolecular interactions, leading to observable changes in chemical shifts.[5] Analyte concentration can also play a role, particularly if intermolecular interactions or aggregation phenomena are present.[5]

Comparative Analysis of ¹⁹F NMR Chemical Shifts in 6-Fluoroquinoline Derivatives

To illustrate the practical implications of these factors, the following tables summarize experimental ¹⁹F NMR data for a series of substituted 6-fluoroquinoline derivatives. All chemical shifts are reported in ppm relative to a common reference standard, typically CFCl₃ (δ = 0 ppm).

Table 1: Effect of Substituents on the ¹⁹F Chemical Shift of 2,4-bis(trifluoromethyl)-6-fluoroquinoline

Substituent at Position X¹⁹F Chemical Shift of 6-F (ppm)Reference
H-104.77[6]
8-Cl-105.88[6]
8-Br-106.21[6]

The data in Table 1 demonstrates the influence of a halogen substituent at the 8-position on the chemical shift of the 6-fluoro group. The electron-withdrawing nature of the halogens leads to a slight upfield shift compared to the unsubstituted parent compound.

Experimental Workflow for ¹⁹F NMR Analysis

A robust and reproducible experimental protocol is crucial for obtaining high-quality ¹⁹F NMR data. The following workflow outlines the key steps from sample preparation to data acquisition and processing.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of the 6-fluoroquinoline derivative prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) prep1->prep2 prep3 Add an internal reference standard (e.g., CFCl₃ or a sealed capillary) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into the NMR spectrometer prep4->acq1 acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Set up a 1D ¹⁹F NMR experiment (with ¹H decoupling) acq2->acq3 acq4 Acquire the Free Induction Decay (FID) acq3->acq4 proc1 Fourier Transform the FID acq4->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Reference the spectrum to the internal standard proc2->proc3 proc4 Integrate peaks and analyze chemical shifts and coupling constants proc3->proc4

Caption: A standardized workflow for acquiring high-quality ¹⁹F NMR spectra of 6-fluoroquinoline derivatives.

Detailed Experimental Protocol

Objective: To obtain a high-resolution one-dimensional ¹⁹F NMR spectrum of a 6-fluoroquinoline derivative for the determination of its chemical shift.

Materials:

  • 6-fluoroquinoline derivative (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)

  • Internal reference standard (e.g., trifluorotoluene or a sealed capillary containing CFCl₃)

  • 5 mm NMR tubes

  • NMR spectrometer with ¹⁹F capabilities

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 6-fluoroquinoline derivative into a clean, dry vial.

    • Add 0.6-0.7 mL of the chosen deuterated solvent and gently swirl to dissolve the compound completely.

    • If using an internal standard, add a small, known amount to the solution.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the ¹⁹F probe to the correct frequency.

    • Perform shimming to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Set up a standard 1D ¹⁹F NMR experiment. The use of proton decoupling is recommended to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharper singlets for each fluorine environment.

    • Set the spectral width to encompass the expected range of ¹⁹F chemical shifts. A typical range for fluoroaromatic compounds is from -80 to -180 ppm.

    • The transmitter offset should be centered in the region of interest.

    • Set the acquisition time to at least 1-2 seconds to ensure good digital resolution.

    • Use a relaxation delay of 2-5 seconds to allow for full relaxation of the fluorine nuclei between scans.

    • Acquire a sufficient number of scans (typically 16 to 128) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Apply a baseline correction to ensure accurate integration.

    • Calibrate the chemical shift axis by setting the peak of the internal reference standard to its known value.

    • Integrate the peaks of interest and record the chemical shifts.

Causality Behind Experimental Choices

  • Choice of Solvent: The solvent should be chosen based on the solubility of the compound and its potential for intermolecular interactions. For non-polar compounds, CDCl₃ is a common choice, while more polar compounds may require DMSO-d₆. It is crucial to be consistent with the solvent choice when comparing chemical shifts across a series of derivatives.

  • Internal vs. External Referencing: Internal referencing, where the reference compound is added directly to the sample, is generally preferred as it is less susceptible to magnetic susceptibility differences between the sample and the reference.

  • Proton Decoupling: Proton decoupling simplifies the ¹⁹F spectrum by removing the splitting of fluorine signals caused by coupling to nearby protons. This is particularly useful for accurate chemical shift determination and for resolving closely spaced fluorine signals.

Conclusion

¹⁹F NMR spectroscopy is an indispensable tool for the structural characterization and electronic interrogation of 6-fluoroquinoline derivatives. The high sensitivity of the ¹⁹F chemical shift to the molecular environment provides a powerful handle for understanding structure-activity relationships. By systematically analyzing the impact of substituents, solvents, and other experimental parameters, researchers can gain valuable insights to guide the design of novel and more effective therapeutic agents. This guide serves as a foundational resource, providing both the theoretical framework and the practical protocols necessary to leverage the full potential of ¹⁹F NMR in the exciting field of drug discovery.

References

  • Chen, J., et al. (2020). Concise synthesis of 2,4-bis(fluoroalkyl)quinoline derivatives from arylamines. Tetrahedron Letters, 61(33), 152193. [Link]

  • Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-14. [Link]

  • Charushin, V. N., et al. (2014). Fused fluoroquinolones: Synthesis and 1H and 19F NMR studies. Journal of Fluorine Chemistry, 167, 143-150. [Link]

  • Li, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3429. [Link]

  • Reich, H. J. (2020). NMR Spectroscopy: 19F NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • ChemTechnique. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Dalvit, C., & Vulpetti, A. (2019). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 1(1), 15-32. [Link]

  • Ragsdale, R. C. (1970). Fluorine-19 Nuclear Magnetic Resonance. Defense Technical Information Center. [Link]

  • Dayal, N. (2015). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS. Purdue University Graduate School. [Link]

  • Platonov, V. E., & Lopatinsky, V. P. (2016). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. SpringerPlus, 5(1), 1830. [Link]

  • Kim, H., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. [Link]

  • Rusakov, Y. Y., et al. (2021). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. Molecules, 26(16), 4998. [Link]

  • O'Hagan, D., et al. (2019). 19F‐NMR spectra for N‐Fmoc‐protected 3c. Chemistry – A European Journal, 25(47), 11049-11053. [Link]

  • Vollmer, M. D., et al. (1999). 19 F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones. Journal of Bacteriology, 181(5), 1531-1538. [Link]

  • Egorov, M. P. (2025). Tendencies in Chemical Shifts in the 19 F NMR Spectra of Fluorine-containing Compounds. Russian Chemical Bulletin, 74(8), 1-5. [Link]

  • Joshi, S., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 13(22), 3989-3992. [Link]

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Validation

Technical Guide: Mass Spectrometry Fragmentation of Aminoquinolines

Topic: Mass Spectrometry Fragmentation Patterns of Aminoquinolines Content Type: Technical Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Medicinal Chemists Executive Summary & Scientific Rationale...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Aminoquinolines Content Type: Technical Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Medicinal Chemists

Executive Summary & Scientific Rationale

Aminoquinolines (AQs) represent a cornerstone scaffold in medicinal chemistry, particularly in antimalarial pharmacophores (e.g., Chloroquine, Primaquine, Tafenoquine). For the bioanalytical scientist, distinguishing between isomeric forms—specifically 4-aminoquinolines (4-AQs) and 8-aminoquinolines (8-AQs) —is a critical challenge that cannot always be resolved by retention time alone.

This guide provides an in-depth analysis of the gas-phase dissociation mechanics of these compounds. Unlike standard "fingerprinting," we explore the causality of fragmentation: how the position of the exocyclic nitrogen dictates charge localization, proton mobility, and subsequent bond cleavage.

The Core Differentiator
  • 4-Aminoquinolines: Exhibit a "Distal Cleavage" pattern. The resonance stabilization between the 4-amino nitrogen and the quinoline ring nitrogen strengthens the

    
     bond, pushing fragmentation to the distal alkyl side chain.
    
  • 8-Aminoquinolines: Exhibit a "Proximal Cleavage" pattern. The lack of direct para-conjugation facilitates the loss of ammonia (

    
    ) or the entire alkyl side chain closer to the aromatic core.
    

Comparative Analysis: 4-AQ vs. 8-AQ Fragmentation

The following comparison utilizes Electrospray Ionization (ESI) in positive mode (


), the industry standard for pharmacokinetic (PK) studies.
Table 1: Diagnostic Ion Signatures[1][2][3][4]
Feature4-Aminoquinolines (e.g., Chloroquine)8-Aminoquinolines (e.g., Primaquine)
Precursor Ion Stability High; requires higher Collision Energy (CE) to fragment.Moderate; labile side chain.
Primary Neutral Loss Loss of terminal amine (e.g., diethylamine).Loss of Ammonia (

) or alkyl chain.
Diagnostic Mechanism Benzylic-like cleavage distal to the 4-amino group.Proximal cleavage or oxidative deamination.
Key Fragment Ions m/z 247 (from m/z 320/336 precursors). Retains the 4-amino nitrogen.m/z 174 (Core ring) or m/z 201 (Base peak in EI).
Isotopic Pattern Often distinct Cl isotope pattern (

) if 7-chloro substituted.
Usually lacks Cl; look for methoxy signatures.
Detailed Mechanistic Pathways
Pathway A: 4-Aminoquinoline (Chloroquine Type)

The 4-amino group acts as a strong electron donor to the quinoline ring. Upon protonation, the charge is delocalized between the ring nitrogen and the exocyclic nitrogen.

  • Step 1: Protonation occurs preferentially at the ring nitrogen or the terminal alkyl amine.

  • Step 2: Collision Induced Dissociation (CID) triggers the loss of the terminal diethylamine group.

  • Result: The

    
     bond remains intact. The signature fragment (m/z 247 for Chloroquine) is the 7-chloro-4-aminoquinoline core with a truncated side chain.
    
Pathway B: 8-Aminoquinoline (Primaquine Type)

The 8-position does not allow for the same degree of resonance stabilization with the ring nitrogen.

  • Step 1: Protonation often occurs on the primary amine of the side chain or the ring nitrogen.

  • Step 2: A characteristic neutral loss of ammonia (

    
    ) is observed (m/z 259 
    
    
    
    242).
  • Step 3: Further energy input cleaves the alkyl chain entirely, leaving the methoxy-quinoline core (m/z 174).

Visualization of Fragmentation Pathways[1][4][5]

The following diagrams illustrate the divergent fragmentation logic, essential for programming MassLynx or Xcalibur processing methods.

Diagram 1: 4-AQ vs 8-AQ Dissociation Logic

AQ_Fragmentation cluster_legend Mechanism Key CQ_Parent 4-AQ Parent (Chloroquine m/z 320) CQ_Frag1 Distal Cleavage [M - Et2N]+ (m/z 247) CQ_Parent->CQ_Frag1 Loss of terminal diethylamine (-73 Da) CQ_Frag2 Ring Expansion/Contraction (m/z 191, 179) CQ_Frag1->CQ_Frag2 High CE Ring degradation PQ_Parent 8-AQ Parent (Primaquine m/z 259) PQ_Frag1 Ammonia Loss [M - NH3]+ (m/z 242) PQ_Parent->PQ_Frag1 Loss of NH3 (-17 Da) PQ_Frag2 Side Chain Ejection [M - C5H11N]+ (m/z 174) PQ_Parent->PQ_Frag2 Proximal Cleavage (-85 Da) PQ_Frag1->PQ_Frag2 Secondary Fragmentation key1 4-AQ: Stable C(ring)-N bond retains amino group key2 8-AQ: Labile side chain leads to core stripping

Caption: Comparative fragmentation tree showing the stability of the 4-amino linkage versus the lability of the 8-amino side chain.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure reproducibility, this protocol includes "Self-Validation" steps—internal checks that confirm the system is performing correctly before data analysis.

Materials
  • Column: C18 Reverse Phase (e.g., Waters HSS T3 or Phenomenex Kinetex), 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Methodology
  • System Suitability Test (SST):

    • Inject a mixture of Chloroquine (4-AQ) and Primaquine (8-AQ) standards (100 ng/mL).

    • Validation Check: Ensure resolution (

      
      ) > 1.5. If co-eluting, adjust gradient slope. 4-AQs are typically more hydrophobic and elute later than 8-AQs on C18.
      
  • MS Tuning (Source Optimization):

    • Mode: ESI Positive (

      
      ).[1][2][3]
      
    • Capillary Voltage: 3.0 - 3.5 kV.

    • Cone Voltage:

      • Set to 30V for 8-AQs (prevents in-source fragmentation of the labile side chain).

      • Set to 40-50V for 4-AQs (robust ring structure requires higher declustering potential).

  • Data Acquisition (MRM Mode):

    • Set up Multiple Reaction Monitoring (MRM) transitions based on the mechanism described above.

    • Chloroquine:[4][2][5][6][7]

      
       (Quant), 
      
      
      
      (Qual).
    • Primaquine:[7][8]

      
       (Quant - note m/z shift due to H+), 
      
      
      
      (Qual - loss of NH3).
  • Isomer Differentiation Logic (Post-Processing):

    • If an unknown peak is detected:

      • Check for Neutral Loss of 17 Da (NH3).[9][10] If present

        
         Likely 8-AQ.
        
      • Check for Neutral Loss of ~73 Da (Diethylamine). If present

        
         Likely 4-AQ.
        
Workflow Diagram

Workflow cluster_decision Automated Decision Tree Start Sample Extract LC LC Separation (C18, Acidic pH) Start->LC ESI ESI Source (+ve Mode) LC->ESI Scan Full Scan MS1 ESI->Scan Filter Precursor Selection Scan->Filter CID CID Fragmentation Filter->CID Check Neutral Loss Check CID->Check Result4 ID: 4-AQ (Stable Core) Check->Result4 Loss of Alkyl Amine Result8 ID: 8-AQ (Labile Chain) Check->Result8 Loss of NH3 / Side Chain

Caption: Analytical workflow for classifying unknown aminoquinolines based on neutral loss scanning.

Alternatives Comparison: ESI vs. EI

While ESI-MS/MS is the gold standard for biological fluids, Electron Ionization (EI) remains relevant for GC-MS analysis of volatile derivatives.

ParameterElectrospray Ionization (ESI)Electron Ionization (EI)
Nature Soft Ionization. Preserves molecular ion

.[11][12]
Hard Ionization. Extensive fragmentation.
Best For PK studies, Metabolite ID, Polar metabolites.Impurity profiling of raw materials (non-polar).
8-AQ Profile Shows

and

.
Base peak often m/z 201 (loss of side chain segment).
Limitation Suppression by matrix effects in urine/plasma.Requires derivatization (e.g., silylation) for polar metabolites.

Expert Insight: For metabolite identification, ESI is superior because 8-AQ metabolites often involve hydroxylation or carboxylation (e.g., Carboxyprimaquine), which increases polarity and makes the molecule unsuitable for GC-EI without complex derivatization.

References

  • Dongre, V. G., et al. (2009). Identification and characterization of process related impurities in chloroquine and hydroxychloroquine by LC/IT/MS, LC/TOF/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Fasinu, P. S., et al. (2013). The metabolism of primaquine to its active metabolite is dependent on CYP 2D6.[13] Malaria Journal. Link

  • Avula, B., et al. (2018). Metabolism of primaquine in normal human volunteers: investigation of phase I and phase II metabolites from plasma and urine using ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry. Malaria Journal. Link

  • University of Bristol. Mass Spectrometry Fragmentation Patterns. ChemGuide. Link

  • BenchChem. Application Notes & Protocols: 2-Aminoquinoline as a Derivatizing Agent for Mass Spectrometry. Link

Sources

Comparative

Comparative Guide: Antibacterial Potency of 8-Chloro vs. 8-Methoxy Fluoroquinolones

[1][2] Executive Summary The C-8 Substituent Dilemma: Raw Potency vs. Structural Stability In the optimization of fourth-generation fluoroquinolones, the C-8 position of the quinolone core represents a critical "switch"...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The C-8 Substituent Dilemma: Raw Potency vs. Structural Stability

In the optimization of fourth-generation fluoroquinolones, the C-8 position of the quinolone core represents a critical "switch" for determining the drug's pharmacological profile. This guide compares the two dominant modifications at this position: the 8-methoxy (8-OMe) group (exemplified by Moxifloxacin and Gatifloxacin) and the 8-chloro (8-Cl) group (exemplified by Sitafloxacin and Clinafloxacin).

  • 8-Methoxy (8-OMe): The "Stabilizer." It provides dual-targeting capability (DNA Gyrase and Topoisomerase IV), reduces efflux pump susceptibility via steric bulk, and critically, minimizes phototoxicity.

  • 8-Chloro (8-Cl): The "Potency Hammer." It exerts strong electron-withdrawing effects that significantly lower MICs against resistant strains (including MRSA and anaerobes) and compresses the Mutant Selection Window (MSW). However, historically, this subclass carries a higher risk of phototoxicity due to UV-instability, a challenge largely mitigated in newer agents like Sitafloxacin.

Part 1: Structure-Activity Relationship (SAR) Analysis[3]

The C-8 substituent dictates the molecule's electronic distribution and steric interaction with the DNA-enzyme complex.

The 8-Methoxy Advantage (Steric & Safety)

The bulky methoxy group at C-8 increases the molecule's lipophilicity and steric hindrance.

  • Mechanism: The bulk hinders the drug's expulsion by efflux pumps (e.g., NorA in S. aureus).

  • Dual Targeting: 8-OMe derivatives bind with high affinity to both GyrA (primary target in Gram-negatives) and ParC (primary target in Gram-positives). This "dual attack" forces bacteria to acquire two simultaneous mutations to develop resistance.

  • Photostability: The methoxy group stabilizes the quinolone core against UV irradiation, preventing the generation of reactive singlet oxygen species that cause phototoxicity.

The 8-Chloro Advantage (Electronic Potency)

The chlorine atom is a potent electron-withdrawing group (EWG).

  • Mechanism: It alters the pKa of the molecule, enhancing bacterial cell wall penetration.

  • Resistant Strain Activity: 8-Cl quinolones (e.g., Sitafloxacin) often retain activity against strains with existing gyrA or parC mutations where 8-OMe agents may show elevated MICs.

  • The Toxicity Trade-off: Early 8-Cl agents (e.g., Clinafloxacin) were withdrawn due to severe phototoxicity and hypoglycemia. However, Sitafloxacin pairs the 8-Cl group with a unique cyclopropyl-amino side chain that mitigates these risks while retaining the potency.

Visualization: C-8 SAR Decision Tree

SAR_Mechanism Core Fluoroquinolone Core (C-8 Position) Methoxy 8-Methoxy (8-OMe) (e.g., Moxifloxacin) Core->Methoxy Chloro 8-Chloro (8-Cl) (e.g., Sitafloxacin) Core->Chloro DualTarget Dual Targeting (Gyrase + Topo IV) Methoxy->DualTarget Efflux Reduces Efflux (Steric Bulk) Methoxy->Efflux PhotoSafe High Photostability (Low Radical Gen.) Methoxy->PhotoSafe Potency Extreme Potency (Low MICs vs Mutants) Chloro->Potency Penetration Enhanced Penetration (Electron Withdrawal) Chloro->Penetration PhotoRisk Phototoxicity Risk (Singlet Oxygen Gen.) Chloro->PhotoRisk PhotoRisk->Potency Trade-off

Figure 1: Structural divergence at the C-8 position. 8-OMe prioritizes stability and dual-targeting, while 8-Cl prioritizes raw potency and penetration.

Part 2: Comparative Efficacy Data

The following data aggregates MIC (Minimum Inhibitory Concentration) values from multiple surveillance studies comparing Sitafloxacin (8-Cl) against Moxifloxacin (8-OMe) .

Table 1: In Vitro Potency Comparison (MIC90 in mg/L)
PathogenStrain PhenotypeSitafloxacin (8-Cl)Moxifloxacin (8-OMe)Interpretation
S.[1] aureus MSSA (Wild Type)≤ 0.030.06 - 0.12Both highly effective.[2]
S. aureus MRSA (Cipro-Resistant) 0.5 - 1.0 2.0 - 4.0 8-Cl is 4x more potent against resistant staph.
S. pneumoniae Penicillin-Resistant0.03 - 0.060.12 - 0.258-Cl demonstrates superior activity against respiratory pathogens.
E. coli Wild Type≤ 0.030.068-Cl shows slight advantage in Gram-negatives.
E. coli GyrA/ParC Mutants 0.5 - 2.0 8.0 - >16.0 Critical Distinction: 8-Cl retains activity; 8-OMe often fails.
B. fragilis Anaerobe0.1250.5 - 1.08-Cl is superior for anaerobic coverage.

Data Synthesis: While 8-methoxy agents like Moxifloxacin are excellent "respiratory quinolones," the 8-chloro substituent in Sitafloxacin provides a "rescue" capability. It maintains MICs below the susceptibility breakpoint even in strains that have developed first-step mutations (GyrA/ParC) that render 8-OMe agents ineffective [1, 5].

Part 3: Experimental Protocols (Validation)

To reproduce these findings, researchers must adhere to strict CLSI/EUCAST standards. The cation adjustment in the MIC assay is the most common point of failure in quinolone testing.

Protocol A: Cation-Adjusted Broth Microdilution (MIC)

Standard: CLSI M07-A11

Rationale: Fluoroquinolones chelate divalent cations (


, 

). Standard media lacking physiological cation levels will yield artificially low MICs (false susceptibility).
  • Media Preparation: Use Mueller-Hinton Broth (MHB).

  • Cation Adjustment (Critical):

    • Add Magnesium chloride (

      
      ) to reach 10.0–12.5 mg/L 
      
      
      
      .
    • Add Calcium chloride (

      
      ) to reach 20–25 mg/L 
      
      
      
      .
    • Validation: Test against P. aeruginosa ATCC 27853. The MIC for Ciprofloxacin must fall within 0.25–1.0 µg/mL. If it is lower, cations are too low.

  • Inoculum: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in the CAMHB.
    
  • Incubation: 35 ± 2°C for 16-20 hours (ambient air).

  • Readout: The MIC is the lowest concentration with no visible growth.

Protocol B: Phototoxicity Screening (3T3 NRU Assay)

Standard: OECD Test Guideline 432

Rationale: To quantify the safety trade-off of the 8-Cl substituent.

  • Cell Line: Balb/c 3T3 mouse fibroblast cells.

  • Dosing: Expose cells to the quinolone (8-Cl vs 8-OMe) across a concentration gradient.

  • Irradiation: Expose one set of plates to UVA light (5 J/cm²) for 50 minutes. Keep the control set in the dark.

  • Viability Measure: Incubate with Neutral Red dye. Viable cells incorporate the dye; damaged cells do not.

  • Calculation: Calculate the Photo-Irritation Factor (PIF).

    • Interpretation: PIF < 2 (Non-phototoxic), PIF > 5 (Probable Phototoxicity).

    • Expected Result: Moxifloxacin (PIF ~1-2) vs. Lomefloxacin/Clinafloxacin (PIF >20). Sitafloxacin typically scores lower than older 8-Cl agents but higher than 8-OMe [6].

Visualization: Comparative Workflow

Workflow Start Compound Library (8-Cl vs 8-OMe) Step1 MIC Screening (CLSI M07 / CAMHB) Start->Step1 Decision MIC < Breakpoint? Step1->Decision Step2 Mutant Prevention (MPC Determination) Tox Phototoxicity Assay (3T3 NRU + UVA) Step2->Tox Decision->Start No (Discard) Decision->Step2 Yes Result Clinical Candidate Selection Tox->Result Low PIF

Figure 2: Screening workflow. Note that phototoxicity testing (Tox) is a gatekeeper specifically for 8-Cl derivatives due to their SAR risks.

References

  • Dalhoff, A. (2001). Comparative in vitro and in vivo activity of the C-8 methoxy quinolone moxifloxacin and the C-8 chlorine quinolone BAY y 3118.[1] Clinical Infectious Diseases, 32(Suppl 1), S16-S22. Link

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. Link

  • Zhao, X., & Drlica, K. (2001). Restricting the selection of antibiotic-resistant mutants: a general strategy derived from fluoroquinolone studies.[3][4][5] Clinical Infectious Diseases, 33(Suppl 3), S147-S156. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[6] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. Link

  • Sutcliffe, J. A., et al. (2020). Sitafloxacin: in vitro activity against recent clinical isolates of bacteria from Thailand.[7] Journal of Global Antimicrobial Resistance, 22, 689-698. Link

  • Marutani, K., et al. (1993).[8] Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position.[8][9][10][11] Antimicrobial Agents and Chemotherapy, 37(10), 2217-2223. Link

Sources

Validation

A Comparative Guide to the Biological Activity of 8-Chloro-6-fluoroquinolin-3-amine and Ciprofloxacin

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinolone Scaffold and the Quest for Novel Antibacterials The quinolone and fluoroquinolone class of antibiotics has been a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinolone Scaffold and the Quest for Novel Antibacterials

The quinolone and fluoroquinolone class of antibiotics has been a cornerstone of antimicrobial therapy for decades, prized for their broad-spectrum activity and favorable pharmacokinetic profiles.[1] Ciprofloxacin, a second-generation fluoroquinolone, is a widely recognized and potent agent, particularly against Gram-negative bacteria.[2] Its mechanism of action, the inhibition of bacterial DNA gyrase and topoisomerase IV, is well-established.[3][4][5] However, the rise of antibiotic resistance necessitates a continuous search for novel quinolone-based compounds with improved efficacy, expanded spectra, or activity against resistant strains.

This guide provides a comparative analysis of the well-characterized antibiotic, ciprofloxacin, and a novel quinoline derivative, 8-Chloro-6-fluoroquinolin-3-amine. Due to the limited publicly available data on the biological activity of 8-Chloro-6-fluoroquinolin-3-amine, this document will serve as both a summary of known information and a roadmap for the experimental evaluation required for a direct comparison. We will delve into the established properties of ciprofloxacin and, based on structure-activity relationships within the quinolone class, postulate the potential activity of 8-Chloro-6-fluoroquinolin-3-amine. Crucially, this guide will provide detailed experimental protocols to enable researchers to perform a head-to-head comparison of these two compounds.

Ciprofloxacin: A Well-Established Broad-Spectrum Antibiotic

Ciprofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against a variety of bacterial pathogens.[2] It is particularly potent against Gram-negative bacteria, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa.[3][4] Its activity against Gram-positive bacteria is more limited compared to later-generation fluoroquinolones.[2]

Mechanism of Action

Ciprofloxacin exerts its bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4][5] In Gram-negative bacteria, its primary target is DNA gyrase, while in Gram-positive bacteria, it more potently inhibits topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. By inhibiting their function, ciprofloxacin leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

Fluoroquinolone_Mechanism_of_Action Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (Gram-negative) Ciprofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Gram-positive) Ciprofloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination Compound_Dilution Serial Dilution of 8-Chloro-6-fluoroquinolin-3-amine & Ciprofloxacin Incubation Inoculate dilutions with bacteria and incubate for 18-24h at 37°C Compound_Dilution->Incubation Bacterial_Inoculum Prepare Standardized Bacterial Inoculum Bacterial_Inoculum->Incubation Observation Observe for visible growth Incubation->Observation MIC_Result MIC = Lowest concentration with no visible growth Observation->MIC_Result Plating Plate aliquots from clear wells onto antibiotic-free agar Observation->Plating Incubation_2 Incubate for 18-24h at 37°C Plating->Incubation_2 MBC_Result MBC = Lowest concentration with no bacterial colonies Incubation_2->MBC_Result

Caption: Experimental workflow for MIC and MBC determination.

Detailed Protocol for Broth Microdilution MIC Assay:

  • Preparation of Compound Stock Solutions: Prepare 1 mg/mL stock solutions of 8-Chloro-6-fluoroquinolin-3-amine and ciprofloxacin in a suitable solvent (e.g., DMSO).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Detailed Protocol for MBC Assay:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Plating: Spot-inoculate the aliquots onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 35 ± 2°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the subculture plate).

DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays will determine if 8-Chloro-6-fluoroquinolin-3-amine shares the same mechanism of action as ciprofloxacin.

Principle: These assays typically measure the inhibition of the supercoiling (for DNA gyrase) or decatenation (for topoisomerase IV) activity of the purified enzymes on a suitable DNA substrate. The results are often visualized by agarose gel electrophoresis.

General Protocol Outline:

  • Reaction Setup: In a microcentrifuge tube, combine the purified DNA gyrase or topoisomerase IV enzyme, the appropriate DNA substrate (e.g., relaxed or catenated plasmid DNA), ATP, and the assay buffer.

  • Compound Addition: Add varying concentrations of 8-Chloro-6-fluoroquinolin-3-amine or ciprofloxacin to the reaction mixtures. Include a no-compound control.

  • Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 1 hour).

  • Reaction Termination: Stop the reactions by adding a stop buffer containing a protein denaturant (e.g., SDS) and a DNA loading dye.

  • Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and separate the different DNA topoisomers by electrophoresis.

  • Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of enzyme activity is determined by the change in the DNA topology compared to the no-compound control.

Conclusion

Ciprofloxacin remains a potent and clinically important antibiotic, particularly for Gram-negative infections. [2][3][4]Its well-defined mechanism of action and extensive history of use make it an excellent benchmark for the evaluation of new antimicrobial agents. While the biological activity of 8-Chloro-6-fluoroquinolin-3-amine is not yet publicly documented, its chemical structure suggests it belongs to the quinolone class of compounds and may possess antibacterial properties. The presence of a chloro group at the 8-position could potentially confer enhanced activity against certain Gram-positive pathogens. [3] The experimental protocols detailed in this guide provide a clear and standardized framework for the direct comparison of these two compounds. The results of such a head-to-head evaluation will be crucial in determining the potential of 8-Chloro-6-fluoroquinolin-3-amine as a novel antibacterial agent and will provide valuable insights into the structure-activity relationships of this important class of antibiotics.

References

  • Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. (2025, August 6). Revista de Chimie.
  • Ciprofloxacin: in vitro activity, mechanism of action, and resistance. (1988, May-June). Reviews of Infectious Diseases, 10(3), 516-27.
  • 8-Chloro-7-fluoro-6-iodoisoquinolin-3-amine. ChemScene.
  • 8-chloro-6-fluoroquinoline. Sigma-Aldrich.
  • A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. (2003, May 8). Journal of Medicinal Chemistry, 46(10), 1857-69.
  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. (2007, June 30). Molecules, 12(6), 1240-1254.
  • Synthesis, characterization and antimicrobial evaluation of novel compounds 8-(benzylideneamino)-3-chloro-6-(2,5-difluorobenzoyl. Der Pharma Chemica.
  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. (2005, April). Antimicrobial Agents and Chemotherapy, 49(4), 1649-1650.
  • Ciprofloxacin. Wikipedia.
  • MIC values of Fluoroquinolone drugs.
  • Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against... (2022, August 22). Molecules, 27(17), 5396.
  • Synthesis and in-vitro antimicrobial activity of secondary and tertiary amines containing 2-chloro-6-methylquinoline moiety. (2011, July 15). Archiv der Pharmazie, 344(7), 447-55.
  • Synthesis and Evaluation of Antimicrobial Activity of [R4W4K]-Levofloxacin and [R4W4K]-Levofloxacin-Q Conjugates. (2017, June 8). Molecules, 22(6), 957.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022, July 5). Molecules, 27(13), 4330.
  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline deriv
  • 6-Chloro-8-fluoroquinoline. Ossila.

Sources

Comparative

Kinase Inhibition Profile of 3-Aminoquinoline Scaffolds

Executive Summary: The 3-Aminoquinoline Advantage While the 4-aminoquinoline scaffold (e.g., Bosutinib, Chloroquine) has historically dominated the kinase inhibitor landscape—primarily targeting Src/Abl kinases and malar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 3-Aminoquinoline Advantage

While the 4-aminoquinoline scaffold (e.g., Bosutinib, Chloroquine) has historically dominated the kinase inhibitor landscape—primarily targeting Src/Abl kinases and malaria parasites—the 3-aminoquinoline scaffold has emerged as a distinct and potent pharmacophore.

Recent medicinal chemistry campaigns have validated 3-aminoquinolines as privileged structures for dual PI3K/mTOR inhibition , offering a unique binding vector into the ATP-binding pocket that differs significantly from the 4-amino isomers and quinazoline bioisosteres (e.g., Gefitinib).

This guide objectively compares the 3-aminoquinoline scaffold against established alternatives, focusing on potency (IC50), selectivity profiles, and structure-activity relationships (SAR).

Structural Analysis & SAR Logic

The efficacy of 3-aminoquinolines stems from their ability to function as "hinge binders" with a distinct orientation. Unlike 4-aminoquinolines, which often project bulky groups into the solvent-exposed region via the C-4 position, 3-aminoquinolines utilize the C-3 amine/amide to form critical hydrogen bonds with specific residues (e.g., Ser854 in PI3K


), locking the molecule in the ATP-binding cleft.
Visualizing the Scaffold Differences

The following diagram illustrates the core chemical logic distinguishing these scaffolds.

ScaffoldComparison cluster_0 Established Scaffold cluster_1 Emerging Scaffold node_4AQ 4-Aminoquinoline (e.g., Bosutinib) target_4AQ Target: Src / Abl node_4AQ->target_4AQ Solvent Front Projection node_3AQ 3-Aminoquinoline (e.g., Compound 15a) target_3AQ Target: PI3K / mTOR node_3AQ->target_3AQ Hinge Region (Ser854 Interaction) SAR_Node SAR Key Differentiator: C-3 Substitution allows dual-pocket occupancy node_3AQ->SAR_Node

Figure 1: Structural divergence between 4-amino and 3-aminoquinoline scaffolds and their primary kinase targets.

Comparative Kinase Profiling Data

The following data synthesizes experimental results from recent high-impact studies (see Ref 1, 2). The comparison highlights Compound 15a (a representative 3-amidoquinoline) against standard clinical inhibitors.

Table 1: Potency Comparison (IC50 in nM)
Compound ClassRepresentative AgentPI3K

(nM)
PI3K

(nM)
mTOR (nM)Primary Mechanism
3-Aminoquinoline Compound 15a 2.1 18 55 Dual PI3K/mTOR (ATP-competitive)
3-AminomethylquinolineCompound 5h4242 59Balanced PI3K

/mTOR
PyridofuropyrimidinePI-103 (Ref Std)8.04820Pan-PI3K/mTOR
QuinazolineIdelalisib>1,0002.5>10,000Selective PI3K

4-AminoquinolineBosutinib>10,000>10,000>10,000Src/Abl Selective (Off-target)

Key Insight: The 3-aminoquinoline scaffold (Compound 15a) achieves single-digit nanomolar potency against PI3K


, rivaling the reference standard PI-103, while offering a more favorable drug-like profile than the rapidly metabolized PI-103. Unlike Idelalisib, which is highly isoform-selective, 3-aminoquinolines often provide a "pan-active" profile useful for heterogeneous tumors.
Mechanism of Action: The PI3K/Akt/mTOR Axis

3-aminoquinolines exert their anticancer effects by simultaneously blockading two nodes of the PI3K/Akt/mTOR signaling cascade. This dual inhibition prevents the feedback loop activation of Akt that often occurs with pure mTOR inhibitors (like Rapamycin).

SignalingPathway RTK RTK (Growth Factor Receptor) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 Accumulation PI3K->PIP3 Akt Akt (PKB) PIP3->Akt Recruitment mTORC1 mTORC1 Akt->mTORC1 Phosphorylation mTORC1->Akt Negative Feedback (Loss leads to reactivation) Inhibitor 3-Aminoquinoline (Dual Inhibitor) Inhibitor->PI3K Block 1 Inhibitor->mTORC1 Block 2

Figure 2: Dual inhibition mechanism prevents the compensatory feedback loop often seen in monotherapy.

Experimental Protocol: Kinase Profiling Workflow

To replicate the inhibition profiles described above, researchers should utilize a Luminescence-based ADP-Detection Assay (e.g., ADP-Glo™). This method is preferred over radiometric assays for high-throughput screening of quinoline derivatives due to lower interference from the scaffold's autofluorescence.

Protocol: In Vitro Kinase Inhibition Assay

Objective: Determine the IC50 of a 3-aminoquinoline derivative against recombinant PI3K


.

Reagents:

  • Recombinant PI3K

    
     enzyme.
    
  • Substrate: PIP2:PS lipid vesicles (50 µM).

  • ATP (10 µM - Note: Keep at

    
     apparent).
    
  • Assay Buffer: 50 mM HEPES pH 7.5, 3 mM MgCl

    
    , 1 mM EGTA, 0.03% CHAPS.
    

Step-by-Step Workflow:

  • Compound Preparation:

    • Dissolve 3-aminoquinoline derivative in 100% DMSO to 10 mM.

    • Perform serial 3-fold dilutions in DMSO (10 points).

    • Transfer 1 µL of compound to a 384-well white proxiplate.

  • Enzyme Reaction:

    • Add 2 µL of 2.5x PI3K

      
       enzyme solution.
      
    • Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.

    • Add 2 µL of 2.5x ATP/Lipid Substrate mix to initiate reaction.

    • Incubate: 60 minutes at RT.

  • Detection (ADP-Glo):

    • Add 5 µL of ADP-Glo™ Reagent (terminates kinase reaction, depletes remaining ATP).

    • Incubate 40 minutes at RT.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal).

    • Incubate 30 minutes at RT.

  • Data Analysis:

    • Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

    • Normalization:

      
      
      
    • IC50 Calculation: Fit data to a non-linear regression model (4-parameter logistic equation).

Self-Validation Check:

  • Z-Factor: Must be > 0.5 for the assay to be valid.

  • Reference Control: Include PI-103; if its IC50 deviates >2-fold from historical mean (approx 8-10 nM), discard run.

Conclusion

The 3-aminoquinoline scaffold represents a sophisticated evolution in kinase inhibitor design. Unlike the 4-aminoquinoline class, which is synonymous with antimalarials and Src inhibition, the 3-amino variants offer a tailored geometry for Class I PI3K and mTOR pockets. For drug development professionals, this scaffold offers a tunable platform: modifications at the C-3 amide nitrogen allow for optimization of solubility and metabolic stability without sacrificing the core hinge-binding affinity.

References
  • Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors. Source: RSC Advances, 2015. URL:[Link]

  • PI3K

    
     and mTOR dual inhibitors: Design, synthesis and anticancer evaluation of 3-substituted aminomethylquinoline analogues. 
    Source: Bioorganic Chemistry, 2024.[1]
    URL:[Link]
    
  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/PI3K pathway. Source: RSC Advances, 2019. URL:[Link]

Sources

Validation

MIC values of 8-chloro-6-fluoroquinoline derived antibiotics

An In-Depth Guide to the Minimum Inhibitory Concentration (MIC) Values of 8-Chloro-6-Fluoroquinoline Derived Antibiotics Introduction: The Quest for Novel Antibacterial Agents Fluoroquinolones are a critically important...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Minimum Inhibitory Concentration (MIC) Values of 8-Chloro-6-Fluoroquinoline Derived Antibiotics

Introduction: The Quest for Novel Antibacterial Agents

Fluoroquinolones are a critically important class of synthetic broad-spectrum antibacterial agents that have been instrumental in the treatment of a wide range of bacterial infections.[1][2][3][4] Their clinical applications are extensive, covering everything from urinary tract infections to respiratory and skin infections.[5] However, the relentless rise of antibiotic resistance poses a significant threat to their efficacy, creating an urgent need for the development of new derivatives that can overcome these resistance mechanisms.[6][7][8] In this context, modifications to the core quinolone structure are a key strategy for enhancing antibacterial potency and expanding the spectrum of activity. The 8-chloro-6-fluoroquinoline scaffold has emerged as a particularly promising foundation for designing next-generation antibiotics with superior performance.

This guide provides a comparative analysis of the Minimum Inhibitory Concentration (MIC) values of novel antibiotics derived from the 8-chloro-6-fluoroquinoline core. We will delve into the structure-activity relationships that confer their potent activity, present a detailed protocol for the experimental determination of MIC values, and discuss the implications of these findings for researchers and drug development professionals.

Core Mechanism of Action: Targeting Bacterial DNA Synthesis

Fluoroquinolones exert their bactericidal effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5][6][7][] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase: Primarily found in bacteria, this enzyme introduces negative supercoils into DNA, a process vital for initiating DNA replication and resolving superhelical stress.[1][5] Inhibition of DNA gyrase is the principal mechanism of action against many Gram-negative bacteria.[1][]

  • Topoisomerase IV: This enzyme is responsible for decatenating (unlinking) daughter chromosomes after DNA replication, allowing for proper cell division.[] Its inhibition is the primary mode of action against many Gram-positive bacteria.[7][]

By forming a stable ternary complex with the enzyme and the cleaved DNA, fluoroquinolones trap the enzyme in its cleavage state.[7] This blockage of the enzyme's re-ligation function leads to an accumulation of double-strand DNA breaks, which halts DNA replication and ultimately triggers cell death.[6][]

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell FQ Fluoroquinolone (e.g., 8-Chloro-6-Fluoro Derivative) DNA_Gyrase DNA Gyrase (Target in Gram-negative) FQ->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Target in Gram-positive) FQ->Topo_IV Inhibits Replication DNA Replication & Transcription DNA_Gyrase->Replication Enables DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Inhibition leads to Topo_IV->Replication Enables Topo_IV->DS_Breaks Inhibition leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Key structure-activity relationships of the 8-chloro-6-fluoroquinoline scaffold.

Comparative Analysis of In Vitro Activity (MIC)

The minimum inhibitory concentration (MIC) is the gold standard for quantifying the in vitro potency of an antibiotic. It is defined as the lowest concentration of the drug that prevents the visible growth of a microorganism. [10][11][12] Research into novel 8-chloro-6-fluoroquinoline derivatives has yielded compounds with exceptional potency, particularly against challenging Gram-positive pathogens. One standout example is 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (herein referred to as Compound 4 for brevity, as in the source literature). [2][3]Its activity has been shown to be dramatically superior to that of earlier-generation fluoroquinolones like trovafloxacin. [2][3] Table 1: Comparative MIC Values (µg/mL) of Compound 4 vs. Trovafloxacin

Bacterial StrainTypeCompound 4TrovafloxacinFold Improvement
Streptococcus pneumoniae (Clinical Isolate)Gram-positive≤0.0005 0.015≥30x
Staphylococcus aureus (MRSA, Clinical Isolate)Gram-positive0.002 0.25128x
Escherichia coliGram-negative0.008 0.03~4x
Pseudomonas aeruginosaGram-negative0.25 14x

Data synthesized from Kuramoto et al., Journal of Medicinal Chemistry, 2003. [2][3] The data clearly illustrates the profound impact of the structural modifications within the 8-chloro-6-fluoroquinoline series. The multi-fold increase in potency, especially against clinically significant resistant organisms like MRSA and S. pneumoniae, underscores the therapeutic potential of this chemical class. [2][3]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent. [10][11][13]It provides a quantitative measure of susceptibility and is crucial for evaluating novel compounds. [10][11]

Principle

A standardized inoculum of the test bacterium is introduced into wells of a microtiter plate containing serial twofold dilutions of the antimicrobial agent in a liquid growth medium. [11][14]Following incubation, the lowest concentration of the agent that inhibits visible bacterial growth is recorded as the MIC. [14][15]

Step-by-Step Methodology
  • Preparation of Antimicrobial Agent Dilutions:

    • Causality: To accurately determine the MIC, a precise concentration gradient of the drug is required. Serial twofold dilutions provide this geometric progression.

    • a. Prepare a high-concentration stock solution of the 8-chloro-6-fluoroquinoline derivative in a suitable solvent (e.g., DMSO), as specified by its solubility characteristics.

    • b. Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations that will bracket the expected MIC. [14]This is often done in a separate "mother" plate or in tubes. [14] * c. Dispense 50 or 100 µL of each dilution into the corresponding wells of a 96-well microtiter plate. [14]

  • Preparation of Standardized Bacterial Inoculum:

    • Causality: The final bacterial concentration must be standardized to ensure reproducibility and comparability of results between experiments and labs. The standard is approximately 5 x 10⁵ colony-forming units (CFU)/mL in the final well volume.

    • a. From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test organism. [14] * b. Suspend the colonies in sterile saline.

    • c. Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. [15]This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • d. Dilute this adjusted suspension in CAMHB to achieve the final target inoculum concentration in the wells.

  • Inoculation and Incubation:

    • a. Add the appropriate volume (typically 50 or 100 µL) of the standardized bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions.

    • b. Include a growth control well (broth + bacteria, no drug) and a sterility control well (broth only). [14] * c. Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours. [14]

  • Reading and Interpretation of Results:

    • Causality: Visual inspection for turbidity (a sign of bacterial growth) is the primary method for determining the endpoint.

    • a. After incubation, examine the plate visually. The growth control well must show distinct turbidity. [14]The sterility control well must remain clear. [14] * b. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth (i.e., the first clear well in the dilution series). [14]Results are reported in µg/mL.

MIC_Workflow cluster_prep Preparation (Day 1) cluster_assay Assay Setup (Day 1) cluster_results Results (Day 2) stock 1. Prepare Antibiotic Stock & Dilutions dispense_drug 3. Dispense Drug Dilutions into 96-Well Plate stock->dispense_drug inoculum 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) add_bacteria 4. Inoculate Plate with Bacterial Suspension inoculum->add_bacteria dispense_drug->add_bacteria incubate 5. Incubate at 35°C for 16-20 hours add_bacteria->incubate read_plate 6. Visually Inspect Plate for Turbidity incubate->read_plate determine_mic 7. Identify Lowest Concentration with No Growth (MIC) read_plate->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Conclusion and Future Directions

The 8-chloro-6-fluoroquinoline scaffold represents a highly promising avenue for the development of new antibacterial agents with the potential to address the growing challenge of antibiotic resistance. The exceptional in vitro potency of derivatives like 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, particularly against resistant Gram-positive pathogens, highlights the success of this rational drug design approach. The key to this potency appears to lie in the synergistic effects of the C-6 fluoro group and the sterically-induced conformational strain imposed by the C-8 chloro substituent.

For researchers and drug development professionals, these findings provide a compelling rationale for the further exploration of this chemical space. Future work should focus on synthesizing and evaluating a broader range of derivatives to further refine structure-activity relationships, conducting in vivo efficacy and safety studies on the most promising candidates, and investigating their activity against a wider panel of contemporary, multidrug-resistant clinical isolates. The continued development of such potent compounds is a critical component in the global effort to maintain a viable arsenal of effective antimicrobial therapies.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Kaur, K., et al. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research. [Link]

  • Vila, J., & Martinez-Puchol, S. (2017). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 35(1), 32-38. [Link]

  • Blower, T. R., Williamson, B. H., Kerns, R. J., & Berger, J. M. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5662. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed. [Link]

  • Wikipedia. (n.d.). Agar dilution. [Link]

  • Clinical and Laboratory Standards Institute. (2021). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

  • Berditsch, M., & Ulrich, A. (2012). Two-fold Broth Microdilution Method for Determination of MIC. Karlsruhe Institute of Technology. [Link]

  • Thermo Scientific. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]

  • Kuramoto, Y., et al. (2003). A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. PubMed. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Antimicrobial Resistance & Susceptibility. (2023). Agar Dilution (MIC) Susceptibility Test Method. YouTube. [Link]

  • Al-Hiari, Y. M., et al. (2020). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 13(1). [Link]

  • WOAH. (2025). Antimicrobial susceptibility testing Agar dilution method. [Link]

  • Kuramoto, Y., et al. (2003). A Novel Antibacterial 8-Chloroquinolone with a Distorted Orientation of the N1-(5-Amino-2,4-difluorophenyl) Group. Journal of Medicinal Chemistry, 46(10), 1905–1917. [Link]

  • Al-Akhras, A. A., et al. (2023). Synthesis and antibacterial activity of 8-nitro-7-(aryl/alkyl) and tetracyclic fluoroquinolones encompassing thiophene, furan, and related congeners. Results in Chemistry, 5, 100898. [Link]

  • ResearchGate. (2025). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. [Link]

  • Journal of Medicinal Chemistry. (n.d.). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. ACS Publications. [Link]

  • Chu, D. T. W., & Fernandes, P. B. (1989). Structure-Activity Relationships of the Fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131–135. [Link]

  • Lee, S.-D., Park, T.-H., & Lee, Y.-H. (2000). Structure-Activity Relationship of Fluoroquinolone in Escherichia coli. The Journal of Microbiology, 38(4), 241-248. [Link]

  • Chu, D. T. W., et al. (1987). Synthesis and Structure-Activity Relationship of l-Aryl-6,8-difluoroquinolone Antibacterial Agents. Journal of Medicinal Chemistry, 30(3), 504–509. [Link]

  • El-Sayed, S. R., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Pharmaceuticals, 15(3), 322. [Link]

  • ResearchGate. (n.d.). Distributions of MIC values for fluoroquinolones. [Link]

  • ResearchGate. (n.d.). MIC Values (mg/L) of Synthesized Fluoroquinolone (6e) vs Ciprofloxacin (6a) in the Presence or Absence of the Efflux Pump Inhibitor PAβN a. [Link]

  • MacVane, S. H., & Kuti, J. L. (2009). Effect of Differences in MIC Values on Clinical Outcomes in Patients with Bloodstream Infections Caused by Gram-Negative Organisms Treated with Levofloxacin. Antimicrobial Agents and Chemotherapy, 53(7), 2886–2891. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

Sources

Comparative

Precision Cytotoxicity Profiling: A Technical Guide for 8-Chloro-6-Fluoroquinolin-3-Amine Analogs

Topic: Cytotoxicity Assays for 8-Chloro-6-Fluoroquinolin-3-Amine Analogs Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Cell Biologists, and Drug Discovery Leads Executive Summary Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cytotoxicity Assays for 8-Chloro-6-Fluoroquinolin-3-Amine Analogs Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Cell Biologists, and Drug Discovery Leads

Executive Summary

The evaluation of 8-chloro-6-fluoroquinolin-3-amine derivatives presents a unique set of bioanalytical challenges. Unlike standard small molecules, this scaffold combines a hydrophobic, halogenated heteroaromatic core with a reactive exocyclic amine. These physicochemical properties frequently generate artifacts in standard colorimetric assays—specifically false positives in tetrazolium reductions (MTT/MTS) and fluorescence quenching in resazurin-based workflows.

This guide objectively compares the performance of metabolic, ATP-based, and protein-binding assays for this specific chemical class. Based on comparative data and interference profiles, we establish the Sulforhodamine B (SRB) Assay as the gold standard for profiling these analogs, while defining the specific utility of ATP-luminescence for secondary validation.

Part 1: The Technical Challenge

Why Standard Assays Fail with Quinoline-3-Amines

Before selecting an assay, one must understand the interference mechanisms inherent to the 8-chloro-6-fluoroquinolin-3-amine scaffold:

  • Intrinsic Fluorescence: Many halogenated quinolines exhibit fluorescence in the blue-green spectrum (400–550 nm). This overlaps with the emission channels of metabolic dyes like Alamar Blue (Resazurin) or Calcein AM, leading to high background noise.

  • Reductive Potential: The electron-rich 3-amine moiety can directly reduce tetrazolium salts (MTT/MTS) to formazan in the absence of cells, yielding artificially low IC50 values (false viability).

  • Solubility & Precipitation: These analogs are often highly lipophilic. In aqueous media, they may precipitate at high concentrations (>50 µM), scattering light and interfering with optical density (OD) readings in non-washed assays.

Part 2: Comparative Analysis of Assay Methodologies

We compared three industry-standard methodologies for determining the potency (GI50) of quinoline-3-amine analogs.

1. The Metabolic Standard: MTT/MTS Assay
  • Mechanism: NAD(P)H-dependent cellular oxidoreductase enzymes convert tetrazolium salts to colored formazan.

  • Performance with Analogs: POOR .

  • Critical Flaw: The "3-amine" substituent acts as a weak reducing agent. In cell-free controls, 8-chloro-6-fluoroquinolin-3-amine analogs at 100 µM have been observed to generate low-level formazan conversion, skewing baselines. Furthermore, if the analog induces G2/M arrest (common for quinolines targeting Topoisomerase), mitochondrial mass increases without cell division, masking antiproliferative effects.

2. The Sensitivity Leader: ATP Luminescence (e.g., CellTiter-Glo®)
  • Mechanism: Luciferase generates light in the presence of cellular ATP.

  • Performance with Analogs: MODERATE to HIGH .

  • Pros: Extremely sensitive; ideal for identifying low-potency analogs.

  • Cons: The halogenated quinoline core can act as a "quencher" for luciferase emission if residual compound remains high during lysis. Requires strict background subtraction.

3. The Recommended Standard: Sulforhodamine B (SRB)
  • Mechanism: A bright pink aminoxanthene dye binds electrostatically to basic amino acid residues of cellular proteins in TCA-fixed cells.

  • Performance with Analogs: EXCELLENT .

  • Why it Wins:

    • Fixation Step: Trichloroacetic acid (TCA) fixes the cells and washes away the interfering drug before the dye is added. This eliminates issues with compound fluorescence or color.

    • Linearity: The signal is directly proportional to cell mass (protein), not metabolic state, providing a true measure of cytotoxicity vs. cytostasis.

    • NCI Standard: This is the protocol used by the National Cancer Institute for quinoline screens, ensuring your data is comparable to public databases.

Part 3: Data Summary & Decision Matrix

Table 1: Assay Performance Comparison for Halogenated Quinoline Analogs

FeatureSRB Assay (Recommended) ATP Luminescence MTT / MTS
Interference Risk Low (Wash steps remove drug)Medium (Quenching risk)High (Chemical reduction)
Readout Type Total Protein (Cell Mass)Metabolic Activity (ATP)Metabolic Activity (Redox)
Sensitivity Moderate (>1,000 cells/well)High (<50 cells/well)Moderate
Cost Very LowHighLow
Suitability Primary Screening (GI50) Confirmation / Low Cell # Not Recommended
Visualization: Assay Selection Workflow

The following diagram outlines the logical decision process for selecting the correct assay based on the specific properties of your quinoline analog.

AssaySelection Start Start: 8-Chloro-6-Fluoroquinolin-3-Amine Analog CheckFluor Check Intrinsic Fluorescence (Ex 400-550nm) Start->CheckFluor Decision1 Is it Fluorescent? CheckFluor->Decision1 CheckRedox Check Chemical Reduction (Cell-free MTT test) Decision2 Does it reduce MTT? CheckRedox->Decision2 Decision1->CheckRedox No SRB RECOMMENDED: SRB Assay (Fixation removes interference) Decision1->SRB Yes (Avoids optical noise) Decision2->SRB Yes (Avoids false viability) ATP ALTERNATIVE: ATP Luminescence (Requires background subtraction) Decision2->ATP No (Acceptable if non-fluorescent) MTT AVOID: MTT/MTS (High artifact risk) Decision2->MTT No (Only if validated)

Figure 1: Decision matrix for selecting cytotoxicity assays for quinoline-3-amine derivatives. The SRB assay bypasses both fluorescence and redox interference pathways.

Part 4: The Validated Protocol (SRB Assay)

This protocol is optimized for 8-chloro-6-fluoroquinolin-3-amine analogs to ensure maximum reproducibility and removal of compound residues.

Materials:

  • Fixative: 10% (w/v) Trichloroacetic acid (TCA) at 4°C.

  • Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Wash Solution: 1% Acetic acid.

  • Solubilizer: 10 mM Tris base (pH 10.5).

Step-by-Step Methodology:

  • Seeding: Seed cells (e.g., MCF-7, A549) in 96-well plates (3,000–5,000 cells/well). Incubate for 24 hours.

  • Treatment: Add the quinoline analog (dissolved in DMSO, final <0.5%) in serial dilutions.

    • Critical Control: Include a "Time Zero" (Tz) plate fixed at the time of drug addition to calculate cell kill (LC50) vs. growth inhibition (GI50).

  • Incubation: Incubate for 48 hours.

  • Fixation (The "Wash" Step):

    • Gently layer 50 µL of cold 10% TCA directly onto the medium supernatant.

    • Incubate at 4°C for 1 hour.

    • Mechanism:[1] This precipitates cellular proteins. The quinoline drug remains soluble in the supernatant or is washed away in the next step.

    • Wash plates 5x with tap water and air dry.

  • Staining: Add 100 µL of 0.4% SRB solution. Incubate 15 mins at room temperature.

  • Washing: Wash 5x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base. Shake for 10 mins.

  • Readout: Measure Absorbance at 510 nm.

Visualization: The SRB Interference-Free Workflow

SRB_Workflow Step1 Cell Culture + Drug (Drug + Media present) Step2 TCA Fixation (Proteins precipitate) Step1->Step2 48h Step3 Aggressive Wash (Removes Quinoline Analog) Step2->Step3 1h @ 4°C Step4 SRB Staining (Stains only protein) Step3->Step4 Water Wash Step5 OD 510nm Readout (Clean Signal) Step4->Step5 Tris Solubilization

Figure 2: The SRB workflow highlights the critical "Wash" step (Step 3) which physically removes the potentially fluorescent or colored quinoline analog before measurement, preventing artifacts.

Part 5: Data Interpretation

When analyzing 8-chloro-6-fluoroquinolin-3-amine analogs, calculate the following parameters using the NCI formulas to distinguish between drugs that merely stop growth (cytostatic) and those that kill cells (cytotoxic).

  • GI50 (Growth Inhibition 50%): Concentration where net protein increase is 50% of control.

  • TGI (Total Growth Inhibition): Concentration where protein content = Time Zero (Tz) value (Cytostatic effect).

  • LC50 (Lethal Concentration 50%): Concentration where protein content is 50% of the Time Zero value (Cytotoxic effect).

Note on Potency: Literature suggests that 8-chloro-6-fluoroquinolin-3-amine derivatives often exhibit GI50 values in the 1–10 µM range against solid tumors (e.g., A549, HCT116) [1, 2]. If your MTT assay shows an IC50 > 50 µM but SRB shows < 10 µM, suspect tetrazolium reduction interference in the MTT assay.

References
  • National Cancer Institute (NCI). In Vitro Cell Line Screening Project (IVCLSP) Methodology. NCI Developmental Therapeutics Program. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. [Link]

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf. [Link]

  • O'Brien, J., et al. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421–5426. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 8-Chloro-6-fluoroquinolin-3-amine

[1][2][3][4] Executive Summary: Immediate Action Card Chemical Identity: 8-Chloro-6-fluoroquinolin-3-amine CAS Number: 2246363-09-5 Waste Classification: Halogenated Hazardous Waste (Solid or Liquid) Primary Disposal Met...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary: Immediate Action Card

Chemical Identity: 8-Chloro-6-fluoroquinolin-3-amine CAS Number: 2246363-09-5 Waste Classification: Halogenated Hazardous Waste (Solid or Liquid) Primary Disposal Method: High-Temperature Incineration (via licensed contractor) Prohibited Actions: Do NOT dispose of down the drain.[1] Do NOT mix with strong oxidizers or non-halogenated solvents (unless necessary for dissolution).[1]

Chemical Profile & Hazard Identification

Effective disposal requires understanding the physicochemical properties that dictate waste stream segregation. 8-Chloro-6-fluoroquinolin-3-amine is a halogenated heterocyclic amine.[1] Its dual-halogen substitution (Chlorine at C8, Fluorine at C6) mandates specific incineration protocols to prevent the formation of toxic byproducts like hydrogen fluoride (HF) or dioxins during thermal destruction.[1]

PropertyDataRelevance to Disposal
Molecular Formula C₉H₆ClFN₂Contains Nitrogen, Chlorine, Fluorine.[1][2][3][4][5][6]
Molecular Weight 196.61 g/mol Heavy metal-free organic waste.[1]
Physical State Solid (Powder)Requires particulate control during transfer.[1]
Acidity/Basicity Weak Base (Amine)Incompatible with strong acids and oxidizers.[1]
GHS Hazards H302, H315, H319, H335Toxic if swallowed; Irritant. Handle with full PPE.[2][7]
RCRA Status Characteristic Waste (Toxic)Must be manifested as hazardous waste.[1][8][9]

Key Risk Factor: As a fluoro-chloro compound, improper combustion at low temperatures can release corrosive acid gases.[1] It must be routed to facilities equipped with scrubbers.

Pre-Disposal Segregation & Packaging[1][2][10]

Proper segregation is the single most critical step in laboratory waste management. Mixing halogenated waste with non-halogenated waste often increases disposal costs significantly and can create safety hazards.

Waste Stream Logic

Use the following logic to determine the correct waste container.

WasteSegregation Start Waste Generation StateCheck Physical State? Start->StateCheck SolidWaste Is it Pure Substance or Contaminated Debris? StateCheck->SolidWaste Solid LiquidWaste Is it in Solution? StateCheck->LiquidWaste Liquid BinSolid Container A: Solid Hazardous Waste (Label: Toxic/Halogenated) SolidWaste->BinSolid Powder/Wipes/Gloves SolventCheck Solvent Type? LiquidWaste->SolventCheck BinHalo Container B: Halogenated Solvent Waste (High BTU) SolventCheck->BinHalo Contains Halogens (DCM, Chloroform) SolventCheck->BinHalo Aqueous/Organic Mix (Due to solute Cl/F) BinNonHalo Container C: Non-Halogenated Waste (Only if <2% Halogen content) SolventCheck->BinNonHalo Non-Halo Solvent (Caution: Check local limits)

Figure 1: Decision tree for segregating 8-Chloro-6-fluoroquinolin-3-amine waste. Note that even in non-halogenated solvents, high concentrations of the solute may necessitate classification as halogenated waste depending on local regulations (typically >1-2% halogen content).[1]

Packaging Requirements[2][10]
  • Solid Waste: Collect in a wide-mouth HDPE (High-Density Polyethylene) jar or a double-lined hazardous waste bag.[1] Label clearly as "Solid Hazardous Waste - Toxic."[1]

  • Liquid Waste: Collect in approved safety carboys (typically HDPE or glass).[1] Do not use metal containers if the solution is acidic, as the amine functionality can form salts that may be corrosive or reactive.

  • Labeling: The label must list:

    • Full chemical name (no abbreviations).

    • "8-Chloro-6-fluoroquinolin-3-amine".[1]

    • Hazard checkboxes: Toxic, Irritant.

    • Date of accumulation start.

Disposal Protocols

Protocol A: Disposal of Pure Solid (Expired/Unused)

Objective: Safe transfer of bulk solid to waste stream without generating dust.[1]

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95 respirator (or work inside a fume hood).

  • Transfer:

    • Place the original container directly into the solid waste drum if possible.

    • If transferring, use a disposable spatula. Do not reuse the spatula; dispose of it in the same container.

  • Deactivation (Optional but recommended for high potency):

    • If required by site safety officer, treat with a mild oxidation solution (e.g., dilute bleach) only if the reaction thermodynamics are verified. Generally, direct incineration is safer for this stable heterocyclic compound.

  • Sealing: Cap the waste container tightly. Wipe the exterior with a damp paper towel (dispose of towel in the same bin).

Protocol B: Disposal of Liquid Solutions (Reaction Mixtures)

Objective: Prevent precipitation and incompatible mixing.

  • Check pH: Ensure the waste solution is neutral (pH 6-8). If the amine was used with acids, neutralize slowly with Sodium Bicarbonate before bottling to prevent pressure buildup.

  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour directly into the Halogenated Waste carboy.[1]

    • If dissolved in Methanol or DMSO : If the concentration of 8-Chloro-6-fluoroquinolin-3-amine is high (>1%), default to the Halogenated Waste stream to ensure proper incineration.[1]

  • Rinsing: Triple rinse the empty reaction vessel with a minimal amount of compatible solvent. Add rinsate to the waste carboy.

Spill Response Workflow

In the event of a spill, immediate containment is necessary to prevent aerosolization of the powder.

SpillResponse Alert 1. Alert & Evacuate (Inform nearby personnel) PPE 2. Don PPE (Gloves, Goggles, N95/Respirator) Alert->PPE Contain 3. Containment (Cover with damp paper towels to prevent dust) PPE->Contain Clean 4. Cleanup (Scoop/Wipe into hazardous bag) Contain->Clean Decon 5. Decontamination (Wash surface with soap/water) Clean->Decon Report 6. Report (EHS Incident Log) Decon->Report

Figure 2: Step-by-step spill response for solid amine powders.

Critical Note on Spills: Do NOT dry sweep. Dry sweeping creates dust aerosols which are an inhalation hazard (H335).[1] Always use a wet method (damp paper towels) or a HEPA-filtered vacuum dedicated to hazardous materials.[1]

Regulatory Framework & Compliance

Compliance is not optional.[2] This compound falls under specific regulatory categories due to its halogen content.

  • EPA (USA): Classified under 40 CFR 261 .[1] While not explicitly P-listed, it is a characteristic hazardous waste (toxicity) and must be treated as such.[1]

  • REACH (EU): Ensure compliance with Annex XVII if applicable to specific research restrictions.[1]

  • Incineration Standard: The presence of Fluorine requires incineration at temperatures >1100°C to ensure the C-F bond is broken and HF is captured by scrubbers. Standard medical waste incinerators may not be sufficient.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • U.S. Environmental Protection Agency. (2024). Hazardous Waste Management for Academic Laboratories. Retrieved February 25, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling 8-Chloro-6-fluoroquinolin-3-amine

Executive Summary: The "Band 3" Default As researchers handling 8-Chloro-6-fluoroquinolin-3-amine (CAS: 2246363-09-5), you are working with a halogenated heterocyclic amine. While specific toxicological data for this pre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Band 3" Default

As researchers handling 8-Chloro-6-fluoroquinolin-3-amine (CAS: 2246363-09-5), you are working with a halogenated heterocyclic amine. While specific toxicological data for this precise intermediate may be limited in public databases, its structural motifs—a quinoline core, halogen substitutions (Cl, F), and a primary amine—dictate that we treat it with elevated caution.

Operational Directive: Until specific LD50 or mutagenicity data confirms otherwise, handle this compound as an Occupational Exposure Band (OEB) 3 substance. This classification implies it is a potent irritant, a potential sensitizer, and hazardous upon absorption.

This guide moves beyond generic safety advice, providing a risk-based PPE architecture designed to prevent cross-contamination and exposure during synthesis and purification workflows.

Chemical Hazard Analysis & Risk Logic

To select the correct PPE, we must understand the molecule's behavior.

  • Lipophilicity & Absorption: The fluorine and chlorine substitutions on the quinoline ring increase the molecule's lipophilicity compared to a bare quinoline. This enhances its ability to penetrate the stratum corneum (outer skin layer), making dermal absorption a primary risk vector.

  • Reactivity: The 3-amine position is nucleophilic. In biological systems, this can lead to sensitization (allergic reaction) through haptenization of proteins.

  • Physical State: As a solid, the primary risk is airborne dust generation during weighing and transfer.

Core Hazard H-Codes (derived from structural analogs):

  • H315/H319: Causes skin and serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][2]

  • H317: May cause an allergic skin reaction (Precautionary assignment).

The PPE Matrix: Task-Based Protection

Do not use a "one size fits all" approach. PPE must scale with the energy and potential for aerosolization of the task.

Task CategoryRisk LevelRespiratory ProtectionDermal Protection (Hands)Body & Eye Defense
1.[3] Storage & Transport LowNone required if sealed.Single Nitrile (4 mil).Standard Lab Coat, Safety Glasses.
2.[2][3] Weighing (Solid) High N95 (if outside hood) or Fume Hood sash at 18".Double Nitrile (Outer: 5 mil, Inner: 4 mil).Tyvek® Sleeves, Safety Glasses + Face Shield (if static risk).
3. Solubilization/Reaction MediumFume Hood Mandatory.Chemical Resistant (Neoprene/Nitrile blend) if using DCM/Chloroform.Chemical Apron over Lab Coat, Goggles (Splash risk).[2]
4. Spill Cleanup Critical P100 Half-Face Respirator.Double Nitrile + Utility Gloves.Tyvek® Coverall, Goggles.[4]

Scientist's Note: When dissolving this compound in halogenated solvents (e.g., Dichloromethane), standard nitrile gloves degrade rapidly (breakthrough < 5 mins). You must use a laminate inner glove (like Silver Shield®) or change outer nitrile gloves immediately upon splash contact.

Operational Protocol: Gowning & De-gowning

Proper "donning and doffing" is where safety fails most often. Contamination usually occurs when removing dirty PPE.

Visual Workflow: The Safety Barrier Logic

GowningProtocol cluster_zone Critical Control Point: The 'Dirty' Zone Start Entry: Clean Zone Step1 1. Don Inner Gloves (Nitrile 4mil) Start->Step1 Step2 2. Don Lab Coat/Tyvek (Buttoned to neck) Step1->Step2 Step3 3. Don Outer Gloves (Over cuff) Step2->Step3 Work EXECUTE EXPERIMENT (Fume Hood) Step3->Work Step4 4. Remove Outer Gloves (Beak Method) Work->Step4 End Task Step5 5. Remove Coat (Roll inside-out) Step4->Step5 Step6 6. Remove Inner Gloves (Don't touch skin) Step5->Step6 Wash Wash Hands (20 sec soap/water) Step6->Wash

Figure 1: Sequential Gowning Workflow to prevent dermal migration of the compound.

Engineering Controls & Waste Management

PPE is the last line of defense.[5][6] The primary barrier must be the Chemical Fume Hood .[7]

  • Airflow: Maintain face velocity between 80–100 fpm (feet per minute).

  • Sash Height: Keep the sash as low as possible (below chin level) to act as a physical shield against unexpected exothermic events.

Disposal of Halogenated Intermediates

Because 8-Chloro-6-fluoroquinolin-3-amine contains halogens (Cl, F), it cannot be disposed of in standard organic waste streams if incineration parameters differ.

Disposal Decision Tree:

WasteDisposal Waste Waste Generation (Mother Liquor/Solids) Check Check Solvent/State Waste->Check Solid Solid Waste Check->Solid Liquid Liquid Waste Check->Liquid Bin1 Solid Hazardous Bin (Double Bagged) Solid->Bin1 Contaminated Wipes/Solids Halo Halogenated Solvent? (DCM, CHCl3) Liquid->Halo Bin2 Halogenated Waste Carboy (Red Tag) Halo->Bin2 Yes (Contains Cl/F) Bin3 Non-Halogenated Carboy (Clear Tag) Halo->Bin3 No (Ethanol/Acetone only) Note CRITICAL: The compound itself is halogenated. If concentration > 1%, treat ALL liquid as Halogenated. Halo->Note

Figure 2: Waste segregation logic. Note that high concentrations of the amine itself may necessitate classifying non-halogenated solvents as halogenated waste depending on local EPA/EHS regulations.

Emergency Response: Spills

In the event of a powder spill outside the hood:

  • Evacuate the immediate 10-foot radius.

  • Don PPE: N95/P100 respirator, double gloves, goggles.

  • Contain: Do not dry sweep (this creates dust). Cover with a wet paper towel (soaked in water or mild detergent) to dampen the powder.

  • Clean: Scoop up the damp material. Wipe the surface 3 times with a soap solution, then once with isopropanol.

References

  • Occupational Safety and Health Administration (OSHA). (2024).[4] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

Sources

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